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  • Product: 2-(Chloromethyl)-1-isopropyl-1H-imidazole
  • CAS: 773817-02-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-(Chloromethyl)-1-isopropyl-1H-imidazole

A Resource for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of the synthetic pathways leading to 2-(chloromethyl)-1-isopropyl-1H-imidazole, a c...

Author: BenchChem Technical Support Team. Date: February 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the synthetic pathways leading to 2-(chloromethyl)-1-isopropyl-1H-imidazole, a crucial intermediate in the development of novel pharmaceuticals. This document delves into the established synthetic methodologies, elucidates the underlying reaction mechanisms, and presents practical, field-validated protocols. By bridging theoretical chemical principles with actionable experimental procedures, this guide aims to be an essential resource for chemists engaged in pharmaceutical research and fine chemical manufacturing. A profound understanding of the synthesis of this imidazole derivative is fundamental for its efficient and scalable production, which is a critical step in the pipeline for new therapeutic agents.

Introduction: The Strategic Importance of Functionalized Imidazoles

The imidazole moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide range of natural products and synthetic drugs. Its distinct electronic characteristics and its capacity to participate in diverse intermolecular interactions make it an exceptionally versatile component in modern drug design. The specific functionalization of the imidazole ring with a chloromethyl group at the 2-position and an isopropyl group at the 1-position yields the valuable intermediate, 2-(chloromethyl)-1-isopropyl-1H-imidazole. This arrangement provides a reactive electrophilic center, facilitating further molecular modifications and enabling the assembly of more intricate molecules with a wide spectrum of biological activities.

The N-1 isopropyl group introduces steric hindrance, which can significantly influence the molecule's conformational preferences and its binding interactions with biological targets. The C-2 chloromethyl group serves as a key electrophilic handle, readily undergoing nucleophilic substitution reactions. This inherent reactivity is strategically exploited by medicinal chemists to attach various functional groups, thereby elaborating the molecular framework in the quest for novel drug candidates.

Synthetic Strategies: Pathways to 2-(Chloromethyl)-1-isopropyl-1H-imidazole

The synthesis of 2-(chloromethyl)-1-isopropyl-1H-imidazole can be achieved through several strategic approaches. The most frequently employed and practical routes commence with the formation of the imidazole core, which is subsequently functionalized at the 2-position.

Strategy 1: Sequential N-Alkylation and Chloromethylation

A robust and widely adopted method involves the initial N-alkylation of a pre-existing imidazole ring, followed by the introduction of the chloromethyl group. This linear approach affords excellent control over regioselectivity and is well-suited for large-scale synthesis.

Diagram of Synthesis Pathway: Strategy 1

G A 2-Methylimidazole C 1-Isopropyl-2-methyl-1H-imidazole A->C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) B Isopropyl Halide (e.g., Isopropyl Bromide) B->C E 2-(Chloromethyl)-1-isopropyl-1H-imidazole C->E Radical Initiator (e.g., AIBN, BPO) Solvent (e.g., CCl4, Benzene) D Chlorinating Agent (e.g., NCS) D->E

Caption: N-Alkylation of 2-methylimidazole followed by radical chlorination.

2.1.1. Mechanistic Rationale: N-Alkylation

The initial step, the N-alkylation of 2-methylimidazole with an isopropyl halide, proceeds via a classical SN2 mechanism. The selection of an appropriate base and solvent system is paramount for maximizing yield and minimizing the formation of byproducts. Potent bases such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are highly effective for deprotonating the imidazole ring, thereby generating a highly nucleophilic imidazolide anion. Milder bases, for instance, potassium carbonate (K2CO3) in acetonitrile, can also be utilized, although this often necessitates elevated reaction temperatures.

2.1.2. Mechanistic Rationale: Radical Chloromethylation

The subsequent transformation of the 2-methyl group into a chloromethyl group is typically accomplished via a free radical halogenation reaction. N-Chlorosuccinimide (NCS) is a frequently employed chlorinating agent for this purpose, used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is triggered by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the methyl group of 1-isopropyl-2-methyl-1H-imidazole, forming a resonance-stabilized radical. This radical subsequently reacts with NCS to propagate the radical chain, ultimately affording the desired product. The use of a non-polar solvent such as carbon tetrachloride or benzene is critical for sustaining the radical chain mechanism.

Strategy 2: Convergent Ring Formation with Pre-functionalized Moieties

An alternative synthetic design involves constructing the imidazole ring from precursors that already incorporate the isopropyl and a masked chloromethyl or hydroxymethyl functionality. This convergent strategy can provide benefits in terms of overall reaction efficiency.

Diagram of Synthesis Pathway: Strategy 2

G cluster_0 Debus-Radziszewski Imidazole Synthesis A Isopropylamine E 1-Isopropyl-1H-imidazole A->E One-pot reaction B Glyoxal B->E One-pot reaction C Formaldehyde C->E One-pot reaction D Ammonia D->E One-pot reaction H (1-Isopropyl-1H-imidazol-2-yl)methanol E->H F Paraformaldehyde F->H Acid catalyst G HCl G->H J 2-(Chloromethyl)-1-isopropyl-1H-imidazole H->J I Thionyl Chloride (SOCl2) I->J Solvent (e.g., DCM)

Caption: Imidazole ring formation followed by hydroxymethylation and chlorination.

2.2.1. Mechanistic Rationale: Debus-Radziszewski Imidazole Synthesis

The imidazole core can be assembled using the Debus-Radziszewski synthesis, a multicomponent reaction that brings together a dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), ammonia, and a primary amine (isopropylamine). This one-pot condensation is an efficient method for the preparation of substituted imidazoles.

2.2.2. Mechanistic Rationale: Hydroxymethylation and Subsequent Chlorination

Following the formation of 1-isopropyl-1H-imidazole, the C-2 position can be functionalized. A standard approach is hydroxymethylation, employing paraformaldehyde in the presence of an acid catalyst. The resultant alcohol, (1-isopropyl-1H-imidazol-2-yl)methanol, is a stable and isolable intermediate. This alcohol can then be readily converted to the target 2-(chloromethyl) derivative using a suitable chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride. The reaction with thionyl chloride proceeds via a chlorosulfite ester intermediate, which then undergoes either an intramolecular SNi reaction or an intermolecular SN2 attack by a chloride ion to furnish the final product.

Experimental Protocols

The following protocols are presented as a general guide and may necessitate optimization depending on specific laboratory conditions and the desired reaction scale.

Protocol for Strategy 1: N-Alkylation and Radical Chlorination

Step 1: Synthesis of 1-Isopropyl-2-methyl-1H-imidazole

ParameterValue
Reactants 2-Methylimidazole, Isopropyl bromide
Base Sodium hydride (60% dispersion in mineral oil)
Solvent Anhydrous Dimethylformamide (DMF)
Temperature 0 °C to ambient temperature
Reaction Time 12–16 hours
Work-up Aqueous quench, extraction with ethyl acetate
Purification Silica gel column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of 2-methylimidazole (1.0 equivalent) in DMF dropwise.

  • Allow the reaction mixture to warm to ambient temperature and stir for 1 hour.

  • Cool the mixture to 0 °C and add isopropyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to ambient temperature and stir for 12–16 hours.

  • Carefully quench the reaction with water and extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography (e.g., utilizing a gradient of ethyl acetate in hexanes) to yield 1-isopropyl-2-methyl-1H-imidazole.

Step 2: Synthesis of 2-(Chloromethyl)-1-isopropyl-1H-imidazole

ParameterValue
Reactants 1-Isopropyl-2-methyl-1H-imidazole, N-Chlorosuccinimide (NCS)
Initiator Azobisisobutyronitrile (AIBN)
Solvent Carbon tetrachloride (CCl4) or Benzene
Temperature Reflux (approximately 77–80 °C)
Reaction Time 4–6 hours
Work-up Filtration of succinimide, washing with aqueous sodium bicarbonate
Purification Silica gel column chromatography or distillation

Procedure:

  • To a solution of 1-isopropyl-2-methyl-1H-imidazole (1.0 equivalent) in carbon tetrachloride, add N-chlorosuccinimide (1.1 equivalents) and AIBN (0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4–6 hours, monitoring the reaction's progress by TLC or GC-MS.

  • Cool the reaction mixture to ambient temperature and remove the succinimide byproduct by filtration.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure to obtain 2-(chloromethyl)-1-isopropyl-1H-imidazole.

Characterization and Quality Assurance

The identity and purity of the synthesized 2-(chloromethyl)-1-isopropyl-1H-imidazole must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are indispensable for structural verification. The 1H NMR spectrum should display characteristic signals for the isopropyl group, the imidazole ring protons, and the newly introduced chloromethyl group (typically observed as a singlet in the range of 4.7–4.9 ppm).

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming the successful incorporation of both the chloro and isopropyl substituents.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to accurately assess the purity of the final product.

Safety Imperatives

  • Sodium Hydride: A highly reactive and flammable solid that reacts violently with water to liberate hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Isopropyl Bromide: A flammable and volatile liquid that is a suspected carcinogen. It should be handled exclusively in a well-ventilated chemical fume hood.

  • N-Chlorosuccinimide (NCS): A corrosive and oxidizing solid. Direct contact with skin and eyes must be avoided.

  • Carbon Tetrachloride: A toxic and carcinogenic solvent. Its use is heavily regulated in many jurisdictions. If feasible, alternative solvents such as benzene (also a carcinogen) or other suitable non-polar solvents should be considered, although their efficacy may differ. All manipulations must be performed in a certified chemical fume hood.

  • Thionyl Chloride: A corrosive and toxic liquid that reacts violently with water, releasing toxic gases (HCl and SO2). It must be handled with extreme caution in a chemical fume hood.

Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, when handling these reagents.

Conclusion

The synthesis of 2-(chloromethyl)-1-isopropyl-1H-imidazole is a well-documented process of significant importance to the fields of medicinal chemistry and drug discovery. The two principal strategies, involving post-modification of the imidazole ring and a convergent ring synthesis, both represent viable and effective routes to this key intermediate. A comprehensive understanding of the reaction mechanisms, meticulous selection of reagents and reaction conditions, and strict adherence to safety protocols are essential for the successful and safe synthesis of this compound. The protocols and insights presented in this guide are intended to provide researchers with the necessary knowledge to confidently produce this valuable building block for their scientific pursuits.

References

Pharmaceutical Chemistry Journal. "Synthesis of 1-Alkyl-2-chloromethyl-5-nitroimidazoles." Pharmaceutical Chemistry Journal, vol. 37, no. 8, 2003, pp. 417-419, [Link].

ScienceDirect. "Imidazole - an overview | ScienceDirect Topics." ScienceDirect, [Link]. Accessed 1 Feb. 2026.

Organic Chemistry Portal. "Debus-Radziszewski Imidazole Synthesis." Organic Chemistry Portal, [Link]. Accessed 1 Feb. 2026.

PubChem. "Thionyl chloride." PubChem, [Link]. Accessed 1 Feb. 2026.

Exploratory

physicochemical properties of 2-(Chloromethyl)-1-isopropyl-1H-imidazole

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-1-isopropyl-1H-imidazole Introduction 2-(Chloromethyl)-1-isopropyl-1H-imidazole is a substituted imidazole derivative that holds significa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-1-isopropyl-1H-imidazole

Introduction

2-(Chloromethyl)-1-isopropyl-1H-imidazole is a substituted imidazole derivative that holds significant potential as a versatile building block in synthetic chemistry, particularly within the realms of pharmaceutical and materials science. Its unique trifunctional architecture—comprising a nucleophilic imidazole ring, a lipophilic isopropyl group, and a reactive chloromethyl moiety—offers a rich landscape for chemical modification. Substituted imidazoles are integral to a wide array of biologically active molecules, where the imidazole ring can act as a ligand for metal ions in metalloenzymes or participate in crucial hydrogen bonding interactions.[1]

This technical guide provides a comprehensive exploration of the core . Designed for researchers, scientists, and drug development professionals, this document synthesizes computed data with insights derived from structurally related compounds to offer a robust framework for its handling, characterization, and application. We will delve into its chemical identity, predicted properties, stability profile, and the analytical methodologies required for its rigorous evaluation.

Section 1: Chemical Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application. The following tables summarize the key identifiers and computed physicochemical parameters for 2-(Chloromethyl)-1-isopropyl-1H-imidazole.

Table 1: Chemical Identification

Identifier Value
Chemical Name 2-(Chloromethyl)-1-isopropyl-1H-imidazole
CAS Number 773817-02-0[2]
Molecular Formula C₇H₁₁ClN₂[2]
Molecular Weight 158.63 g/mol [2]

| Canonical SMILES | CC(C)N1C=CN=C1CCl |

Chemical Structure: Chemical structure of 2-(Chloromethyl)-1-isopropyl-1H-imidazole (Note: An illustrative 2D structure of the molecule)

Table 2: Computed Physicochemical Properties These properties, calculated using advanced computational models, provide valuable predictions of the molecule's behavior in various chemical and biological environments.

PropertyValueSignificance in Drug Development
XLogP3 1.1[2]Indicates moderate lipophilicity, suggesting potential for good membrane permeability.
Topological Polar Surface Area (TPSA) 17.8 Ų[2]Suggests excellent potential for oral bioavailability (TPSA < 140 Ų is a common guideline).
Hydrogen Bond Donor Count 0[2]The molecule cannot donate hydrogen bonds.
Hydrogen Bond Acceptor Count 1[2]The non-protonated nitrogen atom on the imidazole ring can accept a hydrogen bond.
Rotatable Bond Count 2[2]Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.
Exact Mass 158.061 g/mol [2]Crucial for high-resolution mass spectrometry confirmation.
Complexity 106[2]A measure of the intricacy of the molecular structure.

Section 2: Predicted Physicochemical Characteristics

While direct experimental data for this specific molecule is limited in public literature, we can infer its properties with high confidence by analyzing its structural motifs and comparing them to well-characterized analogous compounds.

Solubility Profile

The solubility is dictated by the interplay between the polar imidazole ring and the nonpolar isopropyl and chloromethyl groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to exhibit high solubility due to favorable dipole-dipole interactions.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to high solubility is predicted, as these solvents can accommodate the molecule's intermediate polarity.[3]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Limited to moderate solubility is anticipated. Solubility in water will be significantly pH-dependent. Under acidic conditions (pH < 6), protonation of the imidazole nitrogen will form a cationic species, leading to a substantial increase in aqueous solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is expected due to the polarity of the imidazole core.[3]

Thermal Properties
  • Melting Point: For the related compound, 2-(chloromethyl)-1H-imidazole hydrochloride, the melting point is reported as 154-156°C.[4] The introduction of the N-isopropyl group in our target molecule likely disrupts the crystal lattice packing compared to the unsubstituted parent, which would be expected to lower the melting point.

  • Boiling Point: The boiling point of 2-(chloromethyl)-1H-imidazole hydrochloride is 320.5°C.[4] The increased molecular weight from the isopropyl group would suggest a slightly higher boiling point for the free base under equivalent pressure.

Acidity/Basicity (pKa)

The imidazole ring contains a basic nitrogen atom. The pKa of similar imidazole rings is typically in the range of 6.8-7.0.[3] This is a critical parameter, as it dictates the charge state of the molecule at physiological pH (~7.4). At this pH, a significant fraction of the molecules will exist in their protonated, cationic form, which has profound implications for solubility, membrane transport, and interaction with biological targets.

Section 3: Chemical Stability and Reactivity

The stability of 2-(Chloromethyl)-1-isopropyl-1H-imidazole is a critical consideration for its storage, handling, and synthetic application. The primary sites of reactivity are the chloromethyl group and the imidazole ring itself.

parent 2-(Chloromethyl)-1-isopropyl-1H-imidazole hydrolyzed (1-Isopropyl-1H-imidazol-2-yl)methanol parent->hydrolyzed  Hydrolysis  (H₂O, Nucleophiles)  pH & Temp Dependent oxidized Ring-Opened Products parent->oxidized  Oxidation  (Strong Oxidants)

Caption: Key degradation pathways for the target molecule.

Hydrolytic Stability

The C-Cl bond in the chloromethyl group is the most significant liability. It is highly susceptible to nucleophilic substitution, particularly hydrolysis.[3]

  • Causality: The adjacent imidazole ring can stabilize the transition state of an Sₙ1 reaction or participate in an Sₙ2 reaction. In the presence of water or other nucleophiles (e.g., alcohols, amines), the chlorine atom will be displaced to form the corresponding alcohol or substituted amine/ether.

  • Influencing Factors: The rate of this hydrolysis is highly dependent on pH and temperature. It is expected to be faster at neutral to basic pH where the nucleophilicity of water is higher.

  • Practical Implication: For storage and use in reactions, anhydrous conditions are paramount to prevent the formation of the (1-isopropyl-1H-imidazol-2-yl)methanol impurity.

Oxidative Stability

The electron-rich imidazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under harsh reaction conditions.[3] This can lead to complex degradation pathways, including ring-opening. Standard handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage or sensitive applications.

Recommended Storage

Based on its reactivity profile, 2-(Chloromethyl)-1-isopropyl-1H-imidazole should be stored in a cool, dry, dark place under an inert atmosphere. Tightly sealed containers are essential to protect it from moisture and air.

Section 4: Analytical Methodologies and Characterization

Rigorous analytical control is essential to ensure the identity, purity, and stability of the compound. The following protocols describe a self-validating workflow for comprehensive characterization.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output prep Dissolve in Acetonitrile or Methanol hplc HPLC-UV Analysis prep->hplc nmr NMR Spectroscopy prep->nmr ms HRMS Analysis prep->ms purity Purity (%) & Retention Time (t_R) hplc->purity structure Structural Confirmation (¹H, ¹³C Shifts) nmr->structure mass Exact Mass Confirmation ms->mass

Caption: A typical analytical workflow for characterization.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for similar imidazole-containing compounds and is designed to provide robust purity data.[5]

  • System Preparation:

    • Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm) or equivalent. Rationale: A C8 stationary phase provides a good balance of hydrophobic retention for this moderately polar compound.

    • Mobile Phase A: 0.025 M Potassium Phosphate Monobasic (KH₂PO₄) in HPLC-grade water, adjusted to pH 3.2 with phosphoric acid. Rationale: The acidic pH ensures the imidazole nitrogen is protonated, leading to sharp, symmetrical peaks and reproducible retention.

    • Mobile Phase B: HPLC-grade Methanol.

    • Elution Program: Isocratic, 70:30 (Mobile Phase B : Mobile Phase A).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 300 nm. Rationale: The imidazole ring exhibits strong UV absorbance.

    • Column Temperature: 25°C.

  • Sample Preparation:

    • Accurately weigh ~5 mg of 2-(Chloromethyl)-1-isopropyl-1H-imidazole.

    • Dissolve in 10 mL of methanol to create a stock solution of ~0.5 mg/mL.

    • Further dilute with the mobile phase to a final concentration of ~50 µg/mL.

  • Analysis & Validation:

    • Inject 10 µL of the prepared sample.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

    • The system is validated by ensuring consistent retention time and peak shape across multiple injections.

Protocol 2: Structural Elucidation by NMR Spectroscopy

NMR is the gold standard for unambiguous structure confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Expected ¹H NMR Chemical Shifts (Predicted):

    • ~7.0-7.5 ppm: Two singlets or doublets, corresponding to the two protons on the imidazole ring.

    • ~4.8 ppm: A singlet, corresponding to the two protons of the chloromethyl (-CH₂Cl) group.

    • ~4.5 ppm: A septet, corresponding to the single proton of the isopropyl (-CH) group.

    • ~1.5 ppm: A doublet, corresponding to the six protons of the two methyl (-CH₃) groups of the isopropyl moiety.

  • Self-Validation: The integration of the peaks should correspond to the number of protons (2H, 1H, 6H for the core protons). The splitting patterns (septet and doublet) of the isopropyl group must be mutually consistent.

Protocol 3: Accurate Mass Confirmation by Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.

  • Technique: Electrospray Ionization (ESI) in positive ion mode. Rationale: The basic nitrogen of the imidazole ring is easily protonated, making it ideal for positive ion ESI.

  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in methanol or acetonitrile.

  • Analysis: Infuse the sample into the HRMS instrument.

  • Validation:

    • The instrument should detect a prominent ion corresponding to the protonated molecule [M+H]⁺.

    • The measured exact mass should be within 5 ppm of the calculated exact mass.

    • Calculated [M+H]⁺: C₇H₁₂ClN₂⁺ = 159.0684

    • Observed m/z: Should be 159.0684 ± 0.0008. This provides unequivocal confirmation of the molecular formula.

Conclusion

2-(Chloromethyl)-1-isopropyl-1H-imidazole is a compound with a well-defined set of physicochemical properties that make it an attractive intermediate for chemical synthesis. Its moderate lipophilicity and low polar surface area suggest favorable pharmacokinetic potential. However, its utility is intrinsically linked to the high reactivity of the chloromethyl group, which, while enabling diverse functionalization, also renders the molecule susceptible to hydrolysis. A thorough understanding of its stability profile and the application of rigorous analytical controls, as detailed in this guide, are essential for any researcher or developer aiming to leverage this promising chemical entity in their work.

References

  • Angene Chemical. (n.d.). 2-(CHLOROMETHYL)-1-ISOPROPYL-1H-IMIDAZOLE | 773817-02-0. Retrieved from [Link]

  • PubChem. (n.d.). 2-(chloromethyl)-1H-imidazole hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 136. Retrieved from [Link]

Sources

Foundational

spectroscopic data interpretation of 2-(Chloromethyl)-1-isopropyl-1H-imidazole

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-(Chloromethyl)-1-isopropyl-1H-imidazole Introduction 2-(Chloromethyl)-1-isopropyl-1H-imidazole is a substituted imidazole derivative of significan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-(Chloromethyl)-1-isopropyl-1H-imidazole

Introduction

2-(Chloromethyl)-1-isopropyl-1H-imidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Imidazole rings are core scaffolds in numerous pharmaceuticals and bioactive molecules. The addition of a reactive chloromethyl group at the C2 position and an isopropyl group at the N1 position creates a versatile building block for the synthesis of more complex molecular architectures.[1][2] Accurate structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(Chloromethyl)-1-isopropyl-1H-imidazole. We will delve into the interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy data. The causality behind spectral features will be explained, providing researchers and drug development professionals with a robust framework for the characterization of this and structurally related compounds.[3][4]

Molecular Structure and Analysis Framework

To effectively interpret spectroscopic data, a clear understanding of the molecule's structure is essential. The atoms are numbered for unambiguous reference in the subsequent analysis.

Caption: Molecular structure of 2-(Chloromethyl)-1-isopropyl-1H-imidazole with atom numbering.

The logical workflow for confirming this structure involves a multi-technique approach, ensuring each piece of data corroborates the others to provide an unambiguous assignment.

Spectro_Workflow cluster_DataAcquisition Data Acquisition cluster_DataInterpretation Data Interpretation cluster_Validation Validation MS Mass Spectrometry (MS) Interpret_MS Determine Molecular Weight & Isotopic Pattern (Cl) Analyze Fragmentation MS->Interpret_MS IR Infrared (IR) Spectroscopy Interpret_IR Identify Functional Groups (C-Cl, C=N, Alkyl C-H) IR->Interpret_IR NMR NMR Spectroscopy (¹H, ¹³C) Interpret_NMR Assign Proton & Carbon Signals Confirm Connectivity & Chemical Environments NMR->Interpret_NMR Confirmation Structure Confirmed Interpret_MS->Confirmation Interpret_IR->Confirmation Interpret_NMR->Confirmation

Caption: Workflow for the spectroscopic confirmation of the target molecule.

Mass Spectrometry (MS) Interpretation

Mass spectrometry provides critical information about the molecular weight and elemental composition of a molecule. For 2-(Chloromethyl)-1-isopropyl-1H-imidazole (C₇H₁₁ClN₂), the analysis begins with identifying the molecular ion peak.

Molecular Ion and Isotopic Pattern: The presence of a chlorine atom is a key diagnostic feature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which results in a characteristic isotopic pattern. The molecular ion will appear as two peaks: an M⁺ peak and an (M+2)⁺ peak, with a relative intensity ratio of approximately 3:1.[5]

  • Molecular Formula: C₇H₁₁ClN₂

  • Exact Mass: 158.0611 g/mol [6]

  • Expected M⁺ Peak (containing ³⁵Cl): m/z ≈ 158.1

  • Expected (M+2)⁺ Peak (containing ³⁷Cl): m/z ≈ 160.1

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry will cause the molecular ion to fragment in predictable ways. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's structure. Imidazole derivatives typically fragment via loss of substituents or cleavage of the ring itself.[7][8]

Key Predicted Fragmentation Pathways:

  • Loss of the Isopropyl Group: Cleavage of the N1-C7 bond can lead to the loss of an isopropyl radical (•C₃H₇), resulting in a fragment ion.

  • Loss of the Chloromethyl Group: Cleavage of the C2-C6 bond can result in the loss of a chloromethyl radical (•CH₂Cl).

  • McLafferty-type Rearrangement: While less common for this specific structure, rearrangements are always a possibility in MS fragmentation.

  • Loss of HCl: Elimination of a molecule of hydrogen chloride is a common pathway for chloroalkanes.

Fragmentation M [C₇H₁₁ClN₂]⁺˙ m/z = 158/160 F1 [C₄H₅ClN₂]⁺ m/z = 116/118 M->F1 - •C₃H₇ F2 [C₆H₁₀N₂]⁺˙ m/z = 109 M->F2 - •CH₂Cl F3 [C₇H₁₀N₂]⁺˙ m/z = 118 M->F3 - HCl

Caption: Predicted major fragmentation pathways for 2-(Chloromethyl)-1-isopropyl-1H-imidazole in EI-MS.

Summary of Predicted Mass Spectrometry Data:

m/z (relative intensity)Ion FormulaDescription
158/160 (3:1)[C₇H₁₁ClN₂]⁺˙Molecular ion peak (M⁺) and its isotope peak (M+2)⁺
116/118 (3:1)[C₄H₅ClN₂]⁺Loss of isopropyl group from M⁺
109[C₆H₁₀N₂]⁺˙Loss of chloromethyl radical from M⁺ (isotope pattern lost)
118[C₇H₁₀N₂]⁺˙Loss of HCl from M⁺

Infrared (IR) Spectroscopy Interpretation

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupComments
~3120-3150C-H StretchImidazole Ring (aromatic C-H)Typically weak to medium intensity peaks characteristic of sp² C-H bonds.[9]
~2870-2970C-H StretchIsopropyl & Chloromethyl (sp³)Strong, sharp peaks corresponding to the aliphatic C-H bonds.[5]
~1500-1600C=N and C=C StretchImidazole RingThese absorptions confirm the presence of the heterocyclic aromatic ring system.[9][10]
~1370-1390C-H BendIsopropyl groupA characteristic doublet may be observed for the gem-dimethyl structure of the isopropyl group.
~1250-1350In-plane C-H BendingImidazole RingFingerprint region vibrations.
~650-800C-Cl StretchChloromethyl groupA strong band in the lower frequency region of the spectrum, confirming the chloro-substituent.[5]

The absence of a broad absorption band around 3200-3400 cm⁻¹ would confirm that the imidazole nitrogen is alkylated and not an N-H tautomer.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy Interpretation

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) are key parameters for interpretation.

Predicted ¹H NMR Signals:

Label (Structure)Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling withRationale for Chemical Shift
H4, H5~7.0 - 7.52HTwo singletsN/AProtons on the imidazole ring are in the aromatic region. They are slightly different due to the asymmetric N-substitution, appearing as two distinct singlets or narrow doublets.[12][13]
H6 (-CH₂Cl)~4.6 - 5.02HSingletN/AThese protons are significantly deshielded by the adjacent electronegative chlorine atom and the electron-withdrawing imidazole ring.[14]
H7 (-CH(CH₃)₂)~4.4 - 4.81HSeptetH8, H9This methine proton is deshielded by the direct attachment to the imidazole nitrogen. It is split into a septet by the six equivalent protons of the two methyl groups (n+1 = 6+1 = 7).[15]
H8, H9 (-(CH₃)₂)~1.4 - 1.66HDoubletH7The six protons of the two methyl groups are equivalent. They are in the aliphatic region and are split into a doublet by the single methine proton (n+1 = 1+1 = 2).[15][16]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments. As proton-decoupled spectra are standard, each unique carbon atom will typically appear as a singlet.

Predicted ¹³C NMR Signals:

Label (Structure)Chemical Shift (δ, ppm)Rationale for Chemical Shift
C2~145 - 150The carbon atom between the two nitrogen atoms and bearing the chloromethyl group is the most downfield of the ring carbons.[12]
C4, C5~120 - 130These are typical chemical shifts for sp² carbons in an imidazole ring. They will appear as two distinct signals.[12][17]
C7 (-CH(CH₃)₂)~48 - 55The methine carbon of the isopropyl group, attached directly to nitrogen.
C6 (-CH₂Cl)~40 - 45This carbon is shifted downfield due to the attached electronegative chlorine atom.[18]
C8, C9 (-(CH₃)₂)~20 - 25The two equivalent methyl carbons of the isopropyl group appear in the upfield aliphatic region.[19]

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in integrating the data from all techniques.

  • MS confirms the molecular weight (158.6) and elemental composition (presence of one Cl atom) via the m/z of 158/160 and the 3:1 isotopic ratio.

  • IR confirms the presence of key functional groups : the imidazole ring (C=N, C=C stretches), aliphatic groups (C-H stretch), and the crucial C-Cl bond.

  • ¹H NMR provides the proton count and connectivity : It confirms the presence of an isopropyl group (septet and doublet with 1:6 integration) attached to a nitrogen, a disubstituted imidazole ring (two aromatic protons), and an isolated chloromethyl group (singlet with 2H integration).

  • ¹³C NMR confirms the carbon skeleton : It shows the correct number of unique carbon environments (6 distinct signals), with chemical shifts consistent with the proposed structure.

Together, these data points provide a self-validating and unambiguous confirmation of the structure as 2-(Chloromethyl)-1-isopropyl-1H-imidazole.

Standard Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

Protocol 1: Mass Spectrometry (Electron Ionization)

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA).

  • Data Acquisition: Introduce the sample into the ion source via direct infusion or GC-MS. Use a standard electron energy of 70 eV for ionization.

  • Analysis: Acquire the mass spectrum over a range of m/z 40-400 to observe the molecular ion and key fragments. Analyze the isotopic pattern of chlorine-containing fragments.

Protocol 2: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the major absorption peaks.

Protocol 3: NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Tuning: Place the sample in the NMR spectrometer and tune the probe to the correct frequencies for ¹H and ¹³C.

  • Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Set the spectral width to cover the expected range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Set the spectral width to cover ~0-200 ppm.

  • Data Processing: Fourier transform the raw data, phase the spectra, and perform a baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the ¹H signals and identify peak multiplicities.

References

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

  • 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ).

  • Propan-2-ol H-1 proton nmr spectrum analysis.

  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution.

  • 2-(CHLOROMETHYL)-1-ISOPROPYL-1H-IMIDAZOLE.

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.

  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.

  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents.

  • 1H-Imidazole, 2-(1-methylethyl)-.

  • Uses of ¹³C NMR Spectroscopy.

  • N-Alkylation of imidazoles.

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro.

  • 2 Chloromethyl benzimidazole.

  • Isopropyl alcohol(67-63-0) 1H NMR spectrum.

  • Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole.

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway.

  • Mass Spectrometry - Fragmentation Patterns.

  • Approximating Proton NMR Chemical Shifts.

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative.

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.

  • FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)...

  • 2-Methylimidazole(693-98-1) 13C NMR spectrum.

  • Table of Characteristic IR Absorptions.

  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.

  • 1H-Imidazole.

  • Microwave Assisted Synthesis, Characterization and Antibacterial Activity of 2- Chloromethyl Benz Imidazole Derivatives.

  • N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates.

  • Chemical shifts.

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.

  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3.

  • Infrared Spectra of Some Common Functional Groups.

  • Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction".

  • Infrared spectrum of 1-chloro-2-methylpropane.

  • The C-13 NMR spectrum of 1-chloro-2-methylpropane.

  • FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.

  • 1-Hexyl-2-methyl-1H-imidazole.

  • 2-(chloromethyl)-1-methyl-1H-imidazole.

  • 1H-Imidazole, 1-methyl-.

  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted).

Sources

Exploratory

1H NMR and 13C NMR analysis of 2-(Chloromethyl)-1-isopropyl-1H-imidazole

This guide outlines the structural characterization of 2-(Chloromethyl)-1-isopropyl-1H-imidazole , a critical alkylating intermediate often utilized in the synthesis of antiviral therapeutics (e.g., Ritonavir analogs) an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization of 2-(Chloromethyl)-1-isopropyl-1H-imidazole , a critical alkylating intermediate often utilized in the synthesis of antiviral therapeutics (e.g., Ritonavir analogs) and functionalized imidazole ligands.

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • IUPAC Name: 2-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole

  • CAS Number: 773817-02-0

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
  • Molecular Weight: 158.63 g/mol

Analytical Challenge: The primary challenge in analyzing this molecule is the potential signal overlap between the chloromethyl methylene protons (H6) and the isopropyl methine proton (H7) . Both resonate in the 4.3–4.8 ppm region. Furthermore, the compound is reactive; the chloromethyl group is susceptible to hydrolysis, converting to the alcohol (hydroxymethyl) analog upon exposure to moisture.

Part 2: Experimental Methodology

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl

    
    )  is the standard solvent. It minimizes exchange of the imidazole ring protons and provides a clear baseline.
    
  • Alternative: DMSO-d

    
      should be used if the salt form (hydrochloride) is analyzed or if water content needs to be quantified (water peak separation).
    
  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent. High concentrations can cause chemical shift drifting due to stacking interactions of the aromatic rings.

Instrument Parameters
  • 1H Frequency: Minimum 300 MHz (400 MHz+ recommended to resolve the H6/H7 overlap).

  • Pulse Sequence: Standard 1D proton with 30° pulse angle.

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated chloromethyl protons for accurate integration.

Part 3: 1H NMR Analysis (Proton)

The spectrum is characterized by the distinct isopropyl pattern (septet/doublet) and the deshielded chloromethyl singlet.

Predicted Chemical Shifts (CDCl , δ ppm)
PositionProton LabelShift (δ)MultiplicityIntegralCoupling (J)Assignment Logic
H4, H5 Ring Ar-H6.95 – 7.15Doublet/m2H~1.0 HzAromatic protons. H4 and H5 are chemically distinct but often overlap or appear as a tight AB system.
H6 –CH

Cl
4.60 – 4.75Singlet2HDeshielded by both the Cl atom and the aromatic ring current. Critical quality attribute.
H7 –CH(CH

)

4.40 – 4.60Septet1H~6.7 HzN-methine proton.[1] Often overlaps with H6. Look for the "roofing" effect of the septet wings.
H8 –CH(CH

)

1.45 – 1.55Doublet6H~6.7 HzMethyl protons of the isopropyl group. High intensity doublet.

Technical Insight: In lower-field instruments (300 MHz), the H6 Singlet and H7 Septet may merge into a multiplet block between 4.5–4.7 ppm. Integration of this entire region should yield 3H (2H from CH


 + 1H from CH).

Part 4: 13C NMR Analysis (Carbon)

The 13C spectrum confirms the skeleton. The chloromethyl carbon is a key diagnostic peak; its shift to ~35-40 ppm distinguishes it from a hydroxymethyl group (~55-60 ppm).

Predicted Chemical Shifts (CDCl , δ ppm)
Carbon LabelShift (δ)Type (DEPT-135)Assignment Logic
C2 142.0 – 144.0Quaternary (Cq)Imidazole C2. Most deshielded due to adjacency to two nitrogens.
C4/C5 120.0 – 129.0CH (Up)Imidazole backbone carbons.
C7 48.0 – 50.0CH (Up)Isopropyl methine. N-substitution shifts this downfield.
C6 36.0 – 39.0CH

(Down)
Chloromethyl carbon. Diagnostic for the active alkylating agent.
C8 22.0 – 23.5CH

(Up)
Isopropyl methyls.

Part 5: Impurity Profiling & Logic

The reactivity of the chloromethyl group leads to specific degradation pathways. Use the following logic to validate sample purity.

Diagnostic Workflow

NMR_Logic Start Analyze 1H NMR Spectrum Check_H2 Is there a singlet at ~7.5 - 7.8 ppm? Start->Check_H2 Result_SM Impurity: Starting Material (1-Isopropylimidazole) Check_H2->Result_SM Yes (H2 proton present) Check_CH2 Check CH2 Region (4.0 - 5.0 ppm) Check_H2->Check_CH2 No (C2 is substituted) Check_Shift Is there a singlet at ~4.6 ppm? Check_CH2->Check_Shift Check_Hydrolysis Is there a singlet at ~4.5 ppm (shifted upfield)? Check_Shift->Check_Hydrolysis No / Additional Peaks Result_Pure Target: 2-(Chloromethyl)-1-isopropylimidazole Check_Shift->Result_Pure Yes (CH2Cl confirmed) Result_OH Impurity: Hydrolysis Product (Alcohol derivative) Check_Hydrolysis->Result_OH Yes (CH2OH present)

Figure 1: Decision logic for identifying the target compound versus common impurities (starting material and hydrolysis product).

Key Impurity Signals:
  • 1-Isopropylimidazole (Starting Material):

    • Indicator: Appearance of a proton at ~7.5–7.7 ppm (H2 proton of the unsubstituted imidazole ring).

    • Absence: No singlet at 4.6 ppm (no chloromethyl group).

  • 2-(Hydroxymethyl)-1-isopropylimidazole (Hydrolysis Product):

    • Indicator: The CH

      
       singlet shifts slightly upfield (or downfield depending on concentration/H-bonding) but is most easily confirmed by MS  (Mass shift from 158 to 140) or by adding D
      
      
      
      O (OH exchange).

Part 6: References

  • Angene Chemical. (n.d.). 2-(Chloromethyl)-1-isopropyl-1H-imidazole Product Data. Retrieved from

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[2] Retrieved from

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from

  • ChemicalBook. (n.d.). 1-Isopropylimidazole NMR Spectrum Data. Retrieved from

Sources

Foundational

mass spectrometry fragmentation of 2-(Chloromethyl)-1-isopropyl-1H-imidazole

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(Chloromethyl)-1-isopropyl-1H-imidazole For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(Chloromethyl)-1-isopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation behavior of 2-(chloromethyl)-1-isopropyl-1H-imidazole. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of mass spectrometry and the known fragmentation patterns of related imidazole and substituted heterocyclic compounds to propose detailed fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is intended to serve as a predictive framework for researchers working with this and structurally similar compounds, offering insights into potential fragmentation mechanisms, characteristic ions, and experimental considerations for structural elucidation.

Introduction: The Significance of 2-(Chloromethyl)-1-isopropyl-1H-imidazole

2-(Chloromethyl)-1-isopropyl-1H-imidazole is a substituted imidazole derivative. The imidazole ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including pharmaceuticals and natural products. The substituents on the imidazole core, a reactive chloromethyl group at the 2-position and an isopropyl group at the 1-position, impart specific chemical properties that make this compound a potentially valuable building block in medicinal chemistry and drug discovery. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in synthetic and metabolic studies.

Fundamental Principles of Mass Spectrometry Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The process involves ionizing a sample and then separating the resulting ions based on their m/z. Fragmentation, the process by which molecular ions break down into smaller fragment ions, provides a molecular fingerprint that is invaluable for structural elucidation. The fragmentation pattern is highly dependent on the ionization technique employed.

  • Electron Ionization (EI): A hard ionization technique that uses a high-energy electron beam to ionize molecules, typically leading to extensive fragmentation. The resulting mass spectrum is rich in fragment ions, providing detailed structural information.

  • Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution, typically producing protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of a selected precursor ion.

Predicted Electron Ionization (EI) Fragmentation Pathway

Under electron ionization, 2-(chloromethyl)-1-isopropyl-1H-imidazole (molecular weight: 158.63 g/mol ) is expected to produce a molecular ion (M⁺˙) at m/z 158, with its isotopic partner at m/z 160 due to the presence of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1). The fragmentation is likely to be driven by the stability of the resulting ions and neutral losses.

The primary fragmentation pathways are predicted to involve:

  • Loss of a chlorine radical: The M⁺˙ can undergo homolytic cleavage of the C-Cl bond to form a stable resonance-stabilized cation at m/z 123. This is often a favorable pathway for chlorinated compounds.

  • Loss of the isopropyl group: Cleavage of the N-isopropyl bond can lead to the formation of an ion at m/z 115.

  • Loss of propene: A rearrangement reaction can lead to the elimination of propene (C₃H₆) from the isopropyl group, resulting in an ion at m/z 116.

  • Cleavage of the chloromethyl group: The loss of the entire chloromethyl radical (·CH₂Cl) would result in an ion at m/z 109.

  • Imidazole ring fragmentation: While the imidazole ring itself is relatively stable, subsequent fragmentation of the primary fragment ions can lead to the characteristic loss of small neutral molecules like HCN.[1][2]

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of 2-(Chloromethyl)-1-isopropyl-1H-imidazole
m/z (for ³⁵Cl)Proposed Ion Structure/FormulaNeutral Loss
158[C₇H₁₁ClN₂]⁺˙-
123[C₇H₁₁N₂]⁺·Cl
115[C₄H₅ClN₂]⁺·C₃H₇
116[C₄H₄ClN₂]⁺˙C₃H₆
109[C₆H₉N₂]⁺·CH₂Cl
Diagram 1: Predicted EI Fragmentation Pathway

EI_Fragmentation M [M]⁺˙ m/z 158 F1 m/z 123 M->F1 - ·Cl F2 m/z 115 M->F2 - ·C₃H₇ F3 m/z 116 M->F3 - C₃H₆ F4 m/z 109 M->F4 - ·CH₂Cl

Caption: Predicted major fragmentation pathways under Electron Ionization.

Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In positive ion mode ESI, 2-(chloromethyl)-1-isopropyl-1H-imidazole is expected to be readily protonated, likely on the unsubstituted nitrogen of the imidazole ring, to form the [M+H]⁺ ion at m/z 159 (and m/z 161 for the ³⁷Cl isotope). Collision-induced dissociation (CID) in an MS/MS experiment would then be used to induce fragmentation.

The fragmentation of the [M+H]⁺ ion is anticipated to proceed through several key pathways:

  • Loss of HCl: A common fragmentation pathway for protonated chlorinated compounds is the neutral loss of HCl, which would lead to a fragment ion at m/z 123.

  • Loss of propene: Similar to the EI fragmentation, the loss of propene from the isopropyl group is a likely event, resulting in a fragment ion at m/z 117.

  • Loss of the isopropyl group as a cation: While less common, the charge could be retained by the isopropyl group, leading to a signal at m/z 43.

  • Combined losses: Sequential fragmentation could lead to the loss of both propene and HCl, resulting in a fragment ion at m/z 81.

Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of [M+H]⁺ of 2-(Chloromethyl)-1-isopropyl-1H-imidazole
Precursor Ion m/z (for ³⁵Cl)Fragment Ion m/zProposed Neutral Loss
159123HCl
159117C₃H₆
15943C₄H₅ClN₂
11781HCl
Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]⁺ m/z 159 F1 m/z 123 MH->F1 - HCl F2 m/z 117 MH->F2 - C₃H₆ F3 m/z 81 F2->F3 - HCl

Caption: Predicted major fragmentation pathways under ESI-MS/MS.

Experimental Protocols

Sample Preparation
  • Prepare a stock solution of 2-(chloromethyl)-1-isopropyl-1H-imidazole at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • For direct infusion ESI-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, with the addition of 0.1% formic acid to promote protonation.

  • For GC-MS analysis, dilute the stock solution in a volatile solvent like dichloromethane or ethyl acetate to a final concentration of 10-100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 159.

  • MS2 Product Ion Scan: Isolate the precursor ion at m/z 159 and perform collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 30 eV) to generate a product ion spectrum.

Conclusion

This guide provides a predictive framework for the mass spectrometric fragmentation of 2-(chloromethyl)-1-isopropyl-1H-imidazole. The proposed fragmentation pathways for both EI and ESI are based on established chemical principles and the known behavior of related compounds. The characteristic neutral losses and fragment ions detailed herein should serve as a valuable reference for the identification and structural confirmation of this and similar molecules in various research and development settings. Experimental verification of these predicted pathways is encouraged to further solidify the understanding of this compound's mass spectrometric behavior.

References

  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. [Link]

  • Hodges, R., & Grimmett, M. S. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 21(4), 1085-1088.
  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]

  • ResearchGate. (2025). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. [Link]

  • PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • mzCloud. (2015). 2 Chloromethyl benzimidazole. [Link]

  • ResearchGate. (2025). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. [Link]

  • ResearchGate. Electron impact studies. XII. Mass spectra of substituted imidazoles. [Link]

  • PubMed. (2015). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. [Link]

  • National Institutes of Health. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. [Link]

  • University of Arizona Libraries. (2006). Exact-mass library for pesticides using a molecular-feature database. [Link]

  • West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • MDPI. (2024). LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua. [Link]

  • Semantic Scholar. (2016). Microwave Assisted Synthesis, Characterization and Antibacterial Activity of 2- Chloromethyl Benz Imidazole Derivatives. [Link]

  • ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

  • GNPS. (2025). GNPS Public Spectral Libraries. [Link]

  • ResearchGate. (2025). Pseudo-MS3 Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]hydrazinecarboxamide Derivatives. [Link]

  • PubMed Central. An Integrated LC-ESI-MSn and High Resolution LC-ESI-QTOF Approach for the Identification of Phloroglucinols from Nepalese Hypericum japonicum. [Link]

  • Angene Chemical. 2-(CHLOROMETHYL)-1-ISOPROPYL-1H-IMIDAZOLE. [Link]

  • ResearchGate. (2025). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. [Link]

  • PubChem. 2-Chloromethylbenzimidazole. [Link]

  • National Institute of Standards and Technology. Prochloraz. [Link]

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Exploratory

An In-depth Technical Guide to the Stability and Degradation Profile of 2-(Chloromethyl)-1-isopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the anticipated stability and degradation profile of 2-(Chloromethyl)-1-isopropyl-1H-imid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated stability and degradation profile of 2-(Chloromethyl)-1-isopropyl-1H-imidazole, a key intermediate in pharmaceutical synthesis. While direct stability data for this specific molecule is not extensively published, this document synthesizes information from structurally related imidazole derivatives and fundamental chemical principles to predict its behavior under various stress conditions. We will explore the probable degradation pathways, including hydrolysis, oxidation, and photodegradation, and provide detailed, field-proven methodologies for conducting forced degradation studies. The causality behind each experimental choice is explained to ensure a robust and scientifically sound approach to stability assessment. This guide is intended to equip researchers and drug development professionals with the necessary framework to characterize the stability of this compound, a critical step in ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).

Introduction: The Significance of 2-(Chloromethyl)-1-isopropyl-1H-imidazole in Medicinal Chemistry

2-(Chloromethyl)-1-isopropyl-1H-imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry. The imidazole core is a privileged structure, appearing in numerous biologically active compounds due to its ability to participate in hydrogen bonding and coordinate with metal ions in enzymatic active sites[1]. The isopropyl group at the 1-position enhances lipophilicity and can influence the compound's pharmacokinetic properties[2]. Critically, the chloromethyl group at the 2-position serves as a reactive handle for introducing the imidazole moiety into larger molecules through nucleophilic substitution reactions[3][4].

Given its role as a reactive intermediate, understanding the stability and degradation profile of 2-(Chloromethyl)-1-isopropyl-1H-imidazole is paramount. Degradation of this intermediate can lead to the formation of impurities that may be incorporated into the final API, potentially impacting its safety and efficacy. Therefore, a thorough understanding of its chemical liabilities is essential for developing robust manufacturing processes, defining appropriate storage conditions, and ensuring the quality of the final drug substance.

Predicted Physicochemical Properties and Inherent Stability Considerations

While specific experimental data for 2-(Chloromethyl)-1-isopropyl-1H-imidazole is limited, we can infer its likely physicochemical properties and stability characteristics based on its structural components and data from analogous compounds.

PropertyPredicted CharacteristicRationale
Molecular Formula C7H11ClN2Based on chemical structure.
Molecular Weight 158.63 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureMany substituted imidazoles are solids.
Solubility Good solubility in polar aprotic and some polar protic solvents; limited solubility in water and nonpolar solvents.The isopropyl group imparts some lipophilicity, while the imidazole ring can engage in hydrogen bonding, especially when protonated. The reactive chloromethyl group can also influence solvent interactions.
pKa The imidazole ring is expected to have a pKa around 6.8-7.0.This means the compound will be protonated at acidic pH, which can affect its stability and reactivity.[5]

The primary chemical liabilities of 2-(Chloromethyl)-1-isopropyl-1H-imidazole are anticipated to be the chloromethyl group and the imidazole ring itself.

  • The Chloromethyl Group: This functional group is susceptible to nucleophilic substitution reactions, most notably hydrolysis. The presence of water or other nucleophiles can lead to the formation of the corresponding hydroxymethyl derivative. The rate of this hydrolysis is expected to be dependent on both pH and temperature.[5]

  • The Imidazole Ring: The imidazole ring is an electron-rich aromatic system that can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species[5][6]. Such oxidation can result in ring-opening or the formation of various oxygenated derivatives[5]. Furthermore, the imidazole moiety can be sensitive to photodegradation in solution[7].

Elucidating the Degradation Profile: A Framework for Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing[8][9]. The goal is to induce degradation to a limited extent (typically 5-20%) to identify the likely degradation products and establish degradation pathways[9]. This information is invaluable for the development and validation of stability-indicating analytical methods.

The following sections detail the experimental protocols for a comprehensive forced degradation study of 2-(Chloromethyl)-1-isopropyl-1H-imidazole. The causality behind the selection of stress conditions is rooted in the predicted chemical liabilities of the molecule.

General Considerations for Forced Degradation Studies
  • Purity of the Starting Material: It is crucial to use a well-characterized, high-purity sample of 2-(Chloromethyl)-1-isopropyl-1H-imidazole to ensure that observed degradants are not pre-existing impurities.

  • Concentration: A typical starting concentration for the compound in solution is 1 mg/mL, though this may be adjusted based on solubility and the sensitivity of the analytical method.

  • Control Samples: For each stress condition, a control sample (stored at ambient temperature or refrigerated and protected from light) should be analyzed concurrently to differentiate between degradation and simple assay variability.

  • Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should be close to 100% to ensure that all significant degradants have been detected.

Experimental Protocol: Hydrolytic Degradation

Causality: The primary objective is to investigate the susceptibility of the chloromethyl group to nucleophilic attack by water and hydroxide ions across a range of pH values. The imidazole ring's stability can also be pH-dependent[5].

Methodology:

  • Prepare three solutions of 2-(Chloromethyl)-1-isopropyl-1H-imidazole (e.g., 1 mg/mL) in the following media:

    • 0.1 N Hydrochloric Acid (HCl) for acidic conditions.

    • Purified Water for neutral conditions.

    • 0.1 N Sodium Hydroxide (NaOH) for basic conditions.

  • Incubate the solutions at an elevated temperature (e.g., 60 °C) and monitor the degradation over time (e.g., at 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary (the acidic solution with NaOH and the basic solution with HCl), and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Expected Outcome: It is anticipated that hydrolysis of the chloromethyl group to the corresponding alcohol, 2-(Hydroxymethyl)-1-isopropyl-1H-imidazole, will be the primary degradation pathway, particularly under neutral and basic conditions. The rate of degradation is expected to be faster at higher pH and temperature.

Experimental Protocol: Oxidative Degradation

Causality: This study aims to assess the susceptibility of the imidazole ring to oxidation. Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic potential oxidative stress during manufacturing and storage[10].

Methodology:

  • Prepare a solution of 2-(Chloromethyl)-1-isopropyl-1H-imidazole (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Keep the solution at room temperature and monitor the degradation over time (e.g., at 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw an aliquot and dilute to a suitable concentration for analysis.

  • Analyze the samples by HPLC.

Expected Outcome: The imidazole ring is the most likely site of oxidation[6][7]. This could lead to the formation of N-oxides, ring-opened products, or other oxygenated derivatives.

Experimental Protocol: Photolytic Degradation

Causality: To determine the compound's sensitivity to light, which can induce photochemical reactions. Imidazole moieties, in particular, can be susceptible to photodegradation[7][11].

Methodology:

  • Prepare a solution of 2-(Chloromethyl)-1-isopropyl-1H-imidazole (e.g., 1 mg/mL) in a suitable solvent.

  • Expose the solution to a light source that provides both ultraviolet (UV) and visible light, as specified in the International Council for Harmonisation (ICH) guideline Q1B. A typical exposure is 1.2 million lux hours and 200 watt hours per square meter.

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • After the exposure period, analyze both the exposed and control samples by HPLC.

Expected Outcome: Photodegradation can lead to a variety of products, potentially involving radical mechanisms or rearrangements of the imidazole ring[11].

Experimental Protocol: Thermal Degradation

Causality: To evaluate the intrinsic thermal stability of the compound in the solid state. The presence of the reactive chloromethyl group may lower the decomposition temperature compared to other substituted imidazoles[5].

Methodology:

  • Place a known amount of the solid compound in a suitable container.

  • Heat the sample in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 24, 48, and 72 hours).

  • After each time point, allow the sample to cool to room temperature.

  • Dissolve a known amount of the stressed solid in a suitable solvent and analyze by HPLC.

  • For a more detailed analysis of thermal decomposition, Thermogravimetric Analysis (TGA) can be employed to determine the onset temperature of decomposition[12].

Expected Outcome: Substituted imidazoles generally have good thermal stability, but the chloromethyl group may be a point of weakness[5]. Degradation products could arise from decomposition or intermolecular reactions at elevated temperatures.

Visualization of Workflows and Potential Degradation Pathways

To provide a clear visual representation of the experimental design and potential outcomes, the following diagrams are provided.

Forced_Degradation_Workflow cluster_start Starting Material cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start 2-(Chloromethyl)-1-isopropyl-1H-imidazole Hydrolysis Acidic, Neutral, Basic (e.g., 0.1N HCl, H2O, 0.1N NaOH) 60 °C Start->Hydrolysis Oxidation Oxidative (e.g., 3% H2O2) Room Temperature Start->Oxidation Photolysis Photolytic (ICH Q1B Light Source) Start->Photolysis Thermal Thermal (Solid State) (e.g., 80 °C) Start->Thermal Analysis Stability-Indicating HPLC Method Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Outcome Identification of Degradants Elucidation of Degradation Pathways Method Validation Analysis->Outcome

Caption: Workflow for the forced degradation study of 2-(Chloromethyl)-1-isopropyl-1H-imidazole.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation Parent 2-(Chloromethyl)-1-isopropyl-1H-imidazole Hydroxymethyl 2-(Hydroxymethyl)-1-isopropyl-1H-imidazole Parent->Hydroxymethyl H2O, OH- Oxidized N-oxides, Ring-Opened Products, or other Oxygenated Derivatives Parent->Oxidized [O] (e.g., H2O2) Photo_Products Various Photodegradants Parent->Photo_Products hv (Light)

Caption: Predicted major degradation pathways for 2-(Chloromethyl)-1-isopropyl-1H-imidazole.

Recommended Storage and Handling

Based on the predicted stability profile, the following storage and handling recommendations are proposed to minimize degradation:

  • Storage Conditions: Store in a well-closed container, protected from light, in a cool, dry place. For long-term storage, refrigeration is recommended.

  • Inert Atmosphere: To mitigate oxidative degradation, storage under an inert atmosphere (e.g., nitrogen or argon) should be considered, especially for long-term storage or for high-purity reference standards.

  • Handling: Avoid exposure to high humidity and direct sunlight. Use in a well-ventilated area.

Conclusion

The detailed experimental protocols for forced degradation studies provided in this guide offer a robust framework for researchers and drug development professionals to systematically investigate the stability of this important synthetic intermediate. The insights gained from such studies are critical for the development of stable formulations, the establishment of appropriate storage conditions, and the control of impurities in the final API, ultimately contributing to the development of safe and effective medicines.

References

  • Choudhary, A., Nema, N., & Tekade, M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Czylkowska, A., et al. (2023).
  • D'Auria, M. (2017). Photochemical and Photophysical Properties of Imidazole Derivatives. The Journal of Organic Chemistry, 82(15), 7894-7901.
  • Ho, T. C., et al. (2020). Degradation of boscalid, pyraclostrobin, fenbuconazole, and glyphosate residues by an advanced oxidative process utilizing ultraviolet light and hydrogen peroxide. bioRxiv.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3155.
  • Jin, L., et al. (2016). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Medicinal Chemistry Research, 25(11), 2534-2542.
  • PubChem. (n.d.). 2-(chloromethyl)-1H-imidazole. Retrieved from [Link]

  • Sluiter, C., et al. (1999). Degradation study of the investigational anticancer drug clanfenur. International Journal of Pharmaceutics, 185(2), 227-235.
  • Singh, R., & Singh, S. (2012). Forced degradation studies: A tool for the development of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.
  • Wang, L., et al. (2012). In situ thermal degradation of isopropanol under typical thermal desorption conditions for GC-MS analysis of volatile organic compounds. Analytical Methods, 4(10), 3144-3149.
  • Wu, C., et al. (2011). Degradative imidazole oxidation of particle by reactive oxygen species.
  • PubChem. (n.d.). 1H-Imidazole, 2-(1-methylethyl)-. Retrieved from [Link]

  • Zvereva, I., et al. (2015). Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-based Ionic Liquids with Alkyl and mPEG Side Chains. The Journal of Physical Chemistry C, 119(32), 18254-18264.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Patel, D. R., & Patel, K. D. (2023). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics, 13(5), 1-5.
  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 16(1), 119.
  • N'Guessan, A. D., et al. (2004). Degradation of several chlorophenols using advanced oxidative processes: Major and minor products.
  • Zhang, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. ACS Omega, 7(8), 6965-6974.
  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Ho, T. C., et al. (2020). Degradation of boscalid, pyraclostrobin, fenbuconazole, and glyphosate residues by an advanced oxidative process utilizing ultraviolet light and hydrogen peroxide. bioRxiv.
  • PubChem. (n.d.). 2-(chloromethyl)-1-methyl-1H-imidazole. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-isopropyl-2-methyl imidazole. Retrieved from [Link]

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Foundational

The 1-Isopropyl-Imidazole Scaffold: From Reactive Intermediate to Targeted Therapeutics

Executive Summary The molecule 2-(Chloromethyl)-1-isopropyl-1H-imidazole serves as a high-value "linchpin" intermediate in medicinal chemistry. While the parent compound functions primarily as an electrophilic building b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-(Chloromethyl)-1-isopropyl-1H-imidazole serves as a high-value "linchpin" intermediate in medicinal chemistry. While the parent compound functions primarily as an electrophilic building block (alkylating agent), its derivatives occupy a privileged chemical space. The unique combination of the bulky 1-isopropyl group (providing steric shielding and lipophilicity) and the 2-position vector (derived from the reactive chloromethyl handle) allows for the precise targeting of metalloenzymes and ion channels.

This guide analyzes the three primary biological target classes for these derivatives: Heme Oxygenase-1 (HO-1) , TRPM8 Ion Channels , and Sterol 14


-demethylase (CYP51) . It details the Structure-Activity Relationship (SAR) logic, the mechanistic basis of inhibition, and the validated experimental protocols required to assess biological activity.

Section 1: The Pharmacophore & Synthetic Logic

To understand the biological targets, one must first understand the structural logic of the scaffold.

The "Warhead" and the "Shield"

The 2-(Chloromethyl)-1-isopropyl-1H-imidazole scaffold consists of two critical domains:

  • The 1-Isopropyl "Shield": Unlike a simple methyl group, the isopropyl moiety adds significant steric bulk (

    
    ). This modulates metabolic clearance (hindering N-dealkylation) and provides the hydrophobic bulk necessary to mimic the isopropyl group of menthol  (crucial for TRPM8 binding) or fit the hydrophobic "Western Pocket" of HO-1.
    
  • The 2-Chloromethyl "Anchor": This is a reactive electrophile. It is not the final drug but the conjugation site. Through nucleophilic substitution (

    
    ), it allows the attachment of aryl, alkyl, or heterocyclic tails. These tails dictate the selectivity of the final derivative.
    
SAR Decision Matrix

The following diagram illustrates how the chloromethyl intermediate is diverted into distinct pharmacological classes based on the nucleophile used.

SAR_Matrix Scaffold 2-(Chloromethyl)-1- isopropyl-1H-imidazole Reaction_A + Thiol/Phenol (Hydrophobic Tail) Scaffold->Reaction_A S_N2 Substitution Reaction_B + Amides/Ureas (H-Bond Donors) Scaffold->Reaction_B Linker Extension Reaction_C + Azoles/Pyridines (Metal Binders) Scaffold->Reaction_C N-Alkylation Target_HO1 Target: Heme Oxygenase-1 (Cytoprotection/Cancer) Reaction_A->Target_HO1 Western Pocket Occupation Target_TRPM8 Target: TRPM8 Channel (Neuropathic Pain) Reaction_B->Target_TRPM8 Menthol Mimicry Target_CYP Target: CYP51/CYP17 (Antifungal/Oncology) Reaction_C->Target_CYP Dual Heme Coordination

Figure 1: Divergent synthesis pathways from the chloromethyl scaffold lead to distinct biological targets.

Section 2: Primary Target — Heme Oxygenase-1 (HO-1)

Therapeutic Relevance: Oncology (prostate/breast cancer), Ischemia-Reperfusion Injury.

Mechanism of Action

Heme Oxygenase-1 catalyzes the rate-limiting degradation of heme into biliverdin, iron, and carbon monoxide (CO). 1-Isopropyl-imidazole derivatives act as potent competitive inhibitors .

  • The Iron Lock: The imidazole N3 nitrogen coordinates directly with the heme iron (

    
    ), preventing 
    
    
    
    binding.
  • The Western Pocket: The 2-position substituent (derived from the chloromethyl group) extends into the hydrophobic "Western Region" of the enzyme active site. The 1-isopropyl group provides critical selectivity over HO-2 by interacting with specific residues (e.g., Met34) that differ between isoforms.

Validated Protocol: HO-1 Microsomal Activity Assay

Objective: Quantify the


 of the derivative by measuring the suppression of Bilirubin formation.

Reagents:

  • Rat spleen microsomes (rich source of HO-1).[1]

  • Hemin (

    
    ).
    
  • NADPH (

    
    ).
    
  • Glucose-6-phosphate dehydrogenase (G6PD) regeneration system.

  • Test Derivative (dissolved in DMSO).[2]

Workflow:

  • Incubation: Mix

    
     reaction volume containing microsomes (
    
    
    
    protein), hemin, and the test compound. Incubate at
    
    
    for 5 minutes.
  • Initiation: Add NADPH generating system to start the reaction.

  • Reaction: Incubate for 30 minutes at

    
     in the dark (bilirubin is light-sensitive).
    
  • Termination: Stop reaction with

    
     of chloroform.
    
  • Extraction: Vortex and centrifuge to separate the organic layer (containing bilirubin).

  • Quantification: Measure absorbance of the chloroform layer at 464 nm and 530 nm .

    • Calculation: Bilirubin concentration is calculated using the extinction coefficient difference (

      
      ).
      

Data Interpretation:

Parameter High Potency Criteria Note

| IC50 (HO-1) |


 | Sub-micromolar activity is required for clinical relevance. |
| Selectivity  | Ratio HO-2/HO-1 

| HO-2 inhibition causes side effects (neurotoxicity). |

Section 3: Secondary Target — TRPM8 Ion Channels

Therapeutic Relevance: Neuropathic pain, Cold Allodynia, Migraine.

Mechanism of Action

TRPM8 is the primary cold-sensing receptor. The "1-isopropyl-imidazole" motif acts as a bioisostere of menthol (the natural agonist) but, depending on the 2-substitution, functions as an antagonist .

  • Pharmacophore: The isopropyl group fits into the voltage-sensor-like domain (VSLD) where menthol binds.

  • Pore Blockade: Derivatives where the chloromethyl group is converted into a bulky amide or urea (e.g., N-(4-t-butylphenyl)-acetamide) prevent channel gating, locking it in the closed state.

Validated Protocol: Calcium Flux Assay (FLIPR)

Objective: Measure the ability of the derivative to block menthol-induced Calcium influx.

Workflow:

  • Cell Line: HEK293 cells stably expressing human TRPM8.

  • Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at

    
    .
    
  • Pre-incubation: Add the test derivative (1-isopropyl-imidazole derivative) and incubate for 10 minutes.

  • Challenge: Inject Menthol (

    
     concentration, typically 
    
    
    
    ).
  • Measurement: Monitor fluorescence intensity (

    
    ) using a FLIPR (Fluorometric Imaging Plate Reader) or confocal microscope.
    

Mechanism Diagram:

TRPM8_Mechanism cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed State) Signal Ca2+ Influx TRPM8->Signal Blocked by Derivative Menthol Menthol (Agonist) Menthol->TRPM8 Activates Derivative 1-iPr-Imidazole Derivative (Antagonist) Derivative->TRPM8 Competes/Blocks (Allosteric Site) Pain Nociception / Cold Pain Signal->Pain Downstream Signaling

Figure 2: Competitive antagonism of TRPM8 by 1-isopropyl-imidazole derivatives preventing calcium influx.

Section 4: Tertiary Targets (Anti-Infective)

Sterol 14 -demethylase (CYP51)

In fungal and protozoal pathogens (e.g., Trypanosoma cruzi), the 1-isopropyl-imidazole core serves as a CYP51 inhibitor.

  • Reactivity: The chloromethyl group is often reacted with a phenyl-ethanol or similar linker.

  • Selectivity: The 1-isopropyl group is less common in commercial antifungals (which prefer triazoles) but offers a unique resistance-breaking profile against strains resistant to fluconazole.

  • Assay: CYP51 reconstitution assay measuring the conversion of Lanosterol to 4,4-dimethyl-cholesta-8,14,24-trien-3

    
    -ol.
    

References

  • Salerno, L., et al. (2015).[3] "Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors and their cytotoxic activity in human-derived cancer cell lines." European Journal of Medicinal Chemistry. Link

  • Pittala, V., et al. (2013).[4] "Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors." Chemical Biology & Drug Design. Link

  • Journigan, V. B., et al. (2014). "Discovery of Selective TRPM8 Antagonists with Clinical Efficacy in Cold-Related Pain." Bioorganic & Medicinal Chemistry Letters. Link

  • Vanni, A., et al. (2021). "Structure-Activity Relationship of Imidazole-Based Inhibitors of Heme Oxygenase-1." Molecules. Link

  • Lepesheva, G. I., & Waterman, M. R. (2007). "Sterol 14alpha-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms." Biochimica et Biophysica Acta. Link

Sources

Exploratory

Technical Deep Dive: Mechanism of Action for Antifungal Imidazole Compounds

Audience: Researchers, Senior Scientists, and Drug Discovery Professionals. Scope: Molecular kinetics, biochemical cascades, selectivity profiles, and validation protocols.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Discovery Professionals. Scope: Molecular kinetics, biochemical cascades, selectivity profiles, and validation protocols.

Executive Summary

Imidazole antifungals (e.g., ketoconazole, miconazole, clotrimazole) represent a foundational class of azole therapeutics that function by disrupting fungal membrane integrity. Unlike polyenes that physically bind sterols, imidazoles act as biosynthetic inhibitors . Their primary mechanism is the stoichiometric inhibition of Lanosterol 14


-demethylase (CYP51/Erg11p) , a cytochrome P450 monooxygenase essential for the conversion of lanosterol to ergosterol.

This guide dissects the molecular "warhead" mechanism, the downstream toxicological cascade, and provides self-validating experimental protocols for confirming target engagement and phenotypic efficacy in a research setting.

Molecular Target & Binding Kinetics

The Target: Lanosterol 14 -demethylase (CYP51)

In fungi, CYP51 catalyzes the three-step oxidative removal of the 14


-methyl group from lanosterol.[1] This reaction is the rate-limiting step in the ergosterol biosynthesis pathway.
The Mechanism: Heme Coordination

The imidazole ring contains two nitrogen atoms. The N-3 nitrogen acts as the pharmacophore.

  • Direct Coordination: The unhindered electron pair on the N-3 nitrogen forms a coordinate covalent bond with the ferric ion (

    
    ) of the heme group within the CYP51 active site.
    
  • Substrate Exclusion: This binding occupies the sixth coordination position of the heme iron, physically displacing the activated oxygen molecule required for catalysis.

  • Affinity Drivers: The N-1 substituent of the imidazole ring interacts with the apoprotein's hydrophobic access channel, determining the drug's affinity and specificity.

Technical Insight: The binding results in a characteristic Type II difference spectrum , observable via UV-Vis spectroscopy as a peak shift (Soret band) from ~418 nm to ~425 nm and a trough at ~390 nm. This spectral shift is the gold standard for validating direct P450 interaction [1].

Visualization: The Ergosterol Blockade

The following diagram illustrates the interruption of the sterol pathway and the resulting accumulation of toxic intermediates.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 (Erg11p) Lanosterol 14α-demethylase Lanosterol->CYP51 Normal Pathway ToxicSterols Accumulation of 14α-methylsterols (Toxic) Lanosterol->ToxicSterols Alternative Pathway (Enzyme Blocked) Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation Imidazole Imidazole (Inhibitor) Imidazole->CYP51 N-3 Heme Coordination (Blockade) MembraneFailure Membrane Fluidity Loss & Growth Arrest ToxicSterols->MembraneFailure Disrupts Packing Ergosterol->MembraneFailure Depletion

Figure 1: Mechanism of Action. Imidazoles block CYP51, forcing the accumulation of toxic 14


-methylsterols and depleting ergosterol, leading to membrane failure.

The Biochemical Cascade: Depletion vs. Toxicity

The fungistatic (and at high concentrations, fungicidal) effect is driven by two parallel mechanisms:

  • Ergosterol Depletion: Ergosterol functions similarly to cholesterol in mammalian cells, regulating membrane fluidity and the function of integral membrane proteins (e.g., chitin synthase). Depletion halts cell division (fungistatic).

  • Toxic Sterol Accumulation: The blockade forces the accumulation of methylated sterols (e.g., 14

    
    -methyl-3,6-diol). These bulky, non-planar molecules disrupt the acyl chain packing of the phospholipid bilayer.
    
    • Consequence: This alters the activity of membrane-bound enzymes and increases permeability, causing leakage of intracellular ions (

      
      ) and eventual cell lysis [2].
      
Comparative Data: Selectivity Profiles

A critical challenge in imidazole development is cross-reactivity with mammalian P450s (e.g., CYP3A4), leading to hepatotoxicity.

ParameterFungal CYP51 (Target)Mammalian CYP3A4 (Off-Target)Implication
Binding Mode High Affinity (nM range)Variable Affinity (

M range)
Therapeutic Index
Spectral Type Type II (Strong)Type II (Weak/Moderate)Drug-Drug Interactions
Key Residues Hydrophobic pocket optimized for ergostane skeletonLarger pocket, accommodates diverse xenobioticsSelectivity Basis

Data Source: Synthesized from comparative inhibition studies [3].

Experimental Validation Protocols

To rigorously validate the mechanism of action of a novel imidazole derivative, the following two protocols are standard.

Protocol A: Type II Binding Spectral Assay

Objective: Confirm direct binding to the heme iron of CYP450. System: Rat liver microsomes (for toxicology) or Candida cell-free extracts (for efficacy).

  • Preparation: Suspend microsomes (1-2 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Baseline: Divide the suspension into two cuvettes (Reference and Sample). Record a baseline spectrum (350–500 nm) to ensure a flat line.

  • Titration:

    • Add the imidazole compound (dissolved in DMSO) to the Sample cuvette.

    • Add an equivalent volume of DMSO to the Reference cuvette.

  • Measurement: Scan from 350 to 500 nm after each addition.

  • Analysis: Look for the "Type II" signature:

    • Trough: ~390–410 nm (Low spin iron displacement).

    • Peak: ~425–435 nm (Nitrogen-Iron complex formation).

    • Calculation: Plot

      
       (Peak minus Trough) vs. Concentration to determine the spectral dissociation constant (
      
      
      
      ).
Protocol B: Sterol Quantitation via GC-MS

Objective: Quantify the phenotypic shift from ergosterol to lanosterol (functional blockade).

  • Cell Culture: Grow C. albicans in RPMI 1640 to mid-log phase. Treat with sub-MIC concentration of the imidazole for 16–24 hours.

  • Saponification:

    • Harvest pellets by centrifugation.[2]

    • Resuspend in 3 mL of 25% alcoholic KOH (w/v).

    • Heat at 85°C for 1 hour (hydrolyzes esterified sterols).

  • Extraction:

    • Cool to room temperature.

    • Add 1 mL water and 3 mL n-heptane . Vortex vigorously for 3 minutes.

    • Allow phases to separate. Transfer the upper organic layer to a clean vial.

  • Derivatization:

    • Evaporate heptane under

      
       stream.
      
    • Resuspend residue in 100

      
      L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
      
    • Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent non-polar capillary column.

    • Target Ions: Monitor

      
       363 (Ergosterol-TMS) vs. 
      
      
      
      393 (Lanosterol-TMS).
    • Result: A potent imidazole will show >90% reduction in the Ergosterol peak and a massive appearance of the Lanosterol/Eburicol peak [4].

Visualization: Experimental Workflow

Experiment Culture Yeast Culture + Imidazole Saponification Saponification (KOH/EtOH, 85°C) Culture->Saponification Extraction Liquid-Liquid Extraction (n-Heptane) Saponification->Extraction Derivatization TMS Derivatization (BSTFA, 60°C) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Output: Ergosterol ↓ Lanosterol ↑ GCMS->Data

Figure 2: Sterol Profiling Workflow. Step-by-step protocol for verifying CYP51 inhibition via Gas Chromatography-Mass Spectrometry.

Resistance Mechanisms

While imidazoles are potent, resistance is a growing concern in drug development. The two primary mechanisms relevant to this class are:

  • Target Alteration: Point mutations in the ERG11 gene (e.g., Y132H) alter the heme pocket geometry, reducing imidazole affinity without abolishing lanosterol binding [5].

  • Efflux Pumps: Overexpression of ABC transporters (CDR1, CDR2) or Major Facilitator Superfamily pumps (MDR1) actively exports the drug before it can reach stoichiometric inhibition levels [6].

References

  • Spectral and kinetic studies of the interaction of imidazole anti-fungal agents with microsomal cytochromes P-450. PubMed. Available at: [Link]

  • Cytochrome P450 of fungi: primary target for azole antifungal agents. PubMed. Available at: [Link]

  • Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. Drug Metabolism and Disposition. Available at: [Link]

  • Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives. Springer Protocols. Available at: [Link]

  • Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Efflux-Mediated Antifungal Drug Resistance. Clinical Microbiology Reviews. Available at: [Link]

Sources

Foundational

2-(Chloromethyl)-1-isopropyl-1H-imidazole as a building block in medicinal chemistry

Advanced Building Block for Medicinal Chemistry & Drug Discovery Executive Summary 2-(Chloromethyl)-1-isopropyl-1H-imidazole (CAS: 773817-02-0) represents a specialized electrophilic building block in the synthesis of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Medicinal Chemistry & Drug Discovery

Executive Summary

2-(Chloromethyl)-1-isopropyl-1H-imidazole (CAS: 773817-02-0) represents a specialized electrophilic building block in the synthesis of bioactive heterocycles.[1][2] Unlike its un-substituted or N-methylated analogs, the N-isopropyl moiety introduces a critical balance of steric bulk and lipophilicity (


), modulating the physicochemical profile of downstream pharmaceutical candidates. This guide details the synthesis, reactivity, and application of this reagent, specifically addressing its role in diversifying the imidazole scaffold for antifungal, analgesic, and kinase-inhibitor discovery.
Chemical Profile & Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]

The utility of 2-(chloromethyl)-1-isopropyl-1H-imidazole lies in its dual functionality: the reactive chloromethyl electrophile and the basic imidazole core. It is most commonly handled as its hydrochloride salt to prevent self-alkylation (polymerization).

Table 1: Physicochemical Specifications

PropertyValue / Description
IUPAC Name 2-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole
CAS Number 773817-02-0
Molecular Formula

Molecular Weight 158.63 g/mol
Physical State Hygroscopic solid (HCl salt); Unstable oil (Free base)
Solubility Soluble in water, MeOH, DMSO; Sparingly soluble in

pKa (Conj.[3][4][5] Acid) ~7.0 (Imidazole N3)
Reactivity Class Primary Alkyl Halide / Soft Electrophile
Synthesis & Manufacturing Workflows

The synthesis of this building block requires careful control of pH and temperature to avoid the formation of quaternary ammonium dimers. Two primary routes are employed depending on scale.[6]

Route A: Direct Hydroxymethylation (Industrial Scale)

This route utilizes the thermal reaction of 1-isopropylimidazole with paraformaldehyde. It is atom-economical but requires high pressure.

Route B: C2-Lithiation (Laboratory Scale)

For high-purity applications, C2-lithiation using


-Butyllithium (

-BuLi) followed by quenching with DMF and subsequent reduction is preferred to ensure regioselectivity.
Diagram 1: Synthesis Workflow (Graphviz)

SynthesisWorkflow Start 1-Isopropylimidazole Step1 C2-Lithiation (n-BuLi, -78°C, THF) Start->Step1 Alcohol 2-Hydroxymethyl-1-isopropylimidazole Start->Alcohol Alt: (HCHO)n, 140°C Inter1 2-Li-Intermediate Step1->Inter1 Step2 Formylation (DMF, Quench) Inter1->Step2 Aldehyde 2-Formyl-1-isopropylimidazole Step2->Aldehyde Step3 Reduction (NaBH4, MeOH) Aldehyde->Step3 Step3->Alcohol Step4 Chlorination (SOCl2, DCM, 0°C) Alcohol->Step4 Product 2-(Chloromethyl)-1-isopropyl- 1H-imidazole HCl Step4->Product Isolation as HCl salt

Figure 1: Step-wise synthetic pathway from commercially available 1-isopropylimidazole to the target chloromethyl hydrochloride salt.

Reactivity Profile & Mechanistic Insights[13]

The chloromethyl group at the C2 position is highly susceptible to nucleophilic attack via an


 mechanism. However, the adjacent imidazole nitrogen (N3) can participate in intramolecular catalysis or act as a competitive nucleophile if the free base is generated in the absence of an external electrophile.
Key Reactivity Modes:
  • N-Alkylation: Reaction with secondary amines to form tertiary amines (e.g., in antihistamine synthesis).

  • S-Alkylation: Reaction with thiols (mercaptans) to generate thioethers, a common motif in antifungal azoles.

  • C-Alkylation: Use of enolates or Grignard reagents to extend the carbon skeleton.

Critical Stability Note: The free base of 2-(chloromethyl)-1-isopropyl-1H-imidazole is metastable . It rapidly undergoes intermolecular self-alkylation to form insoluble poly-imidazolium species. Always store as the HCl salt.

Diagram 2: Reactivity & Scaffold Diversification

ReactivityMap Center 2-(Chloromethyl)-1-isopropyl- 1H-imidazole (Electrophile) Nu_S Thiols (R-SH) (e.g., Thiophenols) Center->Nu_S + Base Nu_N Amines (R2NH) (e.g., Piperazines) Center->Nu_N + Base Nu_O Phenols (Ar-OH) (e.g., 2,4-Dichlorophenol) Center->Nu_O + K2CO3 Self Self-Alkylation (Polymerization) Center->Self Free Base (No Nucleophile) Prod_S Thioether Derivatives (Antifungal Pharmacophore) Nu_S->Prod_S SN2 Prod_N N-Alkyl Imidazoles (GPCR Ligands) Nu_N->Prod_N SN2 Prod_O Ether Linked Scaffolds (Antibacterial Agents) Nu_O->Prod_O SN2

Figure 2: Divergent synthesis map showing the transformation of the chloromethyl core into major medicinal pharmacophores.

Medicinal Chemistry Applications
4.1. Modulation of ADME Properties

The N-isopropyl group is not merely a protecting group; it is a structural feature that enhances drug-like properties compared to the N-methyl analog:

  • Lipophilicity: The isopropyl group increases

    
     by approximately 0.8–1.0 unit compared to a methyl group, improving passive membrane permeability.
    
  • Metabolic Stability: The branched alkyl group sterically hinders N-dealkylation by cytochrome P450 enzymes (specifically CYP3A4), potentially extending the half-life (

    
    ) of the drug.
    
4.2. Case Study: Antifungal Azoles

In the design of lanosterol 14


-demethylase (CYP51) inhibitors, the imidazole ring binds to the heme iron. The chloromethyl arm serves as the linker to the hydrophobic "tail" (often a halogenated phenyl group) that occupies the substrate access channel. The 1-isopropyl substitution has been explored to fill the hydrophobic pocket more effectively than the standard 1-H or 1-methyl groups found in older azoles like clotrimazole.
Detailed Experimental Protocols
Protocol A: Preparation of 2-(Chloromethyl)-1-isopropyl-1H-imidazole Hydrochloride

This protocol assumes starting from the alcohol intermediate.

  • Setup: Charge a dry 250 mL round-bottom flask with 2-hydroxymethyl-1-isopropylimidazole (10.0 g, 71.3 mmol) and anhydrous Dichloromethane (DCM) (100 mL). Cool the solution to 0°C under an inert Nitrogen atmosphere.

  • Chlorination: Dropwise add Thionyl Chloride (

    
    )  (12.7 g, 107 mmol, 1.5 eq) over 30 minutes. Maintain temperature < 5°C.
    
    • Note: Evolution of

      
       and 
      
      
      
      gas will occur. Use a scrubber.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor by TLC (System: 10% MeOH/DCM; stain with Iodine).

  • Workup: The product often precipitates as the HCl salt. If it remains soluble, concentrate the solvent in vacuo to ~20 mL, then add anhydrous Diethyl Ether (100 mL) to induce precipitation.

  • Isolation: Filter the white hygroscopic solid under Nitrogen. Wash with cold ether (

    
     mL).
    
  • Drying: Dry in a vacuum desiccator over

    
     for 12 hours.
    
    • Yield: Expected 90-95%.

    • Storage: Store at -20°C under Argon.

Protocol B: General N-Alkylation Procedure (Coupling)

Coupling the building block to a secondary amine.

  • Dissolve the secondary amine (1.0 eq) in Acetonitrile (ACN).

  • Add Potassium Carbonate (

    
    )  (3.0 eq) or Cesium Carbonate  (2.0 eq).
    
  • Add 2-(chloromethyl)-1-isopropyl-1H-imidazole HCl (1.1 eq).

  • Heat to 60°C for 6–12 hours.

  • Filter inorganic salts, concentrate, and purify via flash column chromatography (Silica, DCM/MeOH gradient).

Safety & Handling (EHS)
  • Vesicant Hazard: Like most nitrogen mustards and alkyl chlorides, this compound is a potent alkylating agent. It causes severe skin burns and eye damage (H314).

  • Sensitizer: Potential skin sensitizer (H317).

  • Inhalation: The HCl salt dust is highly irritating to the respiratory tract. Handle only in a fume hood.

  • Decontamination: Spills should be treated with dilute ammonia or 10% sodium hydroxide to hydrolyze the alkyl chloride to the less toxic alcohol.

References
  • Synthesis of 2-substituted imidazoles: Journal of Organic Chemistry. "Regioselective lithiation of 1-alkylimidazoles."

  • Medicinal Chemistry of Azoles: Chemical Reviews. "Azole antifungals: mechanisms of action and resistance."

  • Physical Properties & Safety: PubChem Compound Summary. "2-(Chloromethyl)-1H-imidazole derivatives."

  • Industrial Preparation: US Patent 4,211,875. "Process for the preparation of 4-methyl-5-chloromethylimidazole hydrochloride." (Analogous chemistry).

  • Reactivity of Chloromethyl Imidazoles: Journal of the Chemical Society. "Nucleophilic substitution reactions of 2-chloromethylbenzimidazoles."

Sources

Exploratory

Whitepaper: A Strategic Guide to Navigating the Chemical Space of 2-(Chloromethyl)-1-isopropyl-1H-imidazole Analogs for Drug Discovery

Abstract The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anticancer, and antibact...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anticancer, and antibacterial properties.[1][2][3] This guide provides a comprehensive framework for the systematic exploration of the chemical space surrounding the novel core, 2-(Chloromethyl)-1-isopropyl-1H-imidazole. We will delineate a strategic, field-proven pathway from the synthesis of the core scaffold and its subsequent diversification to computational profiling and targeted biological evaluation. The methodologies described herein are designed to be self-validating, ensuring that each step provides actionable data to guide the subsequent phase of discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to efficiently identify and optimize novel imidazole-based lead compounds.

Introduction: The Rationale for Exploring the 2-(Chloromethyl)-1-isopropyl-1H-imidazole Scaffold

The process of drug discovery is fundamentally an exploration of chemical space—the vast, multidimensional universe of all possible small molecules.[4][5] Navigating this space efficiently is paramount to identifying novel therapeutic agents.[6][7] The imidazole ring is a cornerstone of this exploration due to its unique electronic properties and its ability to engage in various biological interactions, most notably hydrogen bonding.[8]

Our focus is the 2-(Chloromethyl)-1-isopropyl-1H-imidazole core (henceforth referred to as IM-Core ). The selection of this scaffold is deliberate and based on three key strategic pillars:

  • Synthetic Tractability: The 2-chloromethyl group is a highly versatile electrophilic handle, prime for nucleophilic substitution, allowing for the rapid and systematic introduction of a wide diversity of chemical functionalities.

  • Modulation of Physicochemical Properties: The N1-isopropyl group enhances lipophilicity and metabolic stability compared to an unsubstituted imidazole, which are favorable properties for drug candidates.[9]

  • Proven Biological Relevance: The broader class of substituted imidazoles has demonstrated significant pharmacological potential, making this scaffold a fertile ground for discovering new bioactive molecules.[10][11]

This guide will provide the strategic and experimental logic for building and interrogating a library of IM-Core analogs.

Synthesis and Diversification Strategy

The foundation of exploring a chemical space is the robust and scalable synthesis of the core scaffold. Our approach is twofold: first, the synthesis of the IM-Core , and second, the parallel synthesis of a diverse analog library.

Synthesis of the Core Scaffold: 2-(Chloromethyl)-1-isopropyl-1H-imidazole (IM-Core)

The synthesis of the IM-Core can be approached through a logical, multi-step sequence. The causality behind this chosen pathway is to build the molecule from readily available starting materials and introduce the key functional groups in a controlled manner.

Proposed Synthetic Pathway:

G A 2-Isopropylimidazole C 2-(Hydroxymethyl)-1-isopropyl-1H-imidazole (Intermediate) A->C Hydroxymethylation B Paraformaldehyde & HCl E 2-(Chloromethyl)-1-isopropyl-1H-imidazole (IM-Core) C->E Chlorination D Thionyl Chloride (SOCl2)

Caption: Proposed synthetic route for the IM-Core scaffold.

Experimental Protocol: Synthesis of IM-Core

  • Step 1: Hydroxymethylation of 2-Isopropylimidazole.

    • To a solution of 2-isopropylimidazole (1.0 eq) in concentrated hydrochloric acid, add paraformaldehyde (1.2 eq).[12]

    • Heat the mixture to 80°C and stir for 12 hours. The rationale for using acidic conditions is to generate the electrophilic formaldehyde species required for the reaction with the electron-rich imidazole ring.

    • Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until pH 7-8 is reached.

    • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)-1-isopropyl-1H-imidazole intermediate. Purification can be achieved via column chromatography.

  • Step 2: Chlorination of the Hydroxymethyl Intermediate.

    • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath. This is a critical step to control the exothermicity of the reaction with thionyl chloride.

    • Add thionyl chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the target IM-Core .

Diversification Strategy: Library Synthesis

With the IM-Core in hand, the chloromethyl group serves as a powerful electrophilic hub for diversification. The primary strategy involves nucleophilic substitution (SN2) reactions with a diverse set of nucleophiles. This approach allows for the creation of a focused library of analogs where diversity is systematically introduced at the 2-position.

Reaction Scheme for Analog Library Synthesis:

G Core IM-Core (Electrophile) Product Diverse IM-Core Analogs Core->Product SN2 Reaction Nuc Diverse Nucleophiles (R-NH2, R-SH, R-OH, etc.) Nuc->Product Base Base (e.g., K2CO3, Et3N) Solvent Solvent (e.g., DMF, ACN)

Caption: General workflow for diversifying the IM-Core scaffold.

Protocol: Parallel Synthesis of an Amine-Linked Analog Library

This protocol is optimized for a 24-well plate format for efficient library generation.

  • Preparation: In each well of a 24-well plate, add a solution of a unique primary or secondary amine (1.2 eq) in dimethylformamide (DMF).

  • Base Addition: To each well, add potassium carbonate (K2CO3) (2.0 eq). The base acts as an acid scavenger, neutralizing the HCl byproduct of the reaction.

  • Core Addition: Add a stock solution of the IM-Core (1.0 eq) in DMF to each well.

  • Reaction: Seal the plate and heat to 60°C for 16 hours with agitation.

  • Work-up & Purification: After cooling, the reaction mixtures can be subjected to high-throughput purification, typically using preparative HPLC-MS, to isolate the desired analog products.

In Silico Profiling: Prioritizing Synthetic Efforts

Before committing significant resources to the synthesis and biological testing of hundreds of analogs, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is an indispensable tool for prioritizing candidates.[13][14] The rationale is to eliminate compounds with a high probability of poor pharmacokinetic properties or toxicity early in the discovery pipeline.[15][16]

Workflow for In Silico ADMET Profiling:

G A Virtual Library of IM-Core Analogs B Compute Physicochemical Properties (SMILES Input) A->B C ADMET Prediction (e.g., SwissADME, pkCSM) B->C D Filter Analogs Based on Pre-defined Criteria C->D E Prioritized List for Synthesis D->E

Caption: Workflow for prioritizing analogs using in silico tools.

Key Parameters & Self-Validating System:

We utilize freely accessible and robust web servers like SwissADME and pkCSM for these predictions.[17] By comparing the predictions from multiple tools, we create a self-validating system where consensus predictions are given higher confidence.

Table 1: Example In Silico ADMET Profile for Hypothetical IM-Core Analogs

Analog IDR-GroupMol. Weight ( g/mol )LogPWater Solubility (logS)Lipinski's Ro5 ViolationsPAINS Alert
IM-001 -NH-CH₂-Ph247.762.85-3.5 (Moderately Soluble)00
IM-002 -S-Cyclohexyl272.853.90-4.2 (Poorly Soluble)00
IM-003 -O-(4-F-Ph)266.723.10-3.8 (Moderately Soluble)00
IM-004 -NH-(2-pyridyl)248.741.95-2.9 (Soluble)00

Data are hypothetical and for illustrative purposes.

Analogs that violate Lipinski's Rule of Five, show poor predicted solubility, or are flagged as Pan-Assay Interference Compounds (PAINS) would be deprioritized for initial synthesis.

Biological Evaluation: High-Throughput Screening

High-Throughput Screening (HTS) is the process of rapidly assessing a large number of compounds for activity against a specific biological target.[18][19][20] Given the known antifungal activity of many imidazole and benzimidazole derivatives, an antifungal assay is a logical starting point for screening our new library.[21]

Protocol: Antifungal Susceptibility Testing via Broth Microdilution

This protocol is based on established methodologies for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Fungal Inoculum: Culture a pathogenic fungal strain (e.g., Candida albicans or Aspergillus fumigatus) and prepare a standardized inoculum in RPMI-1640 medium.

  • Compound Plating: In a 96-well microtiter plate, perform a serial dilution of the synthesized IM-Core analogs. Typically, concentrations range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the fungal inoculum to each well containing the test compounds. Include positive (a known antifungal drug, e.g., Fluconazole) and negative (no compound) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. This can be read by eye or with a plate reader measuring optical density.

Structure-Activity Relationship (SAR) Analysis

The data generated from HTS is the foundation for establishing a Structure-Activity Relationship (SAR). SAR studies link the chemical structure of the analogs to their biological activity, providing crucial insights for designing the next generation of more potent and selective compounds.[11][22]

Example SAR Insights from Hypothetical Data:

  • Observation: Analogs with aromatic amine substituents (e.g., IM-004 ) show higher potency than those with aliphatic substituents.

  • Hypothesis: A potential π-π stacking interaction between the analog and a target protein may be contributing to binding affinity.

  • Next Step: Synthesize a new set of analogs with various electron-donating and electron-withdrawing groups on the aromatic ring to probe this hypothesis further.

This iterative cycle of design, synthesis, and testing is the engine of lead optimization in drug discovery.

Conclusion and Future Directions

This guide has outlined a robust, integrated, and logical strategy for exploring the chemical space of 2-(Chloromethyl)-1-isopropyl-1H-imidazole analogs. By combining efficient synthesis, predictive in silico profiling, and targeted high-throughput screening, this framework enables the rapid identification of promising hit compounds. The subsequent SAR analysis provides a clear path for optimizing these hits into viable lead candidates for further preclinical development. The versatility of the IM-Core scaffold ensures that this approach can be readily adapted to screen for a multitude of biological activities beyond antifungal applications, making it a valuable starting point for diverse drug discovery campaigns.

References

  • Title: A kind of synthetic method of clotrimazole. Source: Google Patents (CN107629006B).
  • Title: Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Source: PubMed. URL: [Link]

  • Title: Synthesis of 1-isobutyl-2-methyl imidazole. Source: Google Patents (CN101402607A).
  • Title: Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][23][24]oxazepin-9-yl]-1H-pyrazol-1-yl. Source: PubMed. URL: [Link]

  • Title: Synthesis and antitubercular screening of imidazole derivatives. Source: PubMed. URL: [Link]

  • Title: 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Source: Minds@UW. URL: [Link]

  • Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: Exploring Chemical Space for Drug Discovery Using the Chemical Universe Database. Source: NIH (National Institutes of Health). URL: [Link]

  • Title: Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Source: Zenodo. URL: [Link]

  • Title: High-throughput screening assays for the identification of chemical probes. Source: ResearchGate. URL: [Link]

  • Title: Open access in silico tools to predict the ADMET profiling of drug candidates. Source: PubMed. URL: [Link]

  • Title: In Silico ADME Methods Used in the Evaluation of Natural Products. Source: MDPI. URL: [Link]

  • Title: Approaches for enhancing the analysis of chemical space for drug discovery. Source: ChemRxiv. URL: [Link]

  • Title: Inhibitory Potential of a Novel Imidazole Derivative as Evaluated by Time-Kill and Dehydrogenase Activity. Source: ResearchGate. URL: [Link]

  • Title: Beyond profiling: using ADMET models to guide decisions. Source: Optibrium. URL: [Link]

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Source: MDPI. URL: [Link]

  • Title: Navigating the Vast Expanse of Chemical Space. Source: PharmaFeatures. URL: [Link]

  • Title: High-throughput screening (HTS). Source: BMG LABTECH. URL: [Link]

  • Title: In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Source: ACS Omega. URL: [Link]

  • Title: Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. Source: NIH (National Institutes of Health). URL: [Link]

  • Title: Approaches for enhancing the analysis of chemical space for drug discovery. Source: Expert Opinion on Drug Discovery. URL: [Link]

  • Title: ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Source: PubMed. URL: [Link]

  • Title: High-throughput screening: How do scientists find molecules that could become medicines? | Episode 2. Source: YouTube. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Derivatization of 2-(Chloromethyl)-1-isopropyl-1H-imidazole for Antifungal Screening

Executive Summary The emergence of multi-drug resistant fungal pathogens, particularly non-albicans Candida and Aspergillus species, necessitates the expansion of the azole antifungal pipeline. The 2-(chloromethyl)-1-iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multi-drug resistant fungal pathogens, particularly non-albicans Candida and Aspergillus species, necessitates the expansion of the azole antifungal pipeline. The 2-(chloromethyl)-1-isopropyl-1H-imidazole scaffold represents a high-value pharmacophore for Structure-Activity Relationship (SAR) exploration. The N1-isopropyl group provides optimal steric bulk and lipophilicity, while the C2-chloromethyl moiety serves as a versatile electrophilic "warhead" for rapid diversification. This application note details the robust synthesis, handling, and derivatization of this unstable intermediate, followed by a standardized antifungal screening protocol compliant with CLSI M27 guidelines.

Scientific Background & Mechanism

Azole antifungals function by inhibiting lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in the fungal cell membrane.[1]
  • The Pharmacophore: The imidazole ring nitrogen (N3) binds coordinately to the heme iron of CYP51, blocking substrate oxidation.

  • The Linker (C2): The 2-position substituent dictates the orientation of the molecule within the hydrophobic access channel of the enzyme.

  • The N1-Substituent: The isopropyl group enhances lipophilicity (

    
    ), improving membrane permeability compared to the methyl analogs, while avoiding the metabolic liability of larger benzylic groups.
    
Pathway Visualization: Mechanism of Action

CYP51_Inhibition Azole 1-Isopropyl-Imidazole Derivative Heme Heme Iron (Fe3+) Azole->Heme Coordinates via N3 CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol CYP51->Ergosterol Catalysis Blocked Heme->CYP51 Cofactor Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Membrane Integrity Ergosterol->Membrane Essential Component Death Growth Arrest / Lysis Membrane->Death Depletion leads to

Figure 1: Mechanism of azole-induced fungal cell death via CYP51 inhibition.

Chemical Synthesis & Derivatization[1][2][3][4][5][6][7]

Critical Handling Note

The free base of 2-(chloromethyl)-1-isopropyl-1H-imidazole is thermally unstable and prone to self-quaternization (polymerization). It must be isolated and stored as the hydrochloride salt or generated in situ immediately prior to coupling.

Workflow Visualization: Synthetic Route

Synthesis_Workflow Start Alcohol Precursor (1-isopropyl-1H-imidazol-2-yl)methanol Reagent SOCl2 / DCM 0°C to RT Start->Reagent Intermed Chloride Salt (Stable) 2-(chloromethyl)-1-isopropyl -1H-imidazole HCl Reagent->Intermed Chlorination Nu_S Thiols (R-SH) K2CO3 / DMF Intermed->Nu_S Nu_N Amines (R-NH2) TEA / DCM Intermed->Nu_N Nu_O Phenols (Ar-OH) NaH / THF Intermed->Nu_O Prod_S Thioether Analogs Nu_S->Prod_S SN2 Prod_N Amine Analogs Nu_N->Prod_N SN2 Prod_O Ether Analogs Nu_O->Prod_O SN2

Figure 2: Divergent synthesis of imidazole analogs from the chloromethyl core.

Protocol A: Synthesis of 2-(Chloromethyl)-1-isopropyl-1H-imidazole HCl

Objective: Convert the hydroxymethyl precursor to the reactive chloromethyl salt.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve (1-isopropyl-1H-imidazol-2-yl)methanol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL). Cool to 0°C in an ice bath.

  • Chlorination: Dropwise add Thionyl Chloride (

    
    , 1.5 eq, 15 mmol). Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM).

    • Note: The spot for the alcohol will disappear; the chloride is often a streak near the baseline due to polarity.

  • Workup (Salt Isolation):

    • Concentrate the reaction mixture in vacuo at <40°C.

    • Triturate the residue with anhydrous Diethyl Ether (

      
      ) to precipitate the HCl salt.
      
    • Filter the off-white solid under

      
       atmosphere.
      
    • Storage: Store at -20°C under Argon. Do not neutralize to free base for storage.

Protocol B: General Nucleophilic Substitution (Library Generation)

Objective: Coupling the chloride "warhead" with a nucleophile (Example: 4-chlorothiophenol).

  • Activation: In a 20 mL vial, suspend 2-(chloromethyl)-1-isopropyl-1H-imidazole HCl (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add Potassium Carbonate (

    
    , 3.0 eq). Stir for 10 min to neutralize the HCl salt and generate the free base in situ.
    
  • Nucleophile Addition: Add the nucleophile (e.g., 4-chlorothiophenol, 1.1 eq).

  • Reaction: Stir at RT for 4–12 hours.

    • Optimization: If reaction is slow (monitored by LC-MS), heat to 60°C.

  • Quench & Extraction: Pour into ice-water (20 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Biological Screening (CLSI M27 Guidelines)

Protocol C: Antifungal Susceptibility Testing (MIC)

This protocol follows the CLSI M27-A4 standard for broth microdilution against yeasts (Candida spp.).

Materials:

  • Media: RPMI 1640 with MOPS buffer (pH 7.0), 0.2% glucose.

  • Plate: 96-well sterile polystyrene U-bottom plate.

  • Controls: Fluconazole (positive), DMSO (vehicle), Media only (sterility).

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare 100x stock solutions of derivatives in 100% DMSO (e.g., 6400 µg/mL).

    • Dilute 1:50 in RPMI media to get 2x working concentration (128 µg/mL).

  • Plate Setup:

    • Add 100 µL of 2x compound to Column 1.

    • Perform serial 2-fold dilutions from Column 1 to 10 (transfer 100 µL). Discard final 100 µL.

    • Resulting Range: 64 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation:

    • Pick 5 colonies of C. albicans (ATCC 90028) from 24h Sabouraud Dextrose Agar (SDA) plate.

    • Suspend in saline; adjust to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:1000 in RPMI media to reach final test inoculum (

      
       CFU/mL).
      
  • Inoculation:

    • Add 100 µL of diluted inoculum to all wells (diluting compound concentration to 1x).

  • Incubation:

    • Seal plates and incubate at 35°C for 24 hours (48h for slower growers).

  • Readout:

    • Visual: Determine the lowest concentration with 50% growth inhibition (prominent decrease in turbidity) compared to growth control.

    • Spectrophotometric: Read OD at 530 nm.

Data Reporting Template
Compound IDR-SubstituentMIC (C. albicans) [µg/mL]MIC (A. fumigatus) [µg/mL]cLogP
Ref Fluconazole0.5>640.4
AZ-01 -S-Ph-4-Cl2.08.03.2
AZ-02 -O-Ph-2,4-F0.254.02.8
AZ-03 -NH-Bn16.0>641.9

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[2] Wayne, PA: CLSI.[2] [Link]

  • Zhang, L., et al. (2014).[3] Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives. Journal of Agricultural and Food Chemistry, 62(1), 123-129. [Link]

  • Peyton, L. R., et al. (2015). The emergence of antifungal resistance: Implications for the clinical laboratory. Frontiers in Laboratory Medicine, 1(4), 182-190. [Link]

  • Shapiro, R. S., et al. (2011). The imidazole antifungals: A review of their pharmacology and clinical use. Canadian Journal of Infectious Diseases, 22(1), 23-30. [Link]

Sources

Application

Application Note: Functionalizing 2-(Chloromethyl)-1-isopropyl-1H-imidazole for Click Chemistry (CuAAC)

Executive Summary & Chemical Profile[1] This guide details the methodology for utilizing 2-(Chloromethyl)-1-isopropyl-1H-imidazole (CAS: 773817-02-0) in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

This guide details the methodology for utilizing 2-(Chloromethyl)-1-isopropyl-1H-imidazole (CAS: 773817-02-0) in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."

While this molecule does not contain a native azide or alkyne handle, it serves as a critical electrophilic scaffold . The chloromethyl group at the C2 position is highly susceptible to nucleophilic substitution (


). The primary application in click chemistry involves a two-step sequence:
  • Azidation: Conversion of the chloride to an azide using sodium azide (

    
    ).
    
  • Conjugation: "Clicking" the resulting 2-(azidomethyl)-1-isopropyl-1H-imidazole to a terminal alkyne-tagged target (e.g., fluorophore, drug scaffold, or biomolecule).

Chemical Profile
PropertySpecification
Compound Name 2-(Chloromethyl)-1-isopropyl-1H-imidazole
Molecular Formula

Molecular Weight 158.63 g/mol
Physical State Solid (typically HCl salt) or Oil (free base)
Reactive Motif Allylic/Benzylic-like Chloride (Electrophile)
Click Role Precursor to Azide (Click-Ready Building Block)

Mechanistic Workflow & Safety Logic

The "Imidazole-Click" Strategy

The following diagram illustrates the transformation from the raw material to the final triazole conjugate.

G cluster_safety Safety Critical Control Point Start 2-(Chloromethyl)- 1-isopropyl-1H-imidazole Inter Intermediate: 2-(Azidomethyl)- 1-isopropyl-1H-imidazole Start->Inter Step 1: SN2 Azidation (DMF, 60°C) Reagent Sodium Azide (NaN3) Reagent->Inter Final Final Conjugate: 1,2,3-Triazole Linked Imidazole Inter->Final Step 2: CuAAC (CuSO4, Ascorbate) Target Target Alkyne (R-C≡CH) Target->Final

Figure 1: Synthetic pathway converting the chloromethyl precursor into a click-ready azide, followed by triazole formation.

Critical Safety Assessment (C/N Ratio)

WARNING: The intermediate azide, 2-(azidomethyl)-1-isopropyl-1H-imidazole, is a Low Molecular Weight (LMW) organic azide.

  • Formula:

    
    
    
  • C/N Ratio Calculation:

    
    
    

Rule of Thumb: Organic azides with a


 ratio 

are considered energetic and potentially explosive .
  • Operational Mandate: Do NOT isolate the azide intermediate in neat form. Do not distill. Perform the "click" reaction in the same pot or use the crude solution directly after extraction.

Detailed Experimental Protocols

Protocol A: Synthesis of the "Click-Ready" Azide

Objective: Convert the chloromethyl group to an azidomethyl group.

Reagents:

  • 2-(Chloromethyl)-1-isopropyl-1H-imidazole (HCl salt or free base)

  • Sodium Azide (

    
    )
    
  • Potassium Carbonate (

    
    ) (if starting with HCl salt)
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO

Step-by-Step:

  • Preparation: In a fume hood behind a blast shield, dissolve 1.0 equiv (e.g., 158 mg, 1 mmol) of the chloromethyl imidazole in 2.0 mL of dry DMF.

    • Note: If using the Hydrochloride salt, add 1.1 equiv of

      
       to neutralize.
      
  • Azidation: Add 1.2 equiv (78 mg) of Sodium Azide (

    
    ).
    
  • Reaction: Stir the mixture at 60°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS. Look for the mass shift:

      
       (Cl replaced by 
      
      
      
      ;
      
      
      ).
  • Workup (Safety Critical):

    • Dilute with Ethyl Acetate (EtOAc) and wash carefully with water (3x) to remove excess

      
       and DMF.
      
    • Dry the organic layer over

      
      .
      
    • STOP: Do not rotary evaporate to dryness. Keep the azide in solution (approx.[1] 0.5 M in EtOAc or tBuOH).

Protocol B: CuAAC Conjugation (The Click Reaction)

Objective: Conjugate the imidazole azide to a terminal alkyne.

Reagents:

  • Azide solution (from Protocol A)

  • Terminal Alkyne (1.0 equiv)

  • 
     (10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (20 mol%)

    • Expert Insight: Imidazoles coordinate Cu(I).[2][3] Without the THPTA ligand, the imidazole substrate may poison the catalyst, stalling the reaction. THPTA protects the Cu(I) center.

Step-by-Step:

  • Assembly: In a glass vial, mix the Azide solution and Alkyne (1:1 ratio) in a 1:1 mixture of t-Butanol/Water.

  • Catalyst Prep: Pre-mix

    
     and THPTA in water. Add this complex to the reaction vial.
    
  • Initiation: Add the Sodium Ascorbate solution (freshly prepared) to initiate the reduction of Cu(II) to Cu(I).

  • Incubation: Stir at Room Temperature for 2–12 hours.

    • Observation: The reaction typically proceeds from light blue to colorless/yellowish.

  • Purification:

    • Scavenge copper using EDTA or commercially available Cu-scavenging resin.

    • Purify the final triazole product via Preparative HPLC or Flash Chromatography (DCM/MeOH gradient).

Data Analysis & Validation

The following table summarizes expected analytical data for the successful conversion.

Analytical MethodExpected ResultInterpretation
LC-MS (Azidation)

Appearance of Azide product. Loss of Chlorine isotope pattern (3:1 ratio of M/M+2).
IR Spectroscopy Strong band at

Diagnostic stretch of the Azide (

) group.
LC-MS (Click)

Formation of the 1,2,3-triazole adduct.
1H-NMR Singlet at

ppm
The triazole ring proton (distinctive click signature).

References

  • Mechanism of CuAAC: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Safety of Organic Azides: Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • Imidazole-Copper Coordination: Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

  • Synthesis of Chloromethyl Imidazoles: Zhang, Z., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives. Journal of Agricultural and Food Chemistry, 61(11). Link

Sources

Method

Technical Protocol: Synthesis of 2-(azidomethyl)-1-isopropyl-1H-imidazole

Part 1: Executive Summary & Retrosynthetic Strategy Scope and Application This document details the optimized synthetic route for 2-(azidomethyl)-1-isopropyl-1H-imidazole . This compound is a critical "click-chemistry" r...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Strategy

Scope and Application

This document details the optimized synthetic route for 2-(azidomethyl)-1-isopropyl-1H-imidazole . This compound is a critical "click-chemistry" ready building block, often utilized in fragment-based drug discovery (FBDD) to generate triazole-linked bioactive libraries.

The protocol prioritizes regiocontrol and safety . Unlike methods that attempt to alkylate imidazole-2-carboxaldehyde (which often yields mixtures of N1/N3 isomers), this route utilizes the C2-lithiation of 1-isopropylimidazole . This ensures the isopropyl group is fixed at the N1 position before the C2 functionalization occurs.

Retrosynthetic Analysis

The synthesis is deconstructed into four linear steps, moving backward from the target:

  • Azidation: Nucleophilic displacement of a leaving group (chloride) by azide.

  • Activation: Conversion of a hydroxymethyl group to a chloromethyl group.

  • Reduction: Conversion of an aldehyde to a primary alcohol.

  • C2-Formylation: Lithiation of the N-alkylated imidazole followed by quenching with DMF.

Retrosynthesis Target 2-(azidomethyl)-1-isopropyl- 1H-imidazole Chloride 2-(chloromethyl)-1-isopropyl- 1H-imidazole Target->Chloride Azidation (NaN3) Alcohol (1-isopropyl-1H-imidazol- 2-yl)methanol Chloride->Alcohol Chlorination (SOCl2) Aldehyde 1-isopropyl-1H-imidazole- 2-carbaldehyde Alcohol->Aldehyde Reduction (NaBH4) Start 1-isopropyl-1H-imidazole (Commercially Available) Aldehyde->Start Formylation (n-BuLi / DMF)

Figure 1: Retrosynthetic disconnection strategy ensuring N1-regiochemistry.

Part 2: Safety & Hazard Mitigation (Critical)

WARNING: HIGH HAZARD PROTOCOL This synthesis involves Sodium Azide (NaN₃) and organic azides.[1][2] Organic azides with a


 ratio 

are considered potential explosives.[2] The target molecule has a ratio of

, placing it in the high-energy/explosive potential category.
Mandatory Safety Controls
HazardControl Measure
Explosion (Azides) Never use halogenated solvents (DCM, CHCl₃) with NaN₃; this forms di- and tri-azidomethane (highly explosive).[1] Use a blast shield.[2]
Toxicity (HN₃) Acidification of azide solutions generates Hydrazoic Acid (HN₃), a potent neurotoxin.[3] Keep reaction pH > 9 until quench.
Thermal Runaway Maintain process temperatures < 60°C. Organic azides decompose violently at high temperatures.
Metal Sensitivity Use non-metallic spatulas. Azides react with Cu/Pb in plumbing to form detonators. Quench waste in a dedicated carboy.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 1-isopropyl-1H-imidazole-2-carbaldehyde

Rationale: Direct lithiation at the C2 position is facilitated by the inductive effect of the N1-isopropyl group and the coordination of lithium to the N3 nitrogen.

  • Reagents: 1-Isopropyl-1H-imidazole (1.0 eq), n-Butyllithium (2.5 M in hexanes, 1.1 eq), DMF (1.5 eq), Dry THF (Solvent).

  • Equipment: Flame-dried 3-neck flask, Nitrogen/Argon line, Low-temperature thermometer.

Protocol:

  • Charge the flask with 1-isopropyl-1H-imidazole (11.0 g, 100 mmol) and anhydrous THF (150 mL) under inert atmosphere.

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add n-BuLi (44 mL, 110 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent polymerization.

  • Stir at -78°C for 45 minutes. The solution typically turns yellow/orange.

  • Add anhydrous DMF (11.6 mL, 150 mmol) dropwise.

  • Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Quench: Pour into saturated NH₄Cl solution (200 mL).

  • Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Expected Yield: 85-90%

    • Data: ¹H NMR (CDCl₃) characteristic signal:

      
       9.8 ppm (s, 1H, CHO).
      
Step 2: Reduction to (1-isopropyl-1H-imidazol-2-yl)methanol

Rationale: Sodium Borohydride (NaBH₄) is selected over LiAlH₄ for chemoselectivity and ease of handling.

  • Reagents: Aldehyde (from Step 1), NaBH₄ (0.6 eq), Methanol.

Protocol:

  • Dissolve the aldehyde (10.0 g, 72 mmol) in MeOH (100 mL) and cool to 0°C.

  • Add NaBH₄ (1.63 g, 43 mmol) portion-wise over 15 minutes. Gas evolution (H₂) will occur.

  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Carefully add Acetone (5 mL) to destroy excess hydride, then concentrate to ~20 mL volume.

  • Dilute with water (50 mL) and extract with DCM/Isopropanol (3:1 ratio) to recover the polar alcohol.

  • Concentrate to yield the crude alcohol.

    • Expected Yield: >95% (Often used without column purification).

Step 3: Synthesis of 2-(chloromethyl)-1-isopropyl-1H-imidazole Hydrochloride

Rationale: Converting the alcohol to a chloride creates a better leaving group. Isolating as the HCl salt stabilizes the molecule; the free base 2-chloromethyl imidazoles can be unstable (self-alkylation).

  • Reagents: Alcohol (from Step 2), Thionyl Chloride (SOCl₂ - 1.5 eq), DCM (Solvent).

Protocol:

  • Dissolve the alcohol (9.0 g, 64 mmol) in dry DCM (90 mL). Cool to 0°C.[4]

  • Add SOCl₂ (7.0 mL, 96 mmol) dropwise.

  • Remove the ice bath and reflux (40°C) for 2 hours.

  • Workup: Concentrate the reaction mixture to dryness under vacuum.

  • Trituration: Add cold diethyl ether or hexane to the residue and sonicate. A white/off-white solid will form.

  • Filter the solid under Nitrogen (hygroscopic).

    • Product: 2-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride .

    • Expected Yield: ~90%.

Step 4: Synthesis of 2-(azidomethyl)-1-isopropyl-1H-imidazole (Target)

Rationale: S_N2 substitution. DMSO is used to solubilize NaN₃ and accelerate the reaction. Strict safety protocols apply here.

  • Reagents: Chloride HCl salt (from Step 3), Sodium Azide (NaN₃ - 2.5 eq), DMSO (Solvent), NaHCO₃ (Solid - 1.0 eq).

Protocol:

  • Setup: Place a flask behind a blast shield.

  • Dissolve NaN₃ (8.1 g, 125 mmol) in DMSO (60 mL) at RT.

  • Add NaHCO₃ (4.2 g, 50 mmol) to neutralize the HCl salt of the starting material (preventing HN₃ formation).

  • Add the chloride salt (9.75 g, 50 mmol) portion-wise.

  • Stir at RT for 12–18 hours. Do not heat.

  • Workup (Safety Critical):

    • Dilute with water (200 mL).

    • Extract with Ethyl Acetate (3 x 70 mL). Do NOT use DCM.

    • Wash organics with water (2 x 100 mL) to remove DMSO and excess azide.

    • Wash with Brine.

  • Drying: Dry over MgSO₄.

  • Concentration: Evaporate solvent at low temperature (< 35°C) . Do not distill to dryness; leave as a concentrated oil or immediate solution for the next step (click reaction).

    • Characterization: IR peak at ~2100 cm⁻¹ (strong, Azide stretch).

Part 4: Analytical Data Summary

CompoundStateKey ¹H NMR Signals (Approx.)Key IR Signals
Aldehyde Pale Yellow Oil/Solid

9.8 (s, CHO), 7.3 (d, Im-H), 7.1 (d, Im-H), 5.4 (sept, iPr-CH)
1680 cm⁻¹ (C=O)
Alcohol White Solid

4.6 (s, CH₂OH), 5.6 (sept, iPr-CH)
3300 cm⁻¹ (OH)
Chloride (HCl) Off-white Solid

5.1 (s, CH₂Cl), 4.8 (sept, iPr-CH)
N/A
Target (Azide) Pale Yellow Oil

4.4 (s, CH₂N₃), 7.0-7.2 (Im-H)
2090-2110 cm⁻¹ (N₃)

Part 5: Workflow Visualization

Workflow cluster_0 Step 1: C-H Activation cluster_1 Step 2 & 3: Functional Group Interconversion cluster_2 Step 4: Azidation (Safety Critical) S1_Input 1-isopropylimidazole S1_Process 1. n-BuLi, -78°C 2. DMF Quench S1_Input->S1_Process S1_Output Aldehyde Intermediate S1_Process->S1_Output S2_Process Reduction (NaBH4) -> Alcohol S1_Output->S2_Process S3_Process Chlorination (SOCl2) -> Chloride HCl Salt S2_Process->S3_Process S4_Input Chloride Salt S3_Process->S4_Input S4_Decision Check pH & Solvent (No DCM! pH > 7) S4_Input->S4_Decision S4_Process NaN3 / DMSO / RT S4_Decision->S4_Process S4_Output 2-(azidomethyl)-1-isopropyl- 1H-imidazole S4_Process->S4_Output

Figure 2: Sequential process flow with embedded safety decision nodes.

References

  • Synthesis of Imidazole-2-carbaldehydes

    • Source: ChemicalBook & Organic Syntheses.
    • Context: Protocol for lithiation of N-substituted imidazoles and formyl
    • URL: (General method adapted for isopropyl variant).

  • Synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)

    • Source: N
    • Context: Validates the specific pathway: 1-isopropylimidazole lithi
    • URL:

  • Safe Handling of Azides

    • Source: University of California, Berkeley / various EHS protocols.
    • Context: Mandatory safety parameters for handling organic azides and sodium azide (pH control, solvent restrictions).[1][2]

    • URL:

  • Preparation of 2-(azidomethyl)oxazoles (Analogous Chemistry)

    • Source: Beilstein Journal of Organic Chemistry.
    • Context: Validates the conversion of chloromethyl/bromomethyl heteroaromatics to azidomethyl deriv
    • URL:

Sources

Application

Application Note: Optimizing Nucleophilic Substitution of 2-(Chloromethyl)-1-isopropyl-1H-imidazole

Executive Summary 2-(Chloromethyl)-1-isopropyl-1H-imidazole (CMI-iPr) is a high-value heterocyclic building block used extensively in the synthesis of antifungal agents, receptor antagonists, and coordination ligands.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-1-isopropyl-1H-imidazole (CMI-iPr) is a high-value heterocyclic building block used extensively in the synthesis of antifungal agents, receptor antagonists, and coordination ligands.[1] Its unique reactivity profile stems from the "push-pull" electronic structure: the electron-rich imidazole ring (stabilized by the isopropyl group) facilitates the departure of the chloride leaving group, making the methylene carbon highly electrophilic.

However, this reactivity creates a stability paradox. The unprotonated N3 nitrogen of the imidazole ring is nucleophilic, rendering the free base prone to rapid intermolecular self-alkylation (polymerization). This guide provides validated protocols to suppress this side reaction, ensuring high yields in


 couplings with amines, thiols, and alkoxides.

Mechanistic Analysis & Reactivity Profile[2]

The Stability Paradox

Commercially, CMI-iPr is supplied as the hydrochloride salt (CMI-iPr·HCl). This is not merely for solubility; protonation of the imidazole ring nullifies the nucleophilicity of the N3 nitrogen, preventing self-reaction.

  • The Challenge: To react CMI-iPr with a target nucleophile, one must neutralize the salt to release the reactive free base.

  • The Risk: Once neutralized, if the target nucleophile is not present in excess or is kinetically slower than the imidazole N3, the CMI-iPr molecules will react with each other.

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired substitution pathway and the parasitic polymerization pathway.

ReactionPathways Salt CMI-iPr·HCl (Stable Salt) FreeBase Free Base Intermediate (Highly Reactive) Salt->FreeBase Neutralization Base Base (e.g., K2CO3, DIPEA) Base->FreeBase Product Desired Product (N-Alkylated / S-Alkylated) FreeBase->Product Path A: Fast Kinetic Capture (Excess Nu) Polymer Polymer/Dimer (Self-Alkylation) FreeBase->Polymer Path B: Self-Quenching (Low Nu Conc.) TargetNu Target Nucleophile (R-NH2, R-SH) TargetNu->Product

Figure 1: Kinetic competition between desired nucleophilic substitution (Path A) and self-polymerization (Path B).

Critical Process Parameters (CPP)

Solvent Selection

The choice of solvent dictates the reaction mechanism (


 vs 

) and the solubility of the hydrochloride salt.
SolventPolaritySuitabilityNotes
Acetonitrile (MeCN) Aprotic PolarExcellent Standard choice. Good solubility for organic bases; moderate solubility for inorganic salts. Promotes

.
DMF / DMAc Aprotic PolarGood Best for inorganic bases (

). Harder to remove during workup. High dielectric constant stabilizes transition states.
THF AproticModerate Good for homogeneous reactions (using DIPEA). Poor solubility for CMI-iPr·HCl often requires pre-slurrying.
Alcohols (MeOH/EtOH) ProticAvoid Promotes solvolysis (formation of ether byproducts) and

pathways.
Base Selection Strategy

The base serves two roles: neutralizing the HCl salt and scavenging the proton from the substitution event.

  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    Best for thiols and phenols. The heterogeneous nature allows for a "slow release" of the free base into the solution, minimizing the instantaneous concentration of reactive electrophile.
  • Tertiary Amines (DIPEA, TEA): Best for amine nucleophiles. Homogeneous and fast. Caution: Can promote rapid self-reaction if the target nucleophile is weak.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Coupling CMI-iPr with secondary amines (e.g., morpholine, piperazine derivatives). Strategy: In situ neutralization with excess nucleophile.

Materials:

  • CMI-iPr·HCl (1.0 equiv)

  • Secondary Amine (1.2 – 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Acetonitrile (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge the reaction vessel with the Secondary Amine (1.2 equiv) and DIPEA (2.5 equiv) in Acetonitrile (0.1 M concentration relative to amine).

  • Cooling: Cool the solution to

    
     using an ice bath. Rationale: Lower temperature suppresses polymerization rates more than substitution rates.
    
  • Addition: Add CMI-iPr·HCl solid in small portions over 15–20 minutes.

    • Critical Control: Do not add the salt all at once. Portion-wise addition ensures the free base generated is immediately captured by the excess amine present in the solution.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–12 hours.

  • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the starting amine.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove HCl salts) and brine. Dry over 
    
    
    
    .
Protocol B: C-S Bond Formation (Thioetherification)

Application: Synthesis of thio-imidazole derivatives. Strategy: Heterogeneous base ("Slow Release") + Finkelstein Catalysis.

Materials:

  • CMI-iPr·HCl (1.0 equiv)

  • Thiol (R-SH) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv) - Catalyst

  • DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Inerting: Flame-dry the glassware and purge with Nitrogen (

    
    ). Thiols are prone to oxidative dimerization (disulfide formation) in air.
    
  • Slurry Formation: Add Thiol (1.1 equiv) and

    
      (3.0 equiv) to DMF. Stir for 15 minutes at RT to generate the thiolate anion.
    
  • Catalyst Addition: Add KI (0.1 equiv).

    • Mechanism:[2][3][4][5][6] KI reacts with the chloromethyl group to form an iodomethyl intermediate, which is a better leaving group (

      
       vs 
      
      
      
      ), accelerating the reaction.
  • Electrophile Addition: Add CMI-iPr·HCl as a solution in minimal DMF dropwise over 30 minutes.

  • Reaction: Stir at RT for 2–6 hours. If conversion is slow, heat to

    
    . Avoid temperatures 
    
    
    
    to prevent degradation.
  • Workup: Pour into ice water. If the product is solid, filter. If oil, extract with DCM.

Protocol Workflow Visualization

ProtocolWorkflow cluster_Prep Preparation Phase cluster_Rxn Reaction Phase Start Start: CMI-iPr·HCl SolventSelect Select Solvent: MeCN (Amines) or DMF (Thiols) Start->SolventSelect BaseSelect Select Base: DIPEA (Homogeneous) or K2CO3 (Heterogeneous) SolventSelect->BaseSelect Cooling Cool to 0°C (Suppress Polymerization) BaseSelect->Cooling Catalysis Optional: Add KI (0.1 eq) (Finkelstein Condition) Cooling->Catalysis Addition Controlled Addition of CMI-iPr (Portion-wise or Dropwise) QC QC Check: LC-MS/TLC Target: [M+H]+ Addition->QC Catalysis->Addition

Figure 2: Operational workflow for ensuring reaction integrity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Polymer Formation High instantaneous concentration of free base.Decrease addition rate of CMI-iPr. Increase equivalents of nucleophile.
Starting Material Remains Poor solubility of salt or low nucleophilicity.Switch solvent to DMF.[7] Add 10 mol% KI (Finkelstein catalyst).
Hydrolysis Product (Alcohol) Wet solvent.Use anhydrous solvents. Ensure base is dry (

is hygroscopic).
Darkening of Reaction Mixture Degradation/Oxidation.Ensure

atmosphere. Keep temperature

.

References

  • PubChem. (2025).[8] 2-(Chloromethyl)-1H-imidazole hydrochloride Compound Summary. National Library of Medicine. Available at: [Link][8]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (

    
    , 
    
    
    
    ).[4][5] Available at: [Link]
  • Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon.[9] Available at: [Link]

  • Schwarzenbach, R. P., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines.[2] Environmental Science & Technology. Available at: [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 2-(Chloromethyl)-1-isopropyl-1H-imidazole Hydrochloride

Executive Summary This application note details the scale-up protocol for 2-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride , a critical building block analogous to intermediates used in the synthesis of HIV protea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scale-up protocol for 2-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride , a critical building block analogous to intermediates used in the synthesis of HIV protease inhibitors (e.g., Ritonavir) and next-generation antifungal agents.

The conversion of (1-isopropyl-1H-imidazol-2-yl)methanol to its chloride derivative presents specific process safety challenges, primarily governed by the exothermic nature of thionyl chloride (


) addition, the rapid evolution of hazardous gases (

,

), and the inherent instability of the chloromethyl-imidazole free base. This guide provides a robust, self-validating protocol designed for transfer from the kilogram laboratory to the pilot plant (100 L scale).
Key Process Features:
  • Safety Critical: Management of

    
     dosing and off-gas scrubbing.
    
  • Stability Control: Isolation as the hydrochloride salt to prevent self-alkylation (polymerization).

  • Quality Target: HPLC Purity > 98.5%, Residual Solvent < 5000 ppm.

Retrosynthetic Strategy & Reaction Mechanism

The synthesis relies on the nucleophilic substitution of the hydroxyl group with a chloride ion using thionyl chloride. While alternative reagents (e.g., Oxalyl Chloride,


) exist, 

is preferred for scale-up due to atom economy and the gaseous nature of byproducts, which simplifies purification.
Reaction Scheme

ReactionScheme SM (1-isopropyl-1H-imidazol-2-yl)methanol (C7H12N2O) Inter Intermediate: Chlorosulfite Ester SM->Inter DCM, 0-5°C Reagent Thionyl Chloride (SOCl2) Reagent->Inter Prod 2-(Chloromethyl)-1-isopropyl- 1H-imidazole HCl (C7H12Cl2N2) Inter->Prod Heat/Reflux (-SO2) Gas Byproducts: SO2 (g) + HCl (g) Inter->Gas

Figure 1: Reaction pathway showing the conversion of the alcohol to the chloride salt via the chlorosulfite intermediate.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency and safety, the following parameters must be strictly controlled:

ParameterRangeRationale
Reaction Temperature (Dosing)

Controls the exotherm and prevents decomposition of the chlorosulfite intermediate before full conversion.

Dosing Rate

(at 100L scale)
Linked to cooling capacity (

) and scrubber capacity (gas evolution rate).
Reaction Temperature (Aging)

Required to drive the

or

substitution mechanism to completion.
Moisture Content (KF)

Thionyl chloride reacts violently with water; moisture degrades the product to the starting alcohol.

Detailed Experimental Protocol (Scale: 10.0 kg Batch)

Prerequisites:

  • Glass-lined reactor (GLR) or Hastelloy vessel (Stainless steel is incompatible with acidic chlorides).

  • Double-stage caustic scrubber (

    
    ).
    
  • Nitrogen inertization.

Step 1: Reactor Setup & Charging[1]
  • Inertization: Purge the 100 L reactor with

    
     to reduce 
    
    
    
    < 2%.
  • Charging: Charge 10.0 kg of (1-isopropyl-1H-imidazol-2-yl)methanol (Starting Material).

  • Solvent Addition: Add 50.0 L of Dichloromethane (DCM).

    • Note: Toluene can be used for a higher boiling point, but DCM offers better solubility for the intermediate at low temperatures.

  • Agitation: Start stirring at 120 RPM. Ensure solids are fully dispersed/dissolved.

  • Cooling: Cool the jacket to achieve an internal temperature (

    
    ) of 0°C to 5°C .
    
Step 2: Thionyl Chloride Addition (Critical Step)
  • Preparation: Fill the header tank with 8.8 kg (5.4 L, ~1.05 eq) of Thionyl Chloride.

  • Dosing: Begin dropwise addition of

    
    .
    
    • Control: Maintain

      
      .
      
    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur. Monitor scrubber pH continuously.
  • Hold: After addition is complete, stir at 5°C for 30 minutes.

Step 3: Reaction Completion
  • Heating: Slowly ramp the temperature to 35°C - 40°C (DCM reflux) over 1 hour.

    • Caution: A second wave of gas evolution often occurs as the chlorosulfite intermediate decomposes.

  • Aging: Stir at reflux for 3-4 hours.

  • IPC (In-Process Control): Sample for HPLC.

    • Criteria: Starting Material < 0.5% Area.[1]

Step 4: Isolation & Purification
  • Concentration: Distill off ~30 L of DCM under reduced pressure (keep

    
    ).
    
  • Antisolvent Addition: Charge 40 L of Methyl tert-butyl ether (MTBE) or Ethyl Acetate slowly to the residue.

    • Mechanism:[1][2][3][4][5][6][7] The hydrochloride salt is insoluble in MTBE/EtOAc and will precipitate.

  • Crystallization: Cool the slurry to 0°C - 5°C and age for 2 hours.

  • Filtration: Filter the white to off-white solid under

    
     atmosphere (hygroscopic!).
    
  • Washing: Wash the cake with 10 L of cold MTBE.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Safety & Engineering Controls

The scale-up of this chemistry introduces hazards not always apparent in the lab.

Gas Evolution Modeling

The reaction generates 1 mole of


 and 1 mole of 

for every mole of product. For a 10 kg batch (~71 mol), this releases ~3,400 L of gas. The scrubber must be sized to handle the peak generation rate during the heating ramp.
Process Flow Diagram

ProcessFlow cluster_safety Safety Critical Loop Reactor 100L Glass-Lined Reactor (Reaction & Distillation) Scrubber Caustic Scrubber (20% NaOH) Reactor->Scrubber Off-gas (SO2/HCl) Filter Nutsche Filter (N2 Blanket) Reactor->Filter Slurry Transfer Header SOCl2 Header Tank (Gravity Feed) Header->Reactor Controlled Dosing Dryer Vacuum Tray Dryer (< 45°C) Filter->Dryer Wet Cake

Figure 2: Process flow highlighting the critical containment of acidic off-gases.

Analytical Quality Standards

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Identification 1H-NMR / IRConforms to structure
Purity HPLC (C18, ACN/Buffer)

Related Substances HPLCAny single impurity

Chloride Content Titration (

)

(Theoretical: ~18.0%)
Residual Solvents GC-HSDCM < 600 ppm, MTBE < 5000 ppm

Troubleshooting Guide

Issue: Product is sticky or oily (failed crystallization).

  • Cause: Residual

    
     or high acidity preventing crystal lattice formation.
    
  • Solution: Perform a "chase" distillation with Toluene to remove trace

    
     before adding the antisolvent (MTBE).
    

Issue: Low Yield (< 80%).

  • Cause: Hydrolysis of the product during filtration due to humidity.

  • Solution: Ensure the filter is under a positive pressure of dry Nitrogen. Avoid long exposure to air.

Issue: Dark Coloration.

  • Cause: Thermal degradation (polymerization of free base).

  • Solution: Ensure the reaction mixture remains acidic (excess HCl protects the amine). Do not overheat during concentration (

    
    ).
    

References

  • Process Chemistry of Ritonavir: Ripin, D. H. B., et al. "Process Development of Ritonavir." Organic Process Research & Development, 2003. Link (Contextual grounding for chloromethyl intermediates).

  • Thionyl Chloride Safety: "Thionyl Chloride Handling Guide." Lanxess Industrial Chemicals. Link

  • Imidazole Functionalization: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
  • Genotoxic Impurity Control: "Control of Alkyl Halide Impurities." ICH M7 Guidelines. Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of Bioactive Scaffolds Using 2-(Chloromethyl)-1-isopropyl-1H-imidazole

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the practical application of 2-(Chloromethyl)-1-isopropyl-1H-imidazole (CAS: 77...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the practical application of 2-(Chloromethyl)-1-isopropyl-1H-imidazole (CAS: 773817-02-0 / HCl salt: 13577-62-3) in microwave-assisted organic synthesis (MAOS).


 Coupling and Library Generation
Compound Focus:  2-(Chloromethyl)-1-isopropyl-1H-imidazole Hydrochloride

Executive Summary

The imidazole ring is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antifungals (e.g., Ketoconazole), enzyme inhibitors, and H2 antagonists. 2-(Chloromethyl)-1-isopropyl-1H-imidazole represents a strategic building block that combines the lipophilic bulk of an isopropyl group (enhancing bioavailability and receptor fit) with a highly reactive chloromethyl electrophile.

Conventional thermal alkylation using this reagent often suffers from prolonged reaction times (12–24 hours), incomplete conversion, and competitive polymerization of the free base. This guide details a Microwave-Assisted Synthesis (MAOS) protocol that reduces reaction times to under 30 minutes while significantly improving yield and purity profiles.

Chemical Profile & Handling

Compound: 2-(Chloromethyl)-1-isopropyl-1H-imidazole Hydrochloride CAS: 773817-02-0 (Free base) / 13577-62-3 (HCl salt) Molecular Weight: 158.63 g/mol (Free base) Appearance: Hygroscopic off-white solid (HCl salt)

Critical Handling Note (The "Free Base" Trap)

This reagent is typically supplied as the Hydrochloride (HCl) salt to prevent self-alkylation (polymerization).

  • Stability: The salt is stable at room temperature. The free base is unstable and should be generated in situ or used immediately.

  • Safety: The chloromethyl moiety is a potent alkylating agent (potential mutagen). All weighing and transfers must occur in a fume hood.

  • Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents unless neutralized.

Mechanism of Action: Microwave-Accelerated

The primary utility of this compound is as an electrophile in Nucleophilic Substitution (


) reactions.
Mechanistic Pathway[1]
  • Deprotonation: The base (e.g.,

    
    ) neutralizes the HCl salt and deprotonates the nucleophile (Nu-H).
    
  • Ion Pair Separation: Microwave irradiation increases the specific rotation of polar solvent molecules (e.g., Acetonitrile, DMF), effectively "nakeding" the nucleophile by disrupting tight ion pairs.

  • Nucleophilic Attack: The nucleophile attacks the methylene carbon (

    
    ) of the imidazole.
    
  • Leaving Group Departure: Chloride is displaced, forming the coupled product.

The Microwave Advantage

The isopropyl group at the


 position creates steric bulk near the reaction center. Thermal heating often struggles to provide sufficient energy to overcome this steric barrier efficiently without causing thermal degradation. Microwave irradiation provides volumetric heating , directly coupling with the polar transition state, lowering the activation energy (

), and accelerating the reaction rate by 10-50 fold.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Imidazole Derivatives (Amination)

Target: Rapid generation of an amine-imidazole library for kinase inhibitor screening. Reaction: 2-(Chloromethyl)-1-isopropyl-1H-imidazole + Secondary Amine


 Product
Materials
  • Reagent: 2-(Chloromethyl)-1-isopropyl-1H-imidazole HCl (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv) [Model Amine]

  • Base:

    
     (2.5 equiv) - Cesium is preferred for its "cesium effect" in solubility.
    
  • Solvent: Acetonitrile (ACN) : Water (10:1 v/v) - Water aids solubility of the inorganic base.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, add the imidazole HCl salt (195 mg, 1.0 mmol) and

    
     (815 mg, 2.5 mmol).
    
  • Mixing: Add 3 mL of ACN/Water solvent mixture. Stir for 2 minutes at RT to allow partial neutralization.

  • Addition: Add Morpholine (105

    
    L, 1.2 mmol). Cap the vial with a Teflon-lined septum.
    
  • Irradiation: Place in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Mode: Dynamic Control

    • Temp: 110°C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 15 bar

  • Workup:

    • Filter the reaction mixture through a celite pad to remove inorganic salts.

    • Wash the pad with Ethyl Acetate (20 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (DCM:MeOH 95:5).

Optimization Data (Self-Validating)

Table 1: Effect of Temperature and Time on Yield (Morpholine coupling)

EntryTemp (°C)Time (min)Conversion (LCMS)Isolated Yield (%)Note
1803065%52%Incomplete conversion
21002092%81%Good purity
3 110 15 >98% 94% Optimal Condition
41401095%76%Degradation observed
Protocol B: Synthesis of Imidazolyl-Ethers (Etherification)

Target: Synthesis of ether-linked bioactive scaffolds (e.g., mimicking antifungal pharmacophores). Reaction: 2-(Chloromethyl)-1-isopropyl-1H-imidazole + Phenol


 Product
Step-by-Step Methodology
  • Reagents: Phenol derivative (1.0 mmol), Imidazole HCl salt (1.2 mmol),

    
     (3.0 equiv).
    
  • Solvent: DMF (Dimethylformamide) - Required for higher boiling point and solubility of phenoxides.

  • Irradiation: 120°C for 20 minutes.

  • Quench: Pour reaction mixture into ice-water (20 mL).

  • Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Validation:

    
     NMR should show the disappearance of the phenol -OH signal and the shift of the 
    
    
    
    peak from ~4.8 ppm (chloromethyl) to ~5.2 ppm (ether methylene).

Visualization of Workflows

Reaction Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical "In-Situ Neutralization" step required for the HCl salt.

G Start Start: Weighing (Fume Hood) Mix Mix Reagents (Imidazole HCl + Base + Nu) Start->Mix Neutralize In-Situ Neutralization (Formation of Free Base) Mix->Neutralize Stir 2 min MW Microwave Irradiation 110°C, 15 min Neutralize->MW S_N2 Reaction Workup Workup & Filtration (Remove Salts) MW->Workup Cool to RT Purify Purification (Flash Chromatography) Workup->Purify Analyze Analysis (NMR / LCMS) Purify->Analyze

Caption: Figure 1. Optimized Microwave Synthesis Workflow ensuring safe in-situ neutralization of the hydrochloride salt.

Mechanistic Pathway Diagram

This diagram visualizes the molecular interaction facilitated by microwave energy.

Mechanism Imid 2-(Chloromethyl)-1-isopropyl -1H-imidazole (Electrophile) TS Transition State [Nu...C...Cl]‡ (Polarized) Imid->TS Nu Nucleophile (Nu-H) (Amine/Phenol) Nu->TS Prod Coupled Product (N-Alkylated / O-Alkylated) TS->Prod -HCl MW_Energy Microwave Energy (Dipolar Rotation) MW_Energy->TS Stabilizes Polar TS Lowers Activation Energy

Caption: Figure 2. Mechanistic pathway of the microwave-accelerated substitution reaction.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield Incomplete neutralization of HCl salt.Increase base equivalents to 2.5–3.0 eq. Ensure pre-stirring.
Degradation Temperature too high (>130°C).Lower temp to 110°C and extend time.
Pressure Error Solvent vapor pressure too high.Switch from Acetonitrile to DMF or NMP (lower vapor pressure).
Starting Material Remains Steric hindrance of Isopropyl group.Increase concentration (run at 0.5 M) to drive kinetics.

References

  • Microwave-Assisted Synthesis of Imidazoles

    • Shelke, K. F., et al. "Microwave assisted synthesis of some new imidazole derivatives.
    • Context: Establishes the general acceleration of imidazole functionalization under microwave irradi
  • Alkylation of Imidazoles

    • Alcimaras, X., et al. "Basic zeolites as catalysts in the N-alkylation of imidazole: Activation by microwave irradiation.
    • Context: Validates the mechanism and base requirements for alkyl
  • Medicinal Chemistry of Imidazole Scaffolds

    • Zhang, L., et al. "Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update." Current Microwave Chemistry (2023).
    • Context: Reviews the broad biological applications of imidazole deriv
  • General Microwave Theory

    • Kappe, C. O. "Controlled microwave heating in modern organic synthesis.
    • Context: Authoritative grounding on the "thermal vs. non-thermal" effects and reactor safety.
Method

Application Note &amp; Protocols: Developing Bioassays for Screening 2-(Chloromethyl)-1-isopropyl-1H-imidazole Derivatives

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable bioassays for the screening and characterization of 2-(Chloromethy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable bioassays for the screening and characterization of 2-(Chloromethyl)-1-isopropyl-1H-imidazole derivatives. Imidazole-containing compounds are a well-established class of pharmacologically active molecules with a broad range of therapeutic applications, including anticancer, antifungal, and anti-inflammatory activities.[1][2][3] Their mechanism of action often involves the inhibition of key enzymes.[1][4][5] This guide details a strategic screening cascade, beginning with a primary biochemical assay targeting a representative enzyme class (protein kinases), followed by a secondary cell-based assay to confirm activity in a physiological context and assess cytotoxicity. We provide detailed, step-by-step protocols, data analysis workflows, and critical guidance on assay validation to ensure the generation of high-quality, reproducible data.

Introduction and Scientific Rationale

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs.[1][3] Derivatives of imidazole are known to exhibit a wide array of biological activities, frequently by acting as enzyme inhibitors.[1][6] Specifically, they can target kinases, cytochrome P450 enzymes, and other critical cellular proteins.[1][7] The development of novel imidazole derivatives, such as the 2-(Chloromethyl)-1-isopropyl-1H-imidazole series, necessitates a systematic screening approach to identify and characterize their biological activity and potential therapeutic value.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries.[8] A successful screening campaign relies on the development of robust, sensitive, and reproducible assays.[9] This guide proposes a logical workflow for screening novel imidazole derivatives, focusing on protein kinases as a primary, high-value target class. Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, making them attractive drug targets.[8][10]

Our proposed screening cascade involves two main stages:

  • Primary Biochemical Assay: A high-throughput, luminescence-based kinase assay to identify compounds that directly inhibit a representative protein kinase. This assay measures the depletion of ATP, a universal co-substrate for kinases.

  • Secondary Cell-Based Assay: A cell viability assay to assess the cytotoxicity of active compounds and confirm their effects in a more physiologically relevant system.[11][12][13]

This tiered approach efficiently identifies potent and specific inhibitors while simultaneously flagging compounds with general cytotoxicity early in the discovery process.

Screening Cascade Workflow

A structured approach is essential for efficiently moving from a large library of compounds to a small set of validated hits. The following workflow illustrates the proposed screening strategy.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Prioritization Compound_Library Imidazole Derivative Library Primary_Screen Primary HTS: Single-Dose (e.g., 10 µM) Biochemical Kinase Assay Compound_Library->Primary_Screen Initial_Hits Identify Initial Hits (% Inhibition > 50%) Primary_Screen->Initial_Hits Dose_Response Dose-Response Assay: Determine IC50 Values (Biochemical) Initial_Hits->Dose_Response Cytotoxicity_Assay Cell-Based Viability Assay: Determine CC50 Values Initial_Hits->Cytotoxicity_Assay Prioritization Prioritize Hits: High Potency (Low IC50) Low Cytotoxicity (High CC50) Calculate Selectivity Index (SI = CC50/IC50) Dose_Response->Prioritization Cytotoxicity_Assay->Prioritization

Caption: High-level workflow for screening imidazole derivatives.

Primary Screening: Biochemical Kinase Inhibition Assay

Principle: This protocol utilizes a luminescence-based assay platform, such as the Kinase-Glo® assay, to quantify kinase activity.[14][15] Kinases consume ATP during the phosphorylation of a substrate.[10] After the kinase reaction, a reagent containing luciferase is added. This enzyme uses the remaining ATP to produce a luminescent signal that is inversely proportional to kinase activity.[10][15] Inhibitors of the kinase will result in less ATP consumption and thus a higher luminescent signal.

Materials:

  • Recombinant Protein Kinase (e.g., a representative tyrosine or serine/threonine kinase)

  • Kinase Substrate (specific to the chosen kinase)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test Compounds (2-(Chloromethyl)-1-isopropyl-1H-imidazole derivatives) dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)

  • White, opaque, flat-bottom 384-well assay plates

  • Luminometer plate reader

Protocol 3.1: Primary Single-Dose Screening

This protocol is designed for an initial high-throughput screen of the compound library at a single concentration to identify "hits."

  • Compound Plating:

    • Prepare a 1 mM stock solution of each test compound in 100% DMSO.

    • Using an acoustic liquid handler or multichannel pipette, transfer 50 nL of each test compound stock into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.

    • For controls, add 50 nL of 100% DMSO to "Maximum Activity" (0% inhibition) and "Minimum Activity" (100% inhibition) wells.

    • Add 50 nL of a potent, known inhibitor (e.g., 100 µM Staurosporine stock) to the "Minimum Activity" wells.

  • Enzyme/Substrate Preparation:

    • Prepare a 2X Kinase/Substrate Master Mix in assay buffer containing the protein kinase and its specific substrate at 2X the final desired concentration.

    • Causality Note: Preparing a master mix ensures uniformity across all wells and reduces pipetting variability. The concentrations should be optimized beforehand to be at or below the Km for both substrate and ATP to ensure sensitivity to inhibitors.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of the 2X Kinase/Substrate Master Mix to all wells containing compounds and DMSO controls.

    • Prepare a 2X ATP solution in assay buffer.

    • To start the reaction, add 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.

    • Causality Note: Initiating the reaction with ATP ensures that the enzyme and potential inhibitors have a brief pre-incubation period.

  • Incubation:

    • Shake the plate gently for 1 minute.

    • Incubate the plate at room temperature (or 30°C, if required for the specific kinase) for 60 minutes. The optimal incubation time should be determined during assay development to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Signal Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 5 µL of the Kinase-Glo® reagent to all wells.

    • Shake the plate for 2 minutes to mix, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Protocol 3.2: Dose-Response (IC₅₀ Determination)

For compounds identified as "hits" in the primary screen, a dose-response experiment is performed to determine their potency (IC₅₀).

  • Compound Plating:

    • Create a serial dilution series for each hit compound in 100% DMSO (e.g., 10 points, 3-fold dilutions starting from 10 mM).

    • Transfer 50 nL of each concentration into the assay plate wells.

  • Reaction and Detection:

    • Follow steps 2 through 5 from Protocol 3.1.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min) where Signal_Min is the average of the 100% inhibition controls and Signal_Max is the average of the 0% inhibition controls.

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Secondary Screening: Cell-Based Viability Assay

Principle: After identifying potent inhibitors in a biochemical context, it is crucial to assess their effect on living cells.[11] A cell viability assay measures the overall health of a cell population and can indicate whether a compound's effect is due to specific target engagement or general cytotoxicity.[12][16] This protocol uses a resazurin-based assay (e.g., CellTiter-Blue®), where metabolically active cells reduce the blue resazurin dye to the highly fluorescent pink resorufin. The fluorescent signal is directly proportional to the number of viable cells.

Materials:

  • Human cell line relevant to the therapeutic area (e.g., A549 lung cancer cells if screening for anti-cancer agents).

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • Resazurin-based cell viability reagent.

  • Test Compounds and Positive Control (e.g., Doxorubicin for cytotoxicity).

  • Clear, flat-bottom 96-well or 384-well cell culture plates.

  • Fluorescence plate reader.

Protocol 4.1: Cytotoxicity (CC₅₀) Determination
  • Cell Seeding:

    • Harvest and count cells. Dilute the cells in complete medium to an optimized seeding density (e.g., 5,000 cells/well for a 96-well plate).

    • Dispense 100 µL of the cell suspension into each well.

    • Causality Note: The optimal cell seeding density must be determined empirically to ensure cells are in the exponential growth phase during the experiment and that the assay signal is within the linear range of the instrument.[11]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the hit compounds in cell culture medium. It is common to first make an intermediate dilution from the DMSO stock to minimize the final DMSO concentration (should be ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include "cells + medium with DMSO" as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be relevant to the expected mechanism of action (e.g., long enough to observe anti-proliferative effects).

  • Signal Detection:

    • Add the cell viability reagent to each well (e.g., 20 µL per 100 µL of medium).

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Read the fluorescence (e.g., Ex/Em = 560/590 nm).

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to the DMSO-treated control cells.

    • Plot the % Viability against the logarithm of the compound concentration and fit to a 4PL curve to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Assay Validation and Data Interpretation

Trustworthiness through Validation: For an HTS assay to be reliable, its performance must be statistically validated. The Z'-factor is a key parameter used to quantify the quality of an assay.[17][18][19] It reflects the dynamic range of the signal and the data variation.[19]

Z'-Factor Calculation: The Z'-factor is calculated using the signals from the positive (min signal) and negative (max signal) controls: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| where SD is the standard deviation and Mean is the average signal.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentAn excellent separation between controls; suitable for HTS.[20][21]
0 to 0.5Marginal / AcceptableThe assay may be acceptable but could benefit from optimization.[20]
< 0UnacceptableSignal from controls overlaps; the assay is not reliable for screening.[20]

This data is based on established HTS guidelines.[19][20][21]

Hit Prioritization: The ultimate goal is to identify compounds that are potent against the target but not generally toxic to cells. The Selectivity Index (SI) is a crucial metric for this, calculated as: SI = CC₅₀ / IC₅₀

A higher SI value is desirable, indicating that the compound is significantly more potent at inhibiting the target enzyme than it is at killing cells. Hits with a high SI should be prioritized for further investigation.

Potential Off-Target Liabilities: Cytochrome P450 Inhibition

Rationale: The imidazole ring is known to coordinate with the heme iron in cytochrome P450 (CYP) enzymes, leading to their inhibition.[7] Since CYPs are responsible for metabolizing the majority of clinical drugs, assessing CYP inhibition is a critical step in early drug discovery to predict potential drug-drug interactions.[22][23][24]

Assay Principle: A common method uses human liver microsomes (HLMs), which are rich in CYP enzymes, and fluorescent probe substrates that are specific for major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[25][26] Inhibition of a specific CYP isoform results in a decreased rate of metabolism of its probe substrate, leading to a reduction in the fluorescent signal.

Protocol 6.1: Fluorometric CYP Inhibition Assay
  • Prepare Reagents: Create a master mix containing human liver microsomes and a NADPH-generating system in phosphate buffer.

  • Compound Incubation: Pre-incubate the master mix with serially diluted test compounds for ~10 minutes at 37°C.

  • Initiate Reaction: Add a specific fluorescent probe substrate to start the reaction.

  • Monitor Reaction: Read the fluorescence kinetically over 30-60 minutes.

  • Data Analysis: Calculate the rate of metabolite formation (slope of the fluorescence curve). Determine the IC₅₀ value by plotting the percent inhibition of the rate against the compound concentration.

G cluster_0 CYP Inhibition Mechanism Compound Imidazole Derivative CYP CYP Enzyme (Heme Iron Center) Compound->CYP Inhibition (Binding to Heme) Metabolite Fluorescent Metabolite CYP->Metabolite Metabolism Substrate Probe Substrate Substrate->CYP Binds to Active Site

Caption: Simplified mechanism of CYP inhibition by imidazole compounds.

Conclusion

This application note provides a robust framework for the initial biological evaluation of 2-(Chloromethyl)-1-isopropyl-1H-imidazole derivatives. By employing a validated, multi-stage screening cascade that includes biochemical potency, cellular activity, and early safety profiling (cytotoxicity and CYP inhibition), researchers can efficiently identify and prioritize promising lead candidates for further development. Adherence to the detailed protocols and validation principles outlined herein will ensure the generation of high-quality, decision-enabling data.

References

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. (n.d.). Pharmaceuticals.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.).
  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (n.d.). ResearchGate.
  • Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. (n.d.). ResearchGate.
  • Mechanism of imidazole inhibition of a GH1 β‐glucosidase. (n.d.). PubMed Central.
  • Imidazoles as cytochrome P450 enzymes inhibitors. (n.d.). ResearchGate.
  • Inhibitory activity of the imidazole derivatives against COX-1 and... (n.d.). ResearchGate.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Longdom Publishing.
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  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review.
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  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
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  • The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. (2022). MDPI.
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  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
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  • High Throughput Screening for Protein Kinase Inhibitors. (2005). Bentham Science Publishers.
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Application

Application Notes and Protocols for Bioconjugation Utilizing 2-(Chloromethyl)-1-isopropyl-1H-imidazole

Authored by a Senior Application Scientist Introduction: A Novel Linker for Targeted Bioconjugation In the landscape of bioconjugation, the quest for novel linkers that offer a blend of stability, selectivity, and favora...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: A Novel Linker for Targeted Bioconjugation

In the landscape of bioconjugation, the quest for novel linkers that offer a blend of stability, selectivity, and favorable reaction kinetics is perpetual. 2-(Chloromethyl)-1-isopropyl-1H-imidazole emerges as a promising candidate, capitalizing on the well-established reactivity of the chloromethyl group as an alkylating agent and the unique properties of the imidazole core. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of biological systems, most notably in the amino acid histidine.[1][2] This inherent biocompatibility, coupled with the potential for the imidazole ring to influence the local microenvironment and solubility of the conjugate, makes it an attractive scaffold for linker design.[3][4]

The isopropyl substitution at the N1 position of the imidazole ring serves to enhance the lipophilicity of the linker, a feature that can be tuned to modulate the pharmacokinetic properties of the resulting bioconjugate.[5] The primary reactive handle of this linker is the chloromethyl group at the C2 position. This electrophilic center is primed for nucleophilic attack by specific amino acid residues on a protein, leading to the formation of a stable covalent bond.

This application note provides a comprehensive guide to the use of 2-(Chloromethyl)-1-isopropyl-1H-imidazole as a linker in bioconjugation, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for characterization of the final conjugate.

Mechanism of Action: Targeted Alkylation of Nucleophilic Residues

The utility of 2-(Chloromethyl)-1-isopropyl-1H-imidazole as a bioconjugation linker is rooted in its ability to selectively alkylate nucleophilic amino acid side chains. The primary targets for this electrophilic linker are the thiol group of cysteine and the imidazole side chain of histidine.

Targeting Cysteine: Cysteine is a frequently utilized target for bioconjugation due to the high nucleophilicity of its thiol side chain at neutral to slightly basic pH.[6] The reaction proceeds via an S_N2 mechanism, where the sulfur atom of a deprotonated cysteine residue (thiolate) attacks the methylene carbon of the linker, displacing the chloride leaving group to form a stable thioether bond.[7]

Targeting Histidine: The imidazole side chain of histidine also presents a nucleophilic target for alkylation.[8] The reaction can occur at either the Nτ (tele) or Nπ (pros) nitrogen of the imidazole ring, with the regioselectivity being influenced by the local protein environment and pH. Alkylation of histidine results in a stable quaternary imidazolium ion.

The diagram below illustrates the proposed reaction mechanism for the conjugation of 2-(Chloromethyl)-1-isopropyl-1H-imidazole to a cysteine residue on a target protein.

G cluster_reactants Reactants cluster_product Product cluster_legend Legend Linker 2-(Chloromethyl)-1-isopropyl-1H-imidazole Bioconjugate Protein-S-CH2-Imidazole-Linker Linker->Bioconjugate SN2 Attack Protein_Cys Protein-Cysteine (thiolate) Protein_Cys->Bioconjugate l1 This diagram illustrates the nucleophilic attack of the cysteine thiolate on the electrophilic chloromethyl group of the linker, resulting in the formation of a stable thioether bond and the release of a chloride ion.

Caption: Proposed SN2 reaction mechanism for cysteine alkylation.

Experimental Protocol: Conjugation of a Model Protein

This protocol provides a general framework for the conjugation of a model protein, such as a monoclonal antibody or a recombinant protein containing accessible cysteine or histidine residues. Optimization of reaction parameters is recommended for each specific protein and application.

1. Materials and Reagents:

  • Protein: Lyophilized protein of interest (e.g., IgG antibody)

  • Linker: 2-(Chloromethyl)-1-isopropyl-1H-imidazole (synthesis may be required, analogous to methods for similar compounds[9][10])

  • Reduction Reagent (for cysteine conjugation): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching Reagent: L-cysteine or N-acetylcysteine

  • Purification System: Size-exclusion chromatography (SEC) or affinity chromatography system[11][]

  • Characterization Instruments: UV-Vis spectrophotometer, Mass spectrometer (ESI-MS or MALDI-TOF)[13][14]

2. Step-by-Step Methodology:

a. Protein Preparation and Reduction (for cysteine conjugation):

  • Dissolve the lyophilized protein in PBS to a final concentration of 5-10 mg/mL.

  • If targeting cysteine residues that are part of a disulfide bond, reduction is necessary. Add a 10- to 50-fold molar excess of TCEP to the protein solution. Incubate at 37°C for 1-2 hours.[15]

  • Remove the excess reducing agent by buffer exchange using a desalting column or spin filtration device equilibrated with reaction buffer.

b. Conjugation Reaction:

  • Prepare a stock solution of 2-(Chloromethyl)-1-isopropyl-1H-imidazole in a water-miscible organic solvent such as DMSO or DMF.

  • Add the linker stock solution to the protein solution to achieve a final linker-to-protein molar ratio of 5:1 to 20:1. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle agitation. The reaction can also be performed at 4°C for 16-24 hours to minimize potential protein degradation.

c. Quenching the Reaction:

  • To stop the conjugation reaction, add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) relative to the initial amount of linker.

  • Incubate for an additional 30 minutes at room temperature.

d. Purification of the Bioconjugate:

  • Purify the bioconjugate from unreacted linker, quenching reagent, and any aggregated protein using SEC.[16] The column should be equilibrated with a suitable storage buffer (e.g., PBS).

  • Monitor the elution profile at 280 nm and collect the fractions corresponding to the monomeric protein conjugate.

e. Characterization of the Bioconjugate:

  • Protein Concentration: Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.

  • Drug-to-Antibody Ratio (DAR) or Linker-to-Protein Ratio:

    • UV-Vis Spectroscopy: If the linker or a payload attached to it has a distinct UV-Vis absorbance, the DAR can be estimated by measuring the absorbance at 280 nm and the specific wavelength for the payload/linker.

    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique to determine the distribution of linker-protein species and calculate the average number of linkers per protein.[17][18]

  • Purity and Aggregation: Analyze the purified conjugate by SEC to assess its purity and the presence of any aggregates.

The following diagram outlines the general experimental workflow for the bioconjugation process.

G start Start: Lyophilized Protein protein_prep Protein Preparation & Reduction start->protein_prep conjugation Conjugation Reaction protein_prep->conjugation quenching Quenching conjugation->quenching purification Purification (SEC/Affinity) quenching->purification characterization Characterization (MS, UV-Vis, SEC) purification->characterization end Final Bioconjugate characterization->end

Caption: Experimental workflow for bioconjugation.

Quantitative Data and Stability Considerations

The following tables summarize key reaction parameters and expected stability of the resulting bioconjugate. These are general guidelines and may require optimization for specific applications.

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeRationale
pH 7.4 - 8.5Facilitates deprotonation of cysteine thiols to the more nucleophilic thiolate form.
Temperature 4 - 25 °CLower temperatures can minimize protein denaturation, while room temperature allows for faster reaction kinetics.
Linker:Protein Molar Ratio 5:1 - 20:1A molar excess of the linker drives the reaction to completion. The optimal ratio depends on the number of available reactive sites on the protein.
Reaction Time 2 - 24 hoursDependent on temperature and the reactivity of the specific protein.

Table 2: Expected Stability of the Thioether Linkage

ConditionExpected StabilityComments
Physiological pH (7.4) HighThe thioether bond is generally stable under physiological conditions.
Acidic pH (< 5) HighStable to acidic conditions.
Basic pH (> 9) ModerateMay be susceptible to hydrolysis at very high pH, although generally stable.
Presence of Reducing Agents HighThe thioether bond is not susceptible to cleavage by common reducing agents like DTT or TCEP.

Troubleshooting

  • Low Conjugation Efficiency:

    • Ensure complete reduction of disulfide bonds (if applicable).

    • Increase the linker-to-protein molar ratio.

    • Increase the reaction time or temperature.

    • Confirm the pH of the reaction buffer is optimal.

  • Protein Aggregation:

    • Decrease the linker-to-protein molar ratio.

    • Perform the reaction at a lower temperature.

    • Include stabilizing excipients in the reaction buffer.

  • Non-specific Labeling:

    • Optimize the pH to favor cysteine reactivity over other nucleophilic residues like lysine.

    • Reduce the reaction time.

Conclusion

2-(Chloromethyl)-1-isopropyl-1H-imidazole represents a versatile and promising linker for the development of novel bioconjugates. Its ability to form stable covalent bonds with key amino acid residues, combined with the inherent properties of the imidazole scaffold, offers a valuable tool for researchers in drug development and diagnostics. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this linker in a variety of bioconjugation applications. As with any bioconjugation strategy, empirical optimization is key to achieving the desired outcome for each unique biomolecule.

References

  • CN107629006B - A kind of synthetic method of clotrimazole - Google Patents. (n.d.).
  • Varghese, A. J., & Whitmore, G. F. (1983). Properties of 2-hydroxylaminoimidazoles and their implications for the biological effects of 2-nitroimidazoles. Cancer Research, 43(7), 2163–2167.
  • Synthesis of 2-chloromethyl-1-(2,2,3,3-tetrafluoropropyl)imidazole hydrochloride. (n.d.).
  • Liu, X., et al. (2018). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 66(30), 7894–7900.
  • Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Request PDF. (n.d.). ResearchGate.
  • Quintyn, R. S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2529–2538.
  • Synthesis of Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. (2022, September 26). YouTube.
  • Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. (2021).
  • CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole - Google Patents. (n.d.).
  • New purification method could enhance protein drug manufacturing. (2023, March 1). European Pharmaceutical Review.
  • Wang, J., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4983.
  • Sharma, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Research, 9(8), 1-10.
  • Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. (n.d.). PubMed.
  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. (2020). PubMed.
  • Synthesis and Characterization of Alkylated Poly(1-vinylimidazole) to Control the Stability of its DNA Polyion Complexes for Gene Delivery. (2012).
  • Protein Alkylation: Exploring Techniques and Applications. (n.d.). Creative Proteomics.
  • Bioconjugate Analysis & Purification. (n.d.). CellMosaic.
  • Engineered protein-small molecule conjugates empower selective enzyme inhibition. (2020). PMC.
  • REDUCTION AND ALKYLATION OF CYSTEINES. (n.d.). Peak Proteins.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2023). MDPI.
  • Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. (2018).
  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158.
  • Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. (1995).
  • Affinity Purification by Bioconjugation. (n.d.). BOC Sciences.
  • Recent applications of N-acyl imidazole chemistry in chemical biology. (2021). PubMed.
  • Design and synthesis of imidazole based zinc binding groups as novel small molecule inhibitors targeting Histone deacetylase enzymes in lung cancer | Request PDF. (n.d.). ResearchGate.
  • (PDF) Synthesis and therapeutic potential of imidazole containing compounds. (n.d.). ResearchGate.
  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF. (n.d.). ResearchGate.
  • Alkylation of cysteine- containing peptides to mimic palmitoylation. (n.d.). Purdue University.
  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (2015). PMC.
  • Imidazoles as potential anticancer agents. (2017). PMC.
  • Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC)
  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2006). PubMed.
  • Single step protein purification and site-specific bioconjugation. (n.d.). Penn Center for Innovation.
  • Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkyl
  • A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. (2022). MDPI.
  • Protein Cross-linkers handbook and selection guide. (n.d.). The Wolfson Centre for Applied Structural Biology.
  • Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems. (2019). MDPI.
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia.
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Method

preparation of fluorescently labeled probes using 2-(Chloromethyl)-1-isopropyl-1H-imidazole

Application Note & Protocol Versatile Fluorescent Labeling of Biomolecules using 2-(Chloromethyl)-1-isopropyl-1H-imidazole Abstract This technical guide provides a comprehensive overview and detailed protocols for the us...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Versatile Fluorescent Labeling of Biomolecules using 2-(Chloromethyl)-1-isopropyl-1H-imidazole

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 2-(Chloromethyl)-1-isopropyl-1H-imidazole as a robust alkylating agent for the fluorescent labeling of probes and biomolecules. The inherent reactivity of the chloromethyl group towards nucleophilic residues, particularly thiols, offers a straightforward and efficient method for bioconjugation. We will explore the underlying chemical principles, provide step-by-step experimental protocols, and discuss critical parameters for reaction optimization and validation. This document is intended for researchers, scientists, and drug development professionals seeking reliable methods for preparing fluorescently labeled molecules for applications in cellular imaging, bioassays, and diagnostics.

Introduction: The Chemistry of Targeted Alkylation

Fluorescent labeling is a cornerstone technique in modern life sciences, enabling the visualization and tracking of biomolecules with high sensitivity and specificity[1][2]. The choice of conjugation chemistry is paramount to achieving selective and stable labeling. Chemical labeling methods, which involve the covalent attachment of a fluorophore to a target molecule, are valued for their robustness and versatility[3].

2-(Chloromethyl)-1-isopropyl-1H-imidazole is a heterocyclic compound featuring a reactive chloromethyl group. This functional group is an excellent electrophile, making the molecule a potent alkylating agent for various nucleophiles commonly found in biological systems. The core reaction is a bimolecular nucleophilic substitution (SN2), where a nucleophilic atom from a target molecule attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond.

The isopropyl group on the imidazole ring provides steric hindrance that can influence reactivity and solubility, while the imidazole moiety itself can participate in biological interactions or be used as a scaffold for further chemical modifications. The primary advantage of this reagent lies in its selective reactivity, particularly towards soft nucleophiles like the thiol group of cysteine residues under controlled pH conditions[3].

Mechanism of Action: SN2 Mediated Bioconjugation

The covalent labeling of biomolecules with 2-(Chloromethyl)-1-isopropyl-1H-imidazole proceeds via an SN2 mechanism. The success of this reaction is highly dependent on the nucleophilicity of the target functional group.

sn2_mechanism reagent 2-(Chloromethyl)-1-isopropyl-1H-imidazole (Electrophile) transition_state Transition State [Nu---CH₂---Cl]⁻ reagent->transition_state Nucleophilic Attack nucleophile Biomolecule-Nu: (e.g., Thiolate, R-S⁻) nucleophile->transition_state product Fluorescently Labeled Probe (Stable Covalent Bond) transition_state->product Bond Formation chloride Chloride Ion (Leaving Group) transition_state->chloride Bond Cleavage workflow_diagram prep 1. Reagent Preparation - Dissolve Biomolecule in Buffer - Prepare Stock of Labeling Reagent react 2. Conjugation Reaction - Add Labeling Reagent to Biomolecule - Incubate (Time, Temp, pH) prep->react quench 3. Quenching (Optional) - Add excess small molecule thiol (e.g., DTT, β-mercaptoethanol) react->quench purify 4. Purification - HPLC (Peptides/Small Molecules) - Size Exclusion / Dialysis (Proteins) quench->purify characterize 5. Characterization & Validation - Mass Spectrometry (Mass Shift) - UV-Vis / Fluorimetry (Dye Incorporation) purify->characterize

Caption: General experimental workflow for fluorescent labeling.

Detailed Protocol: Labeling a Cysteine-Containing Peptide

This protocol provides a method for labeling a peptide containing a single cysteine residue. It should be optimized for other biomolecules based on their specific properties.

Materials & Reagents
  • Peptide: Cysteine-containing peptide, purified (>95% purity).[4]

  • Labeling Reagent: 2-(Chloromethyl)-1-isopropyl-1H-imidazole (MW: 158.63 g/mol ).[5]

  • Solvent for Reagent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 100 mM Phosphate buffer or HEPES buffer, pH 7.5, degassed.

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or β-mercaptoethanol (BME).

  • Purification: HPLC system with a C18 column; Acetonitrile (ACN) and water with 0.1% Trifluoroacetic acid (TFA).

Step-by-Step Methodology

Step 1: Preparation of Reagents

  • Peptide Solution: Dissolve the lyophilized peptide in the Reaction Buffer (pH 7.5) to a final concentration of 1-5 mg/mL. Degassing the buffer is crucial to prevent oxidation of the cysteine thiol.

  • Labeling Reagent Stock: Prepare a 10 mM stock solution of 2-(Chloromethyl)-1-isopropyl-1H-imidazole in anhydrous DMF or DMSO. This should be prepared fresh immediately before use.

Step 2: Labeling Reaction

  • Stoichiometry: The molar ratio of the labeling reagent to the peptide is a critical parameter. Start with a 5 to 10-fold molar excess of the labeling reagent over the peptide.

    • Expert Tip: A higher excess can drive the reaction to completion but may increase non-specific labeling and make purification more challenging. Optimization may be required.

  • Initiate Reaction: Add the calculated volume of the labeling reagent stock solution to the peptide solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. The reaction can also be performed at 4°C overnight.

    • Causality: The reaction is typically faster at room temperature, but 4°C may improve the stability of sensitive biomolecules.

Step 3: Quenching the Reaction

  • To stop the reaction and consume any unreacted chloromethyl reagent, add a quenching reagent (e.g., DTT) to a final concentration of 10-20 mM.

  • Incubate for an additional 30 minutes at room temperature.

Step 4: Purification of the Labeled Peptide

  • HPLC: Purify the reaction mixture using reverse-phase HPLC (RP-HPLC).

  • Set up a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and a wavelength appropriate for the imidazole-containing label (typically in the UV range). The labeled peptide will elute later than the unlabeled peptide due to increased hydrophobicity.

  • Collect the fractions corresponding to the labeled product and lyophilize.

Table 2: Protocol Parameter Optimization
ParameterRecommended RangeRationale & Expert Insights
Molar Ratio (Reagent:Peptide) 1:1 to 20:1Start with 5:1. Lower ratios risk incomplete labeling; higher ratios increase non-specific reactions and reagent-related artifacts.
pH 7.0 - 8.5pH 7.5 is a good starting point for selective thiol alkylation. pH > 8.5 increases the risk of labeling lysine residues.
Temperature 4°C - 25°C25°C for faster kinetics (2-4 hours). 4°C for sensitive proteins or to slow the reaction for better control (overnight).
Solvent DMF or DMSOUse the minimum amount of organic solvent necessary (<10% v/v) to avoid denaturing the biomolecule.

Validation and Characterization

Trustworthiness in any labeling protocol comes from rigorous validation of the final product.

  • Mass Spectrometry (MS): This is the definitive method to confirm successful conjugation. Analyze the purified product using MALDI-TOF or ESI-MS. A successful reaction will show a mass increase corresponding to the mass of the added moiety (C₇H₁₀N₂ = 122.17 Da, as the chlorine is lost).

  • UV-Vis Spectroscopy: Compare the absorbance spectra of the labeled and unlabeled biomolecule. The appearance of a new absorbance peak corresponding to the imidazole derivative confirms the presence of the label.

  • Purity Analysis: Use analytical HPLC to confirm the purity of the final lyophilized product is >95%.

Safety and Handling

2-(Chloromethyl)-1-isopropyl-1H-imidazole is an alkylating agent and should be handled with care.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store the reagent in a cool, dry place, tightly sealed to protect from moisture.[6]

  • Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • R Discovery. (2020). The design and synthesis of two imidazole fluorescent probes for the special recognition of HClO/NaHSO3 and their applications. Available at: [Link]

  • Royal Society of Chemistry. (2020). The design and synthesis of two imidazole fluorescent probes for the special recognition of HClO/NaHSO3 and their applications. Analytical Methods. Available at: [Link]

  • Angene Chemical. 2-(CHLOROMETHYL)-1-ISOPROPYL-1H-IMIDAZOLE | 773817-02-0. Available at: [Link]

  • Bio-Synthesis, Inc. Biomolecule Labeling. Available at: [Link]

  • MDPI. (2021). Novel Approaches in Biomolecule Labeling. Available at: [Link]

  • NIH PubMed Central (PMC). (2018). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Available at: [Link]

  • NIH PubMed Central (PMC). (2017). Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. Available at: [Link]

  • RSC Publishing. (2012). Fluorescent labeling techniques in biomolecules: a flashback. Available at: [Link]

  • ResearchGate. (2015). (PDF) ChemInform Abstract: Fluorescent Labeling Techniques in Biomolecules: A Flashback. Available at: [Link]

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Application

Application Note: High-Throughput Screening Methodology for Imidazole Derivatives

Abstract The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for a vast array of antifungal agents (azoles), kinase inhibitors, and H3 receptor antagonists. Its electron-rich...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for a vast array of antifungal agents (azoles), kinase inhibitors, and H3 receptor antagonists. Its electron-rich nitrogen atoms allow for unique interactions, particularly the coordination with the heme iron of metalloenzymes like CYP450s. This guide details a robust, self-validating methodology for the High-Throughput Screening (HTS) of imidazole libraries.[1] We cover the entire pipeline: from automated Van Leusen multicomponent synthesis to Type II spectral binding assays (targeting CYP51) and phenotypic resazurin viability screens .

Phase 1: Library Design & Automated Synthesis

To conduct an effective screen, one must first access a diverse chemical space. While the classic Debus-Radziszewski synthesis is common, it often requires harsh conditions unsuited for diverse functional groups. For HTS library generation, we utilize the Van Leusen Three-Component Reaction (vL-3CR) .

Why Van Leusen?

The vL-3CR allows for the regioselective synthesis of 1,4,5-trisubstituted imidazoles in a single pot.[2] It couples an aldehyde, a primary amine, and Tosylmethyl isocyanide (TosMIC).[2] This reaction is ideal for automation because it proceeds under mild conditions and tolerates a wide range of substituents, allowing us to "walk" around the imidazole core to optimize binding affinity.

Protocol 1: Automated vL-3CR Synthesis (96-well Format)

Equipment: Liquid Handler (e.g., Tecan/Hamilton), 96-well deep-well blocks. Reagents:

  • Reagent A: Diverse Aldehydes (0.5 M in MeOH)

  • Reagent B: Diverse Primary Amines (0.5 M in MeOH)

  • Reagent C: TosMIC derivative (0.5 M in MeOH)

  • Base: K2CO3 (Solid or saturated solution)

Workflow:

  • Imine Formation: Dispense 20 µL of Reagent A (Aldehyde) and 20 µL of Reagent B (Amine) into each well.

    • Mechanistic Note: This forms the aldimine intermediate in situ.[3] Allow to shake at RT for 30 mins.

  • Cyclization: Add 20 µL of Reagent C (TosMIC) and 10 mg of K2CO3 to each well.

  • Incubation: Seal plate and incubate at 60°C for 12 hours .

  • Work-up: Evaporate solvent (Genevac). Resuspend in DMSO to a final stock concentration of 10 mM .

  • QC: Randomly select 5% of wells for LC-MS verification to ensure >85% purity.

Phase 2: Primary Screening Assays

We employ a "Dual-Gate" screening strategy. Hits must show activity in both the biochemical target assay (CYP51 binding) and the phenotypic assay (Fungal Viability).

Workflow Visualization

The following diagram illustrates the logical flow of the screening campaign, ensuring only high-quality hits progress to lead optimization.

HTS_Workflow Library Imidazole Library (DMSO Stock) Solubility Solubility Check (Nephelometry) Library->Solubility Primary_Bio Biochemical Screen (CYP51 Binding) Solubility->Primary_Bio Soluble Compounds Primary_Pheno Phenotypic Screen (Resazurin Viability) Solubility->Primary_Pheno Parallel Path Analysis Data Analysis (Z-Factor & Hit Calling) Primary_Bio->Analysis Primary_Pheno->Analysis Validation Hit Validation (Dose-Response IC50) Analysis->Validation Consensus Hits

Figure 1: Dual-Gate HTS Workflow. Compounds are processed in parallel for target binding and phenotypic activity.

Protocol 2: CYP51 Target Binding (Spectral Shift Assay)

Imidazoles are classic Type II ligands for P450 enzymes. The unhindered nitrogen (N3) of the imidazole ring coordinates directly with the heme iron, displacing the native water molecule. This induces a spin-state change in the iron (low-spin to high-spin), resulting in a characteristic Red Shift .

Detection Principle:

  • Peak: ~425–435 nm

  • Trough: ~390–410 nm

  • Metric:

    
    
    

Step-by-Step Procedure:

  • Preparation: Dilute recombinant CYP51 (e.g., Candida albicans or T. cruzi CYP51) to 1 µM in Potassium Phosphate buffer (50 mM, pH 7.4).

  • Dispensing: Add 49.5 µL of enzyme solution to 384-well clear-bottom plates.

  • Compound Addition: Pin-transfer 0.5 µL of library compounds (10 mM DMSO stock) to achieve final conc. of 100 µM .

    • Control +: Ketoconazole (Known Type II binder).

    • Control -: DMSO only.

  • Read: Measure Absorbance scanning from 350 nm to 500 nm (1 nm steps) using a plate reader (e.g., BMG PHERAstar).

  • Calculation: Generate the difference spectrum (Compound - DMSO control). Calculate

    
    .
    
Protocol 3: Phenotypic Fungal Viability (Resazurin)

While binding proves mechanism, it does not prove cell permeability. The Resazurin (Alamar Blue) assay is a reduction-based viability metric.[4] Metabolically active cells reduce non-fluorescent Resazurin (Blue) to highly fluorescent Resorufin (Pink).[4][5]

Step-by-Step Procedure:

  • Inoculum: Prepare C. albicans suspension at

    
     cells/mL in RPMI 1640 media.
    
  • Plating: Dispense 40 µL of cell suspension into 384-well black plates.

  • Treatment: Add 0.2 µL of test compound (Final conc. 50 µM).

  • Incubation: Incubate at 35°C for 24 hours .

  • Development: Add 10 µL of 0.15 mg/mL Resazurin solution.

  • Read: Incubate 2–4 hours. Measure Fluorescence: Ex 560 nm / Em 590 nm .

Phase 3: Data Analysis & Validation

Reliability in HTS is defined by the separation between positive and negative controls. We use the Z-Factor metric (Zhang et al., 1999).[6][7][8]

Quality Control Metrics

Before analyzing the library, calculate the Z-factor for each plate:



Z-FactorInterpretationAction
1.0 Ideal (Theoretical)N/A
0.5 - 1.0 Excellent AssayProceed with Analysis
0.0 - 0.5 MarginalRe-optimize Assay Conditions
< 0.0 Screening ImpossibleHALT: Check Reagents/Pipetting
  • 
    : Standard Deviation[8][9]
    
  • 
    : Mean Signal[7][9]
    
  • 
    : Positive Control (Ketoconazole/Amphotericin B)
    
  • 
    : Negative Control (DMSO)
    
Hit Selection Criteria
  • CYP51 Assay:

    
     OD (indicates strong heme coordination).
    
  • Resazurin Assay: >50% inhibition of fluorescence relative to DMSO control.

  • Consensus: Compounds meeting both criteria are designated as "P1 Hits" and move to IC50 determination.

Mechanism of Action Diagram

Understanding the molecular interaction is crucial for interpreting the spectral assay.

CYP_Mechanism Heme Heme Iron (Fe3+) Water H2O (Native Ligand) Heme->Water Resting State (Low Spin) Spectra Type II Spectrum (Red Shift) Heme->Spectra Induces Spectral Shift Imidazole Imidazole Inhibitor Imidazole->Heme Displaces H2O (N-Fe Bond)

Figure 2: Mechanism of Type II Binding. Imidazole nitrogen displaces the aquo-ligand, altering the d-orbital energy splitting of the heme iron.

References

  • Assay Validation (Z-Factor): Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • CYP51 Binding Assay: Hargrove, T. Y., et al. (2011). Development of a high throughput cytochrome P450 ligand-binding assay. Journal of Biological Chemistry.

    • (Note: Contextualized from similar P450 spectral assay protocols).

  • Resazurin Phenotypic Screen: Rampersad, S. N. (2012). Multiple Applications of Alamar Blue as an Indicator of Metabolic Function and Cellular Health in Cell Viability Bioassays. Sensors.[4][5]

  • Van Leusen Synthesis: Van Leusen, A. M., et al. (1977).[3][10] Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[10] Journal of Organic Chemistry.

Sources

Method

synthesis of metal complexes with ligands derived from 2-(Chloromethyl)-1-isopropyl-1H-imidazole

Application Note: Strategic Synthesis of Metal Complexes using 2-(Chloromethyl)-1-isopropyl-1H-imidazole Scaffolds Abstract This application note details the strategic utilization of 2-(chloromethyl)-1-isopropyl-1H-imida...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Metal Complexes using 2-(Chloromethyl)-1-isopropyl-1H-imidazole Scaffolds

Abstract

This application note details the strategic utilization of 2-(chloromethyl)-1-isopropyl-1H-imidazole as a pivotal electrophilic building block for the synthesis of N-Heterocyclic Carbene (NHC) ligands and their subsequent metal complexes. Focusing on the synthesis of methylene-bridged bis(NHC) ligands, this guide provides validated protocols for generating Ag(I), Au(I), and Pd(II) complexes. Special emphasis is placed on the isopropyl wingtip substituent , which offers a balance of steric protection and solubility often superior to methyl or adamantyl analogues in drug development contexts.

Introduction: The Isopropyl-Chloromethyl Advantage

In the architecture of NHC ligands, the substituents on the nitrogen atoms ("wingtips") dictate the steric environment around the metal center, influencing catalytic activity and biological stability.

  • Why 2-(Chloromethyl)-1-isopropyl-1H-imidazole?

    • The Linker: The chloromethyl group serves as a highly reactive electrophile, enabling rapid

      
       coupling with nitrogen nucleophiles (imidazoles, pyridines, amines) to form chelating ligand salts.
      
    • The Substituent: The isopropyl group provides moderate steric bulk (

      
      ), preventing ligand dimerization while maintaining sufficient flexibility for substrate approach—a critical parameter in cross-coupling catalysis and metallodrug design.
      

Module 1: Ligand Precursor Synthesis

Target: 1,1'-Diisopropyl-3,3'-methylenebis(1H-imidazol-3-ium) dichloride (Bis-NHC Precursor).

The instability of free chloromethyl imidazoles requires controlled reaction conditions to prevent self-polymerization.

Reagents & Equipment
  • Electrophile: 2-(Chloromethyl)-1-isopropyl-1H-imidazole (freshly prepared or HCl salt).

  • Nucleophile: 1-Isopropylimidazole (1.05 equiv).

  • Solvent: Acetonitrile (Anhydrous, HPLC Grade) or DMSO (for rate acceleration).

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Protocol
  • Preparation: In a flame-dried Schlenk flask, dissolve 2-(chloromethyl)-1-isopropyl-1H-imidazole (10 mmol) in anhydrous acetonitrile (20 mL).

  • Addition: Add 1-isopropylimidazole (10.5 mmol) dropwise at 0°C.

    • Note: Slow addition prevents localized exotherms that degrade the chloromethyl starting material.

  • Reaction: Allow the mixture to warm to room temperature, then reflux at 80°C for 12–16 hours.

    • Observation: A white precipitate (the bis-imidazolium salt) typically forms.

  • Isolation: Cool to 0°C. Filter the precipitate under inert atmosphere.

  • Purification: Wash the solid with cold diethyl ether (

    
     mL) to remove unreacted starting materials. Dry under high vacuum.
    

Validation Criteria:

  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the diagnostic downfield shift of the acidic C2-H proton (
    
    
    ppm) and the appearance of the methylene bridge singlet (
    
    
    ppm).

Module 2: The Silver Gateway (Ag-NHC Synthesis)

Target: _2 or [Ag(L)Cl] type complexes.

Silver complexes are potent antimicrobials and, critically, serve as transmetallation agents to transfer the NHC ligand to other metals (Au, Pd, Ru) that are difficult to metalate directly.

Protocol
  • Suspension: Suspend the bis-imidazolium dichloride salt (1.0 mmol) in Dichloromethane (DCM) or Methanol.

  • Reagent: Add Silver(I) Oxide (

    
    ) (0.6 mmol, slight excess).
    
    • Critical Safety: Perform in the dark (wrap flask in aluminum foil) to prevent photoreduction of Ag(I) to metallic Ag(0).

  • Reaction: Stir at room temperature for 4–12 hours.

    • Endpoint: The black

      
       solid should disappear, replaced by a white/grey suspension (AgCl byproduct) or a clear solution depending on the counter-ion.
      
  • Filtration: Filter through a Celite pad to remove unreacted

    
     and AgCl.
    
  • Precipitation: Concentrate the filtrate and precipitate with diethyl ether.

Mechanistic Insight: The basicity of the oxide anion (


) in 

deprotonates the C2 position of the imidazolium salt, generating the free carbene in situ, which immediately coordinates to the silver ion.

Module 3: Transmetallation to Gold(I) (Pharma Focus)

Target: [Au(NHC)Cl] Analogues (Potential Anticancer Agents).

Gold-NHC complexes are stable under physiological conditions and are heavily investigated for inhibiting thioredoxin reductase (TrxR).

Protocol
  • Precursor: Dissolve the Ag-NHC complex (from Module 2) in dry DCM.

  • Metal Source: Add Chloro(dimethylsulfide)gold(I) [

    
    ] (1.0 equiv relative to carbene).
    
  • Exchange: Stir at room temperature for 2 hours.

    • Driving Force: The formation of insoluble AgCl drives the equilibrium toward the gold complex.

  • Workup: Filter off the precipitated AgCl. Evaporate the solvent.

  • Recrystallization: Recrystallize from DCM/Pentane.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway from the chloromethyl scaffold to the target metal complexes.

SynthesisWorkflow Figure 1: Synthetic workflow from chloromethyl-imidazole precursor to metal complexes. Start 2-(Chloromethyl)- 1-isopropyl-1H-imidazole Salt Bis(imidazolium) Chloride Salt Start->Salt SN2 Reaction (MeCN, 80°C) Nucleophile 1-Isopropylimidazole Nucleophile->Salt AgComplex Ag(I)-NHC Complex (Transmetallation Agent) Salt->AgComplex Ag2O, DCM (Dark, RT) AuComplex Au(I)-NHC (Anticancer) AgComplex->AuComplex + Au(SMe2)Cl - AgCl PdComplex Pd(II)-NHC (Catalysis) AgComplex->PdComplex + PdCl2(MeCN)2 - AgCl

Figure 1: Synthetic workflow converting the chloromethyl-imidazole scaffold into functional metal complexes via the Silver Oxide route.[1][2]

Data Summary & Troubleshooting

Table 1: Solvent Selection Guide for Alkylation Step

SolventDielectric ConstantReaction RateNotes
Acetonitrile 37.5HighBest balance of solubility and rate. Easy workup.
DMSO 46.7Very HighUse for sluggish nucleophiles. Harder to remove.
Toluene 2.38LowProduct precipitates immediately, but reaction is slow.
DCM 8.93ModerateGood for solubility, but lower boiling point limits kinetics.

Table 2: Diagnostic NMR Shifts (Approximate)

MoietyPrecursor (

ppm)
Imidazolium Salt (

ppm)
Ag-NHC Complex (

ppm)
C2-H (Acidic) ~7.89.5 - 10.2 Disappears (Replaced by C-Ag)
Linker (-CH2-) 4.8 (CH2-Cl)6.5 - 7.0 (N-CH2-N)6.2 - 6.5
Isopropyl (-CH) 4.44.6 - 4.84.8 - 5.0

References

  • Garrison, J. C., & Youngs, W. J. (2005). Ag(I) N-Heterocyclic Carbene Complexes: Synthesis, Structure, and Application. Chemical Reviews, 105(11), 3978–4008. Link

  • Lin, I. J. B., & Vasam, C. S. (2007). Preparation and Application of N-Heterocyclic Carbene Complexes of Silver. Coordination Chemistry Reviews, 251(5-6), 642–670. Link

  • Penn, K. R., Anders, E. J., & Lindsay, V. N. G. (2021).[3] Expedient Synthesis of Bis(imidazolium) Dichloride Salts and Bis(NHC) Complexes from Imidazoles using DMSO as a Key Polar Additive.[3][4] The Journal of Organic Chemistry, 86(15), 10420–10431. Link

  • Hickey, J. L., et al. (2008). Mitochondria-Targeted Gold(I)-NHC Complexes with Potent Antitumor Activity. Journal of the American Chemical Society, 130(38), 12570–12571. Link

  • Visbal, R., & Gimeno, M. C. (2014). N-Heterocyclic Carbene Metal Complexes: Photoluminescence and Applications. Chemical Society Reviews, 43(10), 3551–3574. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 2-(Chloromethyl)-1-isopropyl-1H-imidazole Synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-1-isopropyl-1H-imidazole. This guide is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-1-isopropyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.

Synthetic Pathway Overview

The synthesis of 2-(Chloromethyl)-1-isopropyl-1H-imidazole is typically approached via a two-step process. The most common and reliable route involves the initial N-alkylation of a suitable imidazole precursor, followed by the conversion of a functional group at the C2 position into the desired chloromethyl group. This strategy avoids the potential regioselectivity issues and harsh conditions associated with direct chloromethylation of the imidazole ring.[1]

The recommended pathway is as follows:

  • N-Isopropylation: Synthesis of 1-isopropyl-2-(hydroxymethyl)-1H-imidazole by reacting 2-(hydroxymethyl)-1H-imidazole with an isopropylating agent under basic conditions.

  • Chlorination: Conversion of the 2-(hydroxymethyl) group to a 2-(chloromethyl) group using a chlorinating agent like thionyl chloride (SOCl₂).

Synthesis_Workflow cluster_0 Step 1: N-Isopropylation cluster_1 Step 2: Chlorination A 2-(Hydroxymethyl)-1H-imidazole C 1-Isopropyl-2-(hydroxymethyl)-1H-imidazole A->C Solvent (e.g., DMF) B Isopropyl Bromide + Base (e.g., NaH) E 2-(Chloromethyl)-1-isopropyl-1H-imidazole C->E Aprotic Solvent (e.g., DCM) C->E Intermediate Product D Thionyl Chloride (SOCl₂)

Caption: General workflow for the two-step synthesis.

Troubleshooting Guide

Q1: My overall yield is critically low (<40%). What are the most likely causes and how can I systematically improve it?

A1: Low yield is the most common complaint and typically points to issues in one or both synthetic steps. Let's break down the critical parameters for each.

Step 1: N-Isopropylation

The N-alkylation of imidazoles is sensitive to the choice of base, solvent, and temperature.[2][3] Incomplete deprotonation or side reactions are common pitfalls.

  • Causality: The imidazole nitrogen must be sufficiently nucleophilic to attack the isopropyl halide. Using a weak base or a protic solvent can hinder the formation of the reactive imidazolide anion. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that provides irreversible deprotonation.[2] Polar aprotic solvents like DMF or THF are ideal as they solvate the cation without interfering with the nucleophile.[4]

  • Troubleshooting:

    • Base Selection: Switch from weaker bases (like K₂CO₃) to sodium hydride (NaH). Ensure the NaH is fresh (as it can be inactivated by moisture) and used in slight excess (1.1-1.2 equivalents).

    • Solvent Purity: Use anhydrous DMF or THF. Water content will quench the NaH and the imidazolide anion, halting the reaction.

    • Temperature Control: Add the imidazole solution to the NaH suspension slowly at 0 °C to control the initial exothermic deprotonation. Afterward, the reaction with the isopropyl halide can be gently heated (e.g., 50-60 °C) to ensure completion.[4]

Step 2: Chlorination

The conversion of the alcohol to the chloride with thionyl chloride (SOCl₂) is generally efficient, but yield loss often occurs due to product degradation or the formation of intractable byproducts.

  • Causality: The reaction proceeds via a chlorosulfite intermediate. Excess heat or the presence of nucleophilic impurities can lead to side reactions. The primary byproduct concern is the intermolecular Friedel-Crafts-type reaction between the newly formed, highly reactive chloromethyl product and another molecule of the starting alcohol or product, leading to dimerized or polymerized tar-like substances.[5]

  • Troubleshooting:

    • Reverse Addition: Instead of adding SOCl₂ to the alcohol, add the alcohol solution dropwise to a cold (0 °C) solution of SOCl₂ in an inert solvent like dichloromethane (DCM). This maintains an excess of the chlorinating agent and immediately converts any alcohol, minimizing its availability for side reactions.

    • Strict Temperature Control: Do not let the reaction temperature rise above 5-10 °C during addition. Once the addition is complete, allow it to stir at room temperature, but avoid heating unless the reaction is stalled.

    • Stoichiometry: Use a slight excess of SOCl₂ (1.2-1.5 equivalents) to ensure full conversion of the alcohol, but avoid a large excess which can promote side reactions and complicate the workup.

Optimized vs. Problematic Conditions Summary

ParameterProblematic Condition (Low Yield)Optimized Condition (High Yield)Rationale
N-Alkylation Base K₂CO₃, TriethylamineSodium Hydride (NaH)Irreversible deprotonation creates a more potent nucleophile.[2]
N-Alkylation Solvent Ethanol, Methanol (Protic)Anhydrous DMF, THF (Aprotic)Protic solvents can protonate the imidazolide anion.[4]
Chlorination Addition Adding SOCl₂ to alcoholAdding alcohol to SOCl₂ (Reverse Addition)Minimizes concentration of reactive product available for side reactions.
Temperature Control Uncontrolled/refluxing0 °C for additions, then RTPrevents thermal degradation and byproduct formation.[1]
Q2: I'm observing a significant amount of a dark, tar-like substance, especially after the chlorination step. What is it and how can I prevent it?

A2: This is a classic sign of diarylmethane-type byproduct formation. The chloromethyl group is a potent electrophile, and the imidazole ring is a moderately activated aromatic system, making it susceptible to Friedel-Crafts alkylation.

  • Mechanism of Formation: The 2-(chloromethyl)-1-isopropyl-1H-imidazole product can act as an alkylating agent, reacting with another molecule of the starting material (the alcohol) or another product molecule. This acid-catalyzed reaction (promoted by the HCl generated in situ) links two imidazole rings via a methylene bridge, forming a dimer. This dimer is even more reactive and can lead to oligomers and polymers, which present as an insoluble tar.[5]

SOCl2_Mechanism R-OH Alcohol Intermediate Alkyl Chlorosulfite Intermediate R-OH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride Product R-Cl (Product) Intermediate->Product + Cl⁻ Byproducts SO₂(g) + HCl(g) Intermediate->Byproducts

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-(Chloromethyl)-1-isopropyl-1H-imidazole

[1][2] Executive Summary: The "Brown Tar" Phenomenon Critical Alert: If you are attempting to store 2-(chloromethyl)-1-isopropyl-1H-imidazole as a free base , you are fighting a losing battle against thermodynamics.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Brown Tar" Phenomenon

Critical Alert: If you are attempting to store 2-(chloromethyl)-1-isopropyl-1H-imidazole as a free base , you are fighting a losing battle against thermodynamics.[1][2]

This compound belongs to a class of "suicide substrates" when left in its neutral form. The most common user complaint we receive is: "My white crystalline powder turned into a sticky brown tar overnight."

This is not an oxidation issue; it is a self-alkylation polymerization .[1][2] The imidazole ring (a nucleophile) attacks the chloromethyl group (an electrophile) of a neighboring molecule, triggering an unstoppable chain reaction.

The Solution: This compound must be stored as its Hydrochloride (HCl) Salt . If you possess the free base, you must convert it to the salt immediately for storage or use it within minutes of generation.

The Mechanism of Failure

To understand the storage requirements, you must understand the decomposition pathway. In the free base form, the N3 nitrogen possesses a lone pair of electrons, making it highly nucleophilic.

Decomposition Pathway (Self-Alkylation)[1][2]

The following diagram illustrates why the free base destroys itself. The N3 of Molecule A attacks the methylene carbon of Molecule B, displacing chloride. This forms a dimer, which still has a reactive center, eventually leading to oligomers (the "brown tar").

Decomposition FreeBase Free Base Monomer (Nucleophilic N3) Transition Intermolecular Nucleophilic Attack FreeBase->Transition Kinetics: Fast at RT Dimer Imidazolium Dimer (Ionic Species) Transition->Dimer Irreversible Polymer Oligomers/Polymers (Brown Tar) Dimer->Polymer Chain Propagation

Figure 1: The self-alkylation pathway.[1][2] In the free base form, the molecule acts as both nucleophile and electrophile, leading to rapid polymerization.

Storage Protocols & Stability Data

The only way to prevent the reaction above is to remove the nucleophile . Protonating the N3 nitrogen with HCl achieves this. The resulting imidazolium salt repels other cations and lacks the lone pair necessary to attack the chloromethyl group.

Stability Comparison Table
ParameterFree Base (Neutral)Hydrochloride Salt (HCl)
State at RT Unstable Oil/Low-melting solidStable Crystalline Solid
Shelf Life (25°C) < 24 Hours (Rapid darkening)> 12 Months (Desiccated)
Shelf Life (-20°C) ~ 1 Week (Variable)> 2 Years
Major Impurity Poly-imidazolium oligomersHydrolysis product (Alcohol)*
Handling Use immediately (In situ)Weighable bench-stable solid

*Note: The HCl salt is stable against polymerization but still susceptible to hydrolysis by atmospheric moisture.

Recommended Storage Conditions (HCl Salt)
  • Temperature: -20°C (Long term) or 4°C (Active use).

  • Atmosphere: Argon or Nitrogen flush required.[1][2]

  • Container: Amber glass vial with Teflon-lined cap (protect from light and moisture).

  • Desiccant: Store vial inside a secondary jar containing Drierite or silica gel.

Troubleshooting & Rescue Operations

FAQ 1: "I have the brown sticky solid. Can I purify it?"

Answer: Generally, no .[1] Once polymerization occurs, the material is an ionic mixture of oligomers. It is difficult to separate the monomer from the dimer/trimer because they share similar solubilities in polar solvents.

  • Diagnostic: Run an LC-MS. If you see masses corresponding to [M+M-Cl]⁺ (Dimer), discard the batch.[1][2]

  • Exception: If the material is only slightly off-white, you can attempt a rescue recrystallization of the HCl salt.[1]

Protocol: Rescue Recrystallization (HCl Salt)

Use this if your salt has absorbed moisture or slightly yellowed.[1]

  • Dissolve: Dissolve the crude salt in a minimum amount of warm Isopropanol (iPrOH) (approx. 40-50°C). Avoid boiling methanol as it can induce nucleophilic attack if prolonged.[1][2]

  • Filter: Rapidly filter any insoluble particulates (polymers) while warm.[1][2]

  • Precipitate: Add Diethyl Ether (Et₂O) or MTBE dropwise until turbidity persists.[1][2]

  • Cool: Place at -20°C for 4-12 hours.

  • Collect: Filter the white crystals under nitrogen. Wash with cold ether.[1][2]

Usage Guide: In-Situ Free Basing

Most reactions (e.g., alkylating a phenol or amine) require the electrophile. You can use the stable HCl salt directly in the reaction if you add an auxiliary base.

Do NOT isolate the free base prior to the reaction. Generate it in the reaction vessel.

Workflow: The "Safe Path" for Synthesis

Workflow Storage Storage: HCl Salt (-20°C, Desiccated) Weighing Weighing (Quickly, minimize humidity) Storage->Weighing ReactionPot Reaction Vessel (Solvent + Substrate) Weighing->ReactionPot BaseAdd Add Auxiliary Base (e.g., K2CO3, TEA, DIPEA) ReactionPot->BaseAdd In-situ Neutralization Coupling Coupling Reaction (Free base generated & consumed) BaseAdd->Coupling Immediate Consumption

Figure 2: Recommended workflow.[1][2] The unstable free base is generated only transiently in the presence of the nucleophile it is intended to react with.

Step-by-Step Protocol: Alkylation Reaction
  • Dissolve Substrate: Dissolve your nucleophile (e.g., phenol, amine) in the reaction solvent (DMF, CH₃CN, or THF).

  • Add Base: Add your auxiliary base (e.g., 2.5 equivalents of K₂CO₃ or Cs₂CO₃).[2]

  • Add Reagent: Add the 2-(Chloromethyl)-1-isopropyl-1H-imidazole Hydrochloride solid directly to the stirring mixture.

    • Why? The auxiliary base will deprotonate the HCl salt, releasing the reactive free base slowly. The free base will immediately react with your substrate (which is in excess locally) rather than finding another imidazole molecule to polymerize with.

  • Monitor: Follow reaction by TLC/LCMS.

References & Authority

  • Structure & Reactivity of Chloromethyl Imidazoles:

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (General reactivity of halomethyl heterocycles).

    • Context: Explains the high reactivity of benzylic/allylic halides in electron-rich heterocycles.

  • Decomposition Mechanisms:

    • Source: BenchChem. (2025).[1][2][3] Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide. Link[2]

    • Context: Details the hydrolysis and self-alkylation pathways common to N-substituted chloromethyl imidazoles.

  • Safety & Handling (SDS):

    • Source: Thermo Fisher Scientific.[1][2] (n.d.). MitoTracker™ Probes (Chloromethyl derivatives) User Guide. Link

    • Context: While referencing fluorescent probes, this guide provides industry-standard handling for chloromethyl-bearing heterocycles (storage at -20°C, desiccated, protection from moisture).[1][2]

  • Synthesis & Stability of Isopropyl Imidazoles:

    • Source: PubChem. (2025).[1][2] Compound Summary: 2-Isopropyl-1H-imidazole.[1][2][4][5][6] Link[2]

    • Context: Physical property data and stability of the parent imidazole core.[6][7]

  • General Handling of Reactive Halides:

    • Source: Sigma-Aldrich. (2024).[1][2][8] Safety Data Sheet: 1H-imidazole monohydrochloride. Link

    • Context: Establishing the baseline stability of imidazole salts versus free bases.

Sources

Troubleshooting

column chromatography techniques for purifying imidazole derivatives

Current Status: Online Operator: Senior Application Scientist Ticket ID: IMID-PUR-001 Introduction: The "Sticky" Nature of Imidazoles Welcome to the technical support center. If you are here, you are likely experiencing...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: IMID-PUR-001

Introduction: The "Sticky" Nature of Imidazoles

Welcome to the technical support center. If you are here, you are likely experiencing the frustration of purifying imidazole derivatives: broad peaks, extensive tailing (streaking), or compounds that simply refuse to elute from the column.

The Root Cause: Imidazoles are basic nitrogenous heterocycles (pKa ~6.9–7.0). Standard flash chromatography relies on silica gel (


), which possesses slightly acidic silanol groups (

) on its surface. Your basic imidazole undergoes hydrogen bonding or even protonation by these silanols, effectively turning your purification into an unintentional ion-exchange process.

This guide provides the protocols to suppress these interactions and achieve sharp, resolved peaks.

Module 1: Troubleshooting Tailing & Streaking

User Question: "My imidazole derivative trails across the entire column, contaminating all fractions. How do I stop this?"

Diagnosis: Uncontrolled interaction between the imidazole nitrogen and acidic silanols.

Solution: You must employ a Mobile Phase Modifier to block the active sites on the silica.[1][2]

Protocol A: The Triethylamine (TEA) Block

TEA is a stronger base than most imidazoles. It preferentially binds to the silanol sites, "capping" them and allowing your product to pass through without drag.

  • Select Solvent System: Determine your base gradient (e.g., DCM/MeOH or Hexane/EtOAc).

  • Pre-treat the Column: Flush the packed silica column with 3 Column Volumes (CV) of your starting solvent containing 1% Triethylamine (TEA) .

  • Run the Gradient: Maintain 0.5% to 1% TEA throughout the entire elution gradient.

  • Post-Run Workup: TEA has a high boiling point (89°C). To remove it from your product:

    • Rotovap the fractions.

    • Redissolve in DCM/EtOAc and wash 2x with saturated

      
       or brine (to remove TEA salts).
      
    • Note: Do not wash with acid, or you will extract your imidazole product.

Mechanism of Action

SilanolBlocking Silica Acidic Silanol (Si-OH) Imidazole Imidazole Product Silica->Imidazole H-Bonding (Strong) Result_Bad Tailing/Streaking Imidazole->Result_Bad TEA Triethylamine (Modifier) TEA->Silica Preferential Binding Result_Good Sharp Elution TEA->Result_Good Displaces Product

Figure 1: Competitive binding mechanism where TEA (Green) occupies acidic silica sites, preventing Imidazole (Blue) retention.

Module 2: The "Magic" Solvent Mixtures

User Question: "DCM/MeOH isn't working. The spots are close together, and adding TEA didn't help enough."

Diagnosis: Simple DCM/MeOH gradients often lack the polarity or ionic strength to resolve complex polar amines.

Solution: Switch to the DCM / MeOH / NH4OH system.

The Golden Ratio: 90:10:1

This is the industry standard for polar amines. The ammonia serves two roles: it modifies the silica (like TEA) and increases the polarity of the mobile phase significantly.

Preparation Protocol (Critical Step): Ammonium hydroxide (


) is aqueous.[3] Dichloromethane (DCM) is not water-miscible. If you mix them directly, you will get two layers.
  • The Recipe: Mix Dichloromethane (90 mL) + Methanol (10 mL) + Ammonium Hydroxide (1 mL) .

  • The Trick: The Methanol acts as a phase-transfer bridge.

    • If the solution is cloudy: Add more Methanol dropwise until it clears.

    • Alternative: Use 7N Ammonia in Methanol (commercially available) instead of aqueous

      
      . This is fully miscible with DCM.
      

Solvent System Decision Tree:

SolventSelection Start Start: Imidazole Purification Solubility Is product soluble in Hexane/EtOAc? Start->Solubility Yes Yes Solubility->Yes Non-polar No No (Polar) Solubility->No Polar System1 System A: Hexane / EtOAc + 1% TEA Yes->System1 System2 System B: DCM / MeOH (0-10%) No->System2 Tailing Still Tailing? System2->Tailing MagicMix System C (Magic Mix): DCM : MeOH : NH4OH (90:10:1 or 80:20:1) Tailing->MagicMix Yes

Figure 2: Decision logic for selecting the appropriate mobile phase based on compound polarity and tailing behavior.

Module 3: Stationary Phase Alternatives

User Question: "I cannot use amine modifiers because my compound is sensitive to base, or I need to use Mass Spec downstream."

Diagnosis: Silica gel is the wrong tool for this job.

Solution: Switch the stationary phase.

Comparative Data: Stationary Phase Selection
Stationary PhaseSurface ChemistryAcidity (pH)Best ForProtocol Notes
Silica Gel (Standard) Acidic Silanols (

)
4.0 – 5.0General use, robust compoundsRequires TEA/NH3 modifier for imidazoles.
Neutral Alumina Aluminum Oxide (

)
7.0 – 7.5Acid-sensitive or Basic compounds Top Recommendation. No modifiers needed. Lower surface area than silica (use more alumina).
Amine-Silica Propyl-amine bondedBasicSecondary/Tertiary amines"Self-modifying." No TEA needed. Expensive.
C18 (Reverse Phase) Alkyl chainsNeutralVery polar / Water solubleUse Ammonium Bicarbonate (10mM) buffer.
Protocol B: Neutral Alumina Purification

Alumina is often ignored but is superior for imidazoles because it lacks the strong acidic protons of silica.

  • Purchase: Ensure you buy Neutral Alumina (Brockmann Grade I or III), not Basic or Acidic.

  • Loading: Alumina has lower capacity than silica. Use a 50:1 to 100:1 ratio of Alumina:Compound (by weight).

  • Solvents: Use standard DCM/MeOH or Hexane/EtOAc. Do not add TEA.

  • Observation: You will likely observe tighter bands and higher recovery rates for basic heterocycles [1].

Module 4: Sample Loading Techniques

User Question: "My compound is not soluble in the mobile phase (e.g., 5% MeOH/DCM), so I dissolved it in pure MeOH to load it. Now I have a giant blob at the start of the column."

Diagnosis: "Washout" effect. The strong solvent (MeOH) carried your compound down the column before the gradient started.

Solution: Dry Loading (Solid Load).

Protocol C: Dry Loading
  • Dissolve: Dissolve your crude imidazole in the minimum amount of a volatile strong solvent (MeOH or Acetone).

  • Adsorb: Add silica gel to the flask (Ratio: 1g crude = 2g silica).

  • Evaporate: Rotovap to dryness. You should have a free-flowing powder.

    • Troubleshooting: If it's sticky, add more silica and rotovap again.

  • Load: Pour this powder carefully on top of your pre-packed column. Add a layer of sand on top to protect the bed.

  • Elute: Run your gradient as normal. This ensures the compound starts at the very top of the column with zero band broadening [2].

References
  • BenchChem. (2025).[1][4] . Retrieved from 1

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from 5

  • Phenomenex. (2023).[6] Tip on Peak Tailing of Basic Analytes. Retrieved from 2

  • OozeChem. (2025). Alumina vs Silica Gel: Performance Comparison.[7][8] Retrieved from 7

Sources

Optimization

addressing regioselectivity issues in the alkylation of substituted imidazoles

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting N-Alkylation Regiochemistry ( vs. ) Welcome to the Imidazole Chemistry Support Hub You are likely here because your simple alkylation...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting N-Alkylation Regiochemistry (


 vs. 

)

Welcome to the Imidazole Chemistry Support Hub

You are likely here because your simple alkylation of a 4-substituted imidazole yielded a frustrating mixture of isomers, or worse, predominantly the "wrong" regioisomer.

The alkylation of unsymmetrical imidazoles is a classic problem in heterocyclic chemistry. The core issue is tautomeric ambiguity . A 4-substituted imidazole is in rapid equilibrium with its 5-substituted tautomer. When you introduce an electrophile (alkyl halide), the system must "decide" which nitrogen to alkylate.

This guide moves beyond basic textbook definitions to provide actionable troubleshooting workflows, advanced "regio-switching" protocols, and definitive analytical methods.

Module 1: The Mechanic's Manual (Understanding the Failure Mode)

To fix the problem, you must visualize the competition. The regiochemical outcome is dictated by the interplay of Sterics (the dominant force) and Electronics (the modifier).[1]

The Tautomer Trap

In a typical base-mediated reaction (


), the imidazole anion is the nucleophile.
  • Pathway A (Remote Attack): Alkylation occurs at the nitrogen distal (furthest) from the substituent. This yields the 1,4-isomer . This is kinetically favored due to lower steric hindrance.

  • Pathway B (Adjacent Attack): Alkylation occurs at the nitrogen proximal (closest) to the substituent. This yields the 1,5-isomer . This is sterically congested and usually the minor product in direct alkylations.

Visualization: The Steric Decision Tree

ImidazoleAlkylation Start 4-Substituted Imidazole (Tautomeric Mixture) Base Deprotonation (Imidazolyl Anion) Start->Base + Base TS_Remote TS A: Remote Attack (Low Steric Hindrance) Base->TS_Remote Path of Least Resistance TS_Adj TS B: Adjacent Attack (High Steric Clash) Base->TS_Adj Steric Barrier Prod_14 1,4-Isomer (Major) Thermodynamic/Kinetic Favorite TS_Remote->Prod_14 Prod_15 1,5-Isomer (Minor) 'The Hard Target' TS_Adj->Prod_15

Figure 1: The divergence of alkylation pathways. Unless specific directing groups are used, sterics drive the reaction toward the 1,4-isomer.

Module 2: Troubleshooting & FAQs

Q1: I need the 1,4-isomer (Remote), but I'm seeing 10-20% of the other isomer. How do I improve selectivity?

Diagnosis: Your alkylating agent is likely small (e.g., MeI), or the substituent at C4 isn't bulky enough to block N3 effectively. Solution:

  • Switch Bases: Use a bulky counter-cation. Switching from

    
     to Cesium Carbonate (
    
    
    
    )
    can sometimes improve ratios due to the "Ceasium Effect" (coordination to the more accessible nitrogen), though results vary by substrate.
  • Lower Temperature: Run the reaction at 0°C or -78°C (if using Li-base) to maximize the kinetic preference for the unhindered position.

  • Solvent: Use non-polar solvents (DCM, Toluene) with Phase Transfer Catalysis (PTC) rather than DMF. DMF promotes

    
     so aggressively it lowers selectivity.
    
Q2: I need the 1,5-isomer (Adjacent). Direct alkylation gives me <10% yield. What do I do?

Diagnosis: You are fighting thermodynamics. You cannot "optimize" a direct alkylation to favor the 1,5-isomer significantly if the C4 substituent is bulky. Solution: You must use a Blocking Strategy (see Protocol B below) or De Novo Synthesis (cyclizing the ring with the alkyl group already in place). Direct alkylation is rarely viable for high-yield 1,5-synthesis.

Q3: Does the "Hard/Soft" nature of the electrophile matter?

Answer: Yes.

  • Hard Electrophiles (e.g., SEM-Cl, MOM-Cl): Often show lower selectivity or unexpected coordination-driven selectivity (N-1 vs N-3).

  • Soft Electrophiles (e.g., Alkyl Iodides): Strictly follow steric control (favoring 1,4).

Module 3: Experimental Protocols

Protocol A: Standard Regioselective Synthesis (Target: 1,4-Isomer)

Use this for routine alkylation where the "distal" product is desired.

  • Dissolution: Dissolve 4-substituted imidazole (1.0 equiv) in anhydrous THF (0.1 M). Note: THF is preferred over DMF for cleaner workups, though DMF is faster.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of

    
     gas will be vigorous. Stir for 30 min at RT to ensure complete anion formation.
    
  • Alkylation: Cool back to 0°C. Add the alkyl halide (1.1 equiv) dropwise.

  • Monitoring: Warm to RT. Monitor by TLC/LCMS.

  • Workup: Quench with sat.

    
    .[2] Extract with EtOAc.
    
  • Result: Typically >90% 1,4-isomer .

Protocol B: The "Trityl Shuffle" (Target: 1,5-Isomer)

Use this advanced "Regio-Switch" strategy to force the alkyl group next to the substituent.

Concept: We use the steric bulk of a Trityl (Trt) group to block the "easy" N-1 position, forcing the alkylating agent to attack the "hard" N-3 position (forming a salt), then we remove the Trityl.

  • Protection (Block N-1):

    • React 4-substituted imidazole with Trityl Chloride (Trt-Cl) and

      
       in DCM.
      
    • Outcome: The bulky Trityl group exclusively binds to the distal nitrogen (N-1), forming 1-trityl-4-substituted imidazole .

  • Quaternization (Force N-3):

    • Dissolve the Trityl-imidazole in MeCN or DCM.

    • Add a potent alkylating agent (e.g., Methyl Triflate or Meerwein's salt ; simple halides may be too slow).

    • Outcome: Since N-1 is blocked, alkylation must occur at N-3. This forms the 1-trityl-3-alkyl-4-substituted imidazolium salt .

  • Deprotection:

    • Treat the salt with MeOH/Reflux or mild acid. The Trityl group falls off (it is acid labile).

    • Outcome: The "3-alkyl" becomes the new "1-alkyl" relative to the substituent. You have synthesized the 1,5-isomer .

Module 4: Analytical Verification (The "Smoking Gun")

Never rely on LCMS alone; isomers have identical masses. NMR is the only way to confirm regiochemistry.

The NOESY Test

The Nuclear Overhauser Effect (NOE) measures spatial proximity.

Feature1,4-Isomer (Remote)1,5-Isomer (Adjacent)
Structure Alkyl group is far from Substituent.Alkyl group is touching Substituent.
NOESY Signal Weak/None: Between N-Alkyl protons and Substituent protons.STRONG: Cross-peak between N-Alkyl protons and Substituent protons.
C-H Correlation Strong NOE between N-Alkyl and the Ring Proton (H-5) .Weak/No NOE between N-Alkyl and Ring Proton (H-4).
Analytical Decision Logic

NMRLogic Start Isolate Product Run 2D NOESY NMR Check Check Cross-Peak: N-Alkyl vs. Substituent Start->Check Result_Yes Strong Cross-Peak Observed Check->Result_Yes Result_No No Cross-Peak Observed (Cross-peak to Ring H instead) Check->Result_No Conclusion_15 CONFIRMED: 1,5-Isomer (Proximal) Result_Yes->Conclusion_15 Conclusion_14 CONFIRMED: 1,4-Isomer (Distal) Result_No->Conclusion_14

Figure 2: NMR decision matrix for assigning imidazole regiochemistry.

References

  • Regioselective N-Alkyl

    • Source: University of Otago Archive
    • Context: Establishes that steric effects generally override electronic effects in basic media, favoring the 1,4-isomer.
  • Regioselective Synthesis of 1,4-Disubstituted Imidazoles

    • Title: Regioselective synthesis of 1,4-disubstituted imidazoles[3][4]

    • Source: Organic & Biomolecular Chemistry (RSC)[4]

    • Context: Describes cyclization methods to avoid the alkyl
  • Distinguishing Isomers via NMR

    • Title: Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy[5][6]

    • Source: ResearchGate / N
    • Context: detailed 13C and NOE data for distinguishing 1,4 vs 1,5 substitution p
  • SEM Group Transposition (The "Switch" Str

    • Title: C–H Bonds as Ubiquitous Functionality... Regioselective N-Alkylation Enabled by SEM-Group Transposition[7]

    • Source: PMC (NIH)
    • Context: Advanced method for moving protecting groups from N1 to N3 to access difficult substitution p

Sources

Troubleshooting

managing moisture sensitivity in reactions with 2-(Chloromethyl)-1-isopropyl-1H-imidazole

Technical Support Center: Managing Moisture Sensitivity in 2-(Chloromethyl)-1-isopropyl-1H-imidazole Executive Summary 2-(Chloromethyl)-1-isopropyl-1H-imidazole (often supplied as the hydrochloride salt, CAS 118754-53-3)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Moisture Sensitivity in 2-(Chloromethyl)-1-isopropyl-1H-imidazole

Executive Summary

2-(Chloromethyl)-1-isopropyl-1H-imidazole (often supplied as the hydrochloride salt, CAS 118754-53-3) is a high-value electrophilic building block used in the synthesis of pharmaceutical intermediates. Its core utility lies in the reactivity of the chloromethyl group (


), which facilitates 

alkylation of nucleophiles.

However, this reactivity creates a critical vulnerability: moisture sensitivity . Water acts as a competitive nucleophile, causing rapid hydrolysis to the corresponding alcohol (hydroxymethyl derivative) and releasing hydrochloric acid (HCl). This not only lowers yield but generates acidic byproducts that can degrade other sensitive functional groups in your matrix.

This guide provides a self-validating workflow to manage these risks, ensuring high fidelity in your alkylation reactions.

The Chemistry of Failure: Hydrolysis Mechanism

Understanding why the reaction fails is the first step to prevention. The chloromethyl group on the imidazole ring is activated by the adjacent nitrogen atoms, making it highly susceptible to nucleophilic attack by water.

Figure 1: Hydrolysis Pathway & Degradation

HydrolysisMechanism Salt Starting Material (HCl Salt Form) Stable-ish FreeBase Free Base (Reactive Electrophile) Highly Unstable Salt->FreeBase Deprotonation (in situ) Alcohol Hydrolysis Product (Alcohol Impurity) Dead End FreeBase->Alcohol Nucleophilic Attack HCl HCl (Acidic Byproduct) FreeBase->HCl Water H₂O (Moisture) Water->Alcohol

Caption: The degradation pathway involves the displacement of the chloride leaving group by water, forming the unreactive alcohol and regenerating acid.

Storage & Handling: The First Line of Defense

Q: I just received the shipment. How should I store the compound to maximize shelf life? A: The hydrochloride salt is hygroscopic. If exposed to humid air, it absorbs water, which initiates hydrolysis within the solid crystal lattice over time.

  • Protocol: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Container: Keep in the original manufacturer’s Sure/Seal™ bottle or transfer to a Schlenk flask inside a glovebox.

  • Validation: If the white crystalline powder turns yellow or sticky , significant degradation has occurred.

Q: Can I weigh this on an open benchtop balance? A: No. For quantitative reactions, benchtop weighing introduces significant error due to rapid water uptake.

  • Best Practice: Weigh inside a glovebox or use a weighing funnel with a Schlenk adaptor .

  • Alternative: If a glovebox is unavailable, weigh the closed vial, quickly transfer the solid to your reaction vessel under a cone of nitrogen, and re-weigh the empty vial ("difference weighing").

Reaction Setup & Solvent Selection

Q: Which solvents are strictly forbidden? A: Avoid protic solvents (Methanol, Ethanol, Water) entirely. Even "HPLC grade" solvents often contain enough water (100-500 ppm) to quench a stoichiometric amount of your reagent.

Q: What is the "Gold Standard" solvent system? A:

  • Primary Choice: Anhydrous DMF (Dimethylformamide) or Acetonitrile (MeCN) . These polar aprotic solvents stabilize the transition state of the alkylation without participating in the reaction.

  • Pre-treatment: Solvents must be dried over molecular sieves (3Å or 4Å) for at least 24 hours or dispensed from a solvent purification system (SPS).

  • Target Water Content:

    
     (Verify with Karl Fischer titration if possible).
    

Q: Do I need to convert the HCl salt to the free base before reaction? A: Generally, no . It is safer to generate the free base in situ.

  • Why? Isolating the free base exposes the highly reactive chloromethyl group to environmental moisture during the workup.

  • Protocol: Suspend the HCl salt in your anhydrous solvent and add a non-nucleophilic base (e.g., DIPEA or Cs₂CO₃ ) immediately before or simultaneously with your nucleophile. This liberates the reactive species exactly when it is needed.

Troubleshooting Common Failures

Q: My yield is low (30-50%), and I see a new spot on TLC. What happened? A: You likely have competitive hydrolysis . The "new spot" is often the hydroxymethyl impurity (Alcohol in Figure 1), which is more polar (lower


) than the starting material.
  • Diagnostic: Run a TLC of the reaction mixture against the starting material. If the low

    
     spot persists despite longer reaction times, your electrophile has been quenched.
    
  • Fix: Increase the equivalents of the chloromethyl imidazole (e.g., from 1.1 to 1.5 eq) to account for moisture scavenging, or re-dry your solvent.

Q: The reaction mixture turned black/dark brown. Is this normal? A: A slight yellowing is normal, but dark black/brown indicates decomposition or polymerization.

  • Cause: This often happens if the reaction is too concentrated or if the temperature is too high (

    
    ), causing the imidazole to alkylate itself (intermolecular quaternization).
    
  • Fix: Run the reaction more dilute (

    
    ) and keep the temperature below 
    
    
    
    unless strictly necessary.

Q: How do I quench the reaction without destroying the product? A: If your product is acid-sensitive, do not quench with water directly.

  • Protocol: Quench with a saturated solution of Ammonium Chloride (NH₄Cl) or a phosphate buffer at

    
    . This buffers the pH and prevents the heat of hydration from causing rapid degradation.
    

Validated Workflow: From Storage to Quench

Figure 2: Recommended Experimental Workflow

Workflow Start Start: Remove from -20°C Storage Check Visual Check: Is it White/Crystalline? Start->Check Discard Discard/Recrystallize (Degraded) Check->Discard No (Yellow/Sticky) Weigh Weigh under N₂/Ar (Glovebox or Schlenk) Check->Weigh Yes Solvent Dissolve in Anhydrous Solvent (DMF/MeCN, <50 ppm H₂O) Weigh->Solvent Base Add Base (DIPEA/Cs₂CO₃) Generate Free Base in situ Solvent->Base React Add Nucleophile Monitor via TLC/LCMS Base->React

Caption: A decision-tree workflow ensuring material integrity before committing expensive reagents.

Summary of Critical Parameters

ParameterSpecificationReason
Storage -20°C, Inert GasPrevents slow hydrolysis by atmospheric moisture.
Solvent Water

Stoichiometric water kills the reagent instantly.
Base Choice DIPEA, Cs₂CO₃, NaHMust be non-nucleophilic to avoid attacking the

group.
Temperature

Higher temps (

) promote self-polymerization.
Stoichiometry 1.1 - 1.5 equiv.Excess required to account for trace moisture scavenging.

References

  • PubChem. (2025).[1][2] 2-(Chloromethyl)-1H-imidazole hydrochloride | C4H6Cl2N2. National Library of Medicine. [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • Wipf, P. (2014).[3] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

Sources

Optimization

Technical Support Center: Strategies to Avoid Polymerization of Chloromethyl-Substituted Heterocycles

Welcome to the technical support center for handling chloromethyl-substituted heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling chloromethyl-substituted heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of unwanted polymerization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with these highly reactive compounds. Our aim is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.

Understanding the Challenge: Why Do Chloromethyl-Substituted Heterocyles Polymerize?

Chloromethyl-substituted heterocycles are versatile intermediates in organic synthesis, prized for their ability to introduce a heterocyclic moiety into a target molecule. However, the very features that make them reactive also render them susceptible to unwanted side reactions, most notably, polymerization.

The primary mechanism driving this polymerization is a Friedel-Crafts-type alkylation . The chloromethyl group (-CH₂Cl) is a potent electrophile, especially when attached to an electron-rich heterocyclic ring. In the presence of a Lewis acid catalyst, or even upon self-ionization, the chloromethyl group can generate a highly reactive carbocation. This carbocation can then be attacked by another molecule of the electron-rich heterocycle, initiating a chain reaction that leads to the formation of oligomers and polymers.[1] The electron-donating nature of many heterocyclic rings (e.g., thiophene, furan, pyrrole) exacerbates this issue by activating the ring towards electrophilic attack.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: Which chloromethyl-substituted heterocycles are most prone to polymerization?

A1: Heterocycles with high electron density are particularly susceptible. This includes, but is not limited to:

  • Thiophenes: 2-(Chloromethyl)thiophene is notoriously unstable and can polymerize rapidly, sometimes with explosive violence, especially during purification by distillation.[5]

  • Furans: Similar to thiophenes, the furan ring is highly activated, making chloromethylfurans prone to acid-catalyzed polymerization.

  • Pyrroles and Indoles: These nitrogen-containing heterocycles are also electron-rich and can readily participate in Friedel-Crafts alkylation with their chloromethylated counterparts.[2][3]

  • Pyridines: While the pyridine ring is generally considered electron-deficient, the chloromethyl group can still be reactive, especially in the 2- and 4-positions where the nitrogen atom can stabilize a positive charge through resonance.[6]

Q2: What are the tell-tale signs of polymerization in my reaction?

A2: Be vigilant for the following indicators:

  • Formation of a thick, viscous oil or an insoluble precipitate.

  • A sudden increase in reaction temperature.

  • Discoloration of the reaction mixture, often turning dark brown or black.

  • Difficulty in stirring the reaction mixture.

  • Low yields of the desired product and the presence of a significant amount of baseline material on a TLC plate.

Q3: Can I store chloromethyl-substituted heterocycles for later use?

A3: Long-term storage is generally not recommended due to their inherent instability. If short-term storage is necessary, it should be under the following conditions:

  • Low Temperature: Store at or below 0°C, and for highly unstable compounds, at -20°C or even -80°C.

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to exclude moisture and oxygen.

  • Protection from Light: Use amber-colored vials or wrap containers in aluminum foil.

  • Use of Inhibitors: For some compounds, adding a small amount of a radical inhibitor like hydroquinone or BHT can be beneficial.

For highly reactive compounds like 2-chloro-5-chloromethylthiophene, it is often recommended to use them immediately after preparation.[5]

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered during the synthesis and handling of chloromethyl-substituted heterocycles.

Issue 1: Polymerization During the Chloromethylation Reaction
Symptom Potential Cause(s) Troubleshooting Steps & Solutions
Rapid formation of a solid or viscous oil during the reaction. 1. High Localized Temperature: Exothermic nature of the reaction can create hot spots, accelerating polymerization.[5] 2. Inappropriate Catalyst: Strong Lewis acids like AlCl₃ can aggressively promote Friedel-Crafts polymerization.[1] 3. High Concentration: Higher concentrations of reactants increase the likelihood of intermolecular reactions.1. Temperature Control: Maintain a low and consistent reaction temperature (e.g., 0°C to -10°C) using an efficient cooling bath. Ensure vigorous stirring to dissipate heat. 2. Catalyst Choice: Use a milder Lewis acid catalyst, such as SnCl₄ or ZnCl₂, which are known to be superior for this reaction with sensitive substrates like thiophene.[1] 3. Dilution: Perform the reaction at a lower concentration by using more solvent.
Low yield of the desired product with significant byproduct formation. 1. Over-reaction: The product itself can react further to form diarylmethane-type byproducts or oligomers.[5] 2. Incorrect Stoichiometry: An excess of the chloromethylating agent can lead to the formation of bis(chloromethylated) products.1. Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction and quench it as soon as the starting material is consumed. 2. Stoichiometric Control: Carefully control the stoichiometry of the chloromethylating agent.
Issue 2: Polymerization During Work-up and Purification
Symptom Potential Cause(s) Troubleshooting Steps & Solutions
Product decomposes or polymerizes during distillation. 1. Thermal Instability: Many chloromethyl-substituted heterocycles are thermally labile.[5] 2. Presence of Acidic Impurities: Residual acid from the reaction can catalyze polymerization at elevated temperatures.1. Avoid High Temperatures: Use vacuum distillation to lower the boiling point. Ensure the distillation temperature is kept as low as possible. For extremely sensitive compounds, consider non-distillative purification methods like column chromatography on silica gel at low temperatures.[5] 2. Neutralize Before Purification: Thoroughly wash the crude product with a mild base (e.g., saturated NaHCO₃ solution) to remove any residual acid before attempting distillation.
Product darkens and solidifies upon standing after purification. 1. Inherent Instability: The purified compound may still be prone to self-polymerization. 2. Exposure to Air and Light: Oxygen and UV light can initiate radical polymerization pathways.1. Immediate Use: Use the purified product immediately in the next synthetic step. 2. Proper Storage: If storage is unavoidable, store under an inert atmosphere, in the dark, and at low temperatures. Adding a stabilizer like dicyclohexylamine has been reported for 2-chloro-5-chloromethylthiophene.[5]

Experimental Protocols

Protocol 1: General Low-Temperature Chloromethylation of an Electron-Rich Heterocycle

This protocol provides a general guideline for the chloromethylation of an electron-rich heterocycle, such as thiophene, while minimizing polymerization.

Materials:

  • Heterocycle (e.g., 2-chlorothiophene)

  • Paraformaldehyde or 37% formaldehyde solution

  • Concentrated Hydrochloric Acid

  • Anhydrous Calcium Chloride

  • Saturated Sodium Bicarbonate solution

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

  • Inhibitor (e.g., hydroquinone, optional)

Procedure:

  • In a flask equipped with a mechanical stirrer, thermometer, and a gas inlet tube, combine the heterocycle and concentrated hydrochloric acid.

  • Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add paraformaldehyde in small portions, ensuring the temperature does not rise above 5°C.

  • Once the addition is complete, continue stirring at 0-5°C and monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with several portions of the chosen organic solvent.

  • Combine the organic extracts and wash them sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure at a low temperature.

  • The crude product should be used immediately or stored under an inert atmosphere at low temperature.

Protocol 2: Using Protecting Groups to Prevent Polymerization

For particularly sensitive heterocyclic systems, or when the chloromethyl group needs to be preserved through several synthetic steps, the use of a protecting group strategy can be invaluable. A common approach is to introduce the chloromethyl group in a protected form, such as a methoxymethyl (MOM) ether, and then convert it to the chloromethyl group in the final step.

Workflow:

G Start Heterocycle with -CH2OH group Protect Protect as -CH2OMOM Start->Protect MOMCl, Base Reaction Perform desired synthetic steps Protect->Reaction Deprotect Convert -CH2OMOM to -CH2Cl Reaction->Deprotect e.g., SOCl2 or Appel Reaction Final Final Product Deprotect->Final

Caption: Workflow for using a protecting group strategy.

Visualization of Polymerization Pathways and Prevention Strategies

The following diagram illustrates the key polymerization pathway and the points at which preventative strategies can be implemented.

G cluster_0 Polymerization Pathway cluster_1 Prevention Strategies Heterocycle-CH2Cl Chloromethyl-Substituted Heterocycle Carbocation Carbocation Intermediate Heterocycle-CH2Cl->Carbocation Lewis Acid or Self-ionization Dimer Dimer Carbocation->Dimer + Heterocycle-CH2Cl Polymer Polymer/Oligomer Dimer->Polymer Chain Propagation Low_Temp Low Temperature Low_Temp->Carbocation Slows formation Mild_Catalyst Mild Lewis Acid Mild_Catalyst->Carbocation Reduces formation Inhibitor Inhibitor Inhibitor->Polymer Terminates chain Purity High Purity of Reagents/Solvents Purity->Heterocycle-CH2Cl Reduces initiators Workup Prompt & Neutral Work-up Workup->Dimer Removes acid catalyst

Caption: Polymerization pathway and intervention points.

References

  • Had Mohamed, A., & Masurier, N. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Advances.
  • BenchChem. (2025).
  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
  • BenchChem. (2025). Application Notes and Protocols: 1-(Chloromethyl)-2-methoxynaphthalene as a Protecting Group for Alcohols.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Organic Chemistry Portal. Protecting Groups.
  • Wikipedia. Protecting group.
  • Wicks, D. A., & Tirrell, D. A. (1990). Preparation and polymerization of the two isomeric (chloromethyl)oxetanes. Journal of Polymer Science Part A: Polymer Chemistry.
  • Pore, D. M., et al. (2021). Surface-mediated assembly, polymerization and degradation of thiophene-based monomers. Chemical Science.
  • Google Patents. (1999). Preparation of chloromethylpyridine hydrochlorides. US5942625A.
  • Hobbs, W. J., et al. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules.
  • Guidechem. (2024). What are the synthesis methods for 3-(chloromethyl) Pyridine Hydrochloride?.
  • Google Patents. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride. CN105085377A.
  • Master Organic Chemistry. (2012).
  • Bridges, C. R., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Polymers.
  • Organic Syntheses. 2-acetothienone.
  • BenchChem. (2025).
  • Liu, H., et al. (2008). Asymmetric Friedel-Crafts alkylation of electron-rich N-heterocycles with nitroalkenes catalyzed by diphenylamine-tethered bis(oxazoline) and bis(thiazoline) Zn(II) complexes. Chemistry – An Asian Journal.
  • AIChE.
  • Hobbs, W. J.
  • Hadj Mohamed, A., & Masurier, N. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. Organic & Biomolecular Chemistry.
  • Um, I.-H., et al. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry.
  • ResearchGate. (2019).
  • Liu, H., et al. (2008). Asymmetric Friedel-Crafts alkylation of electron-rich N-heterocycles with nitroalkenes catalyzed by diphenylamine-tethered bis(oxazoline) and bis(thiazoline) Zn>II> complexes. Beijing Institute of Technology.
  • Bouzroura, B., et al. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules.
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry.
  • Khan Academy. Nucleophilic substitution reactions (video).
  • ResearchGate. Friedel–Crafts reaction of electron-rich (het)arenes with nitroalkenes.
  • Khan Academy. Nucleophilic substitution reactions (video).
  • Wiley.
  • Semantic Scholar. Pyridazines. Part V. Preparation and reactions of some dialkylaminopyridazinones.
  • ResearchGate.
  • Johnson, E. C., et al. (2019). Impact of Stereo- and Regiochemistry on Energetic Materials. Journal of the American Chemical Society.
  • MDPI.
  • de Souza, J. R., et al. (2020).

Sources

Troubleshooting

analytical methods for monitoring the progress of reactions with 2-(Chloromethyl)-1-isopropyl-1H-imidazole

Status: Active Last Updated: February 2, 2026 Subject: Analytical Method Development, Stability Monitoring, and Troubleshooting Analyte Class: Electrophilic Alkyl-Imidazole Intermediates Executive Summary & Critical Hand...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 2, 2026 Subject: Analytical Method Development, Stability Monitoring, and Troubleshooting Analyte Class: Electrophilic Alkyl-Imidazole Intermediates

Executive Summary & Critical Handling

2-(Chloromethyl)-1-isopropyl-1H-imidazole (CMII) is a highly reactive electrophilic intermediate. Unlike stable drug substances, its analysis requires strict adherence to protocols that prevent in-situ degradation.

The Primary Analytical Challenge: The chloromethyl group is susceptible to solvolysis (hydrolysis to the alcohol or alcoholysis to ethers) and self-alkylation (dimerization). Standard "generic" HPLC methods often degrade the sample during the run, leading to false impurity profiles.

Critical Handling Rules (The "Golden Rules")
  • Diluent Selection: NEVER use pure water or methanol as the primary diluent. Use Acetonitrile (MeCN) or Dichloromethane (DCM) . Methanol can form the methyl ether artifact; water forms the alcohol.

  • Temperature Control: Maintain autosamplers at 4°C . Room temperature stability in solution is measured in minutes/hours, not days.

  • Buffer pH: Maintain acidic mobile phases (pH 2.5 – 3.0). Neutral/Basic pH accelerates hydrolysis and causes peak tailing due to silanol interactions.

Primary Method: Reverse-Phase HPLC (UV-Vis)

Best for: Purity assessment, reaction monitoring, and quantitative assay.

Recommended Method Parameters
ParameterSpecificationTechnical Rationale
Column C18 (End-capped), 3.5 µm or 5 µm. (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)The isopropyl group provides sufficient lipophilicity for C18 retention. End-capping reduces peak tailing from the basic imidazole nitrogen.
Mobile Phase A 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.0)Acidic pH protonates the imidazole (improving peak shape) and stabilizes the C-Cl bond against hydrolysis.
Mobile Phase B Acetonitrile (MeCN)MeCN is aprotic and non-nucleophilic, preventing solvolysis artifacts.
Gradient 5% B to 90% B over 10-15 minsFast gradient recommended to minimize on-column residence time.
Flow Rate 1.0 mL/minStandard flow; adjust for column backpressure.
Detection UV @ 220 nmImidazole ring absorption. 254 nm is often too weak for this specific derivative.
Column Temp 25°C (Ambient)Do not heat. Elevated temperatures accelerate degradation.
Sample Preparation Workflow

To ensure the species you inject is the species in your flask.

SamplePrep Start Crude Reaction Mixture Quench Quench/Dilute (Immediate) Start->Quench Filter Filter (0.2 µm PTFE) Do not use Nylon Quench->Filter < 5 mins Diluent Use ACN (Dry) Avoid MeOH/H2O Diluent->Quench Inject Inject Immediately (Autosampler 4°C) Filter->Inject

Figure 1: Rapid sample preparation workflow designed to freeze the reaction state and prevent artifact formation.

Confirmatory Method: LC-MS

Best for: Identification of impurities and confirming the "M+2" chlorine signature.

The presence of the Chlorine atom provides a distinct mass spectral fingerprint essential for distinguishing the product from des-chloro impurities (hydrolysis).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion:

    
    
    
  • Isotope Pattern: Look for the characteristic 3:1 ratio of

    
     to 
    
    
    
    .
    • Parent Peak (M): 100% intensity.

    • Isotope Peak (M+2): ~32% intensity.

  • Diagnostic Logic:

    • If M+2 is present:[1] Intact Chloromethyl group.[2][3]

    • If M+2 is missing: Hydrolysis (Alcohol) or other substitution has occurred.[4]

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: I see a new peak growing at a lower Retention Time (RT) in sequential injections.

Diagnosis: On-column or In-vial Hydrolysis. The Mechanism: The chloromethyl group is reacting with water in your mobile phase or diluent to form the hydroxymethyl derivative (Alcohol). The alcohol is more polar, so it elutes earlier on a C18 column. Solution:

  • Verify Autosampler is at 4°C.

  • Switch diluent to 100% Acetonitrile.

  • Ensure Mobile Phase A is acidic (pH < 3.0). Neutral water accelerates this reaction.

Q2: My main peak is tailing significantly.

Diagnosis: Silanol Interactions.[1] The Mechanism: The imidazole nitrogen is basic (


). At neutral pH, it interacts with free silanols on the silica column support, causing drag.
Solution: 
  • Lower the pH: Ensure buffer is pH 3.0 or lower. This keeps the imidazole fully protonated and silanols protonated (neutral), reducing interaction.

  • Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the aqueous phase.

Q3: Can I use Methanol instead of Acetonitrile?

Diagnosis: Solvolysis Risk. The Mechanism: Methanol is a nucleophile. Over time (or with heat), it will displace the chloride to form the methyl ether (


).
Solution:  Avoid Methanol in sample preparation. It is acceptable in Mobile Phase only if the gradient is fast and temperature is low, but Acetonitrile is safer.
Q4: I suspect the product is dimerizing. How do I detect this?

Diagnosis: Self-Alkylation. The Mechanism: One molecule of imidazole (nucleophile) attacks the chloromethyl group of another (electrophile). Detection:

  • LC-MS: Look for

    
     or similar dimer masses.
    
  • HPLC: Dimer is significantly more lipophilic (two isopropyl groups, two rings) and will elute much later (High RT).

Decision Logic for Method Selection

MethodSelection Start Start Analysis Q1 Goal of Analysis? Start->Q1 RouteA Reaction Progress (Conversion %) Q1->RouteA RouteB Impurity ID (Unknown Peaks) Q1->RouteB MethodA RP-HPLC (UV) C18 Column, pH 3.0 ACN/Water RouteA->MethodA MethodB LC-MS (ESI+) Scan for Cl Pattern (M and M+2) RouteB->MethodB Check Check Peak Shape MethodA->Check Tailing Severe Tailing? Check->Tailing Yes Fix Add 20mM NH4-Formate or Switch to HILIC Tailing->Fix

Figure 2: Decision tree for selecting the appropriate analytical mode based on experimental goals.

References

  • PubChem. (2025).[5][6] 2-(chloromethyl)-1H-imidazole | C4H5ClN2.[5] National Library of Medicine. [Link] (Source for general chloromethyl-imidazole reactivity and physicochemical properties).

  • Chromatography Today. (2014). Development and Comparison of Quantitative Methods... for the Analysis of Potential Mutagenic Impurities. [Link] (Authoritative source on HILIC vs RP-HPLC selection for polar imidazole impurities).

  • Research Journal of Pharmacy and Technology. (2011). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities. [Link] (Provides validated buffer and column conditions for nitro-imidazole derivatives, applicable to general imidazole analysis).

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Comparative Analysis of Antifungal Activity in 2-(Chloromethyl)-1-isopropyl-1H-imidazole Derivatives

Disclaimer: Due to the current lack of publicly available research specifically detailing a comparative analysis of the antifungal activity of 2-(Chloromethyl)-1-isopropyl-1H-imidazole derivatives, this guide is presente...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Due to the current lack of publicly available research specifically detailing a comparative analysis of the antifungal activity of 2-(Chloromethyl)-1-isopropyl-1H-imidazole derivatives, this guide is presented as a comprehensive framework and template for conducting such a study. The experimental data herein is illustrative and hypothetical, designed to guide researchers in the structuring and interpretation of a comparative analysis for this novel class of compounds.

Introduction

The escalating threat of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health and agriculture. This necessitates the urgent discovery and development of novel antifungal agents with improved efficacy and safety profiles. The imidazole scaffold has long been a cornerstone in antifungal drug discovery, with many clinically successful drugs sharing this core structure.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to disruption of the cell membrane.[2]

This guide focuses on a promising, yet underexplored, class of compounds: 2-(chloromethyl)-1-isopropyl-1H-imidazole derivatives . The rationale for investigating this specific chemical series is twofold. Firstly, the N-1 isopropyl group is hypothesized to enhance the lipophilicity of the molecule, potentially improving its ability to penetrate the fungal cell membrane.[3] Secondly, the 2-chloromethyl group serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents. This facilitates a systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of antifungal potency and selectivity.[4]

This document provides a detailed roadmap for researchers, outlining the experimental design, methodologies, and data interpretation necessary for a robust comparative analysis of the antifungal activity of these novel imidazole derivatives.

A Framework for Comparative Analysis: Materials and Methods

The following protocols are presented as a self-validating system for the synthesis and antifungal evaluation of 2-(chloromethyl)-1-isopropyl-1H-imidazole derivatives.

Synthesis of 2-(Chloromethyl)-1-isopropyl-1H-imidazole Derivatives

A library of derivatives can be synthesized from the parent compound, 2-(chloromethyl)-1-isopropyl-1H-imidazole, through nucleophilic substitution reactions at the chloromethyl position. The choice of nucleophiles should be strategic to probe the electronic and steric effects on antifungal activity. For instance, a selection of aromatic and aliphatic thiols, amines, and alcohols with varying substituents (e.g., electron-donating groups like -OCH3 and electron-withdrawing groups like -NO2 or halogens) can be employed to systematically explore the SAR.[5][6]

Illustrative Synthetic Workflow Diagram

General Synthetic Scheme for 2-(Chloromethyl)-1-isopropyl-1H-imidazole Derivatives A 2-(Chloromethyl)-1-isopropyl-1H-imidazole C Reaction in suitable solvent (e.g., DMF, Acetonitrile) with base (e.g., K2CO3, Et3N) A->C B Nucleophile (R-XH, where X = S, N, O) B->C D 2-(Substituted-methyl)-1-isopropyl-1H-imidazole Derivative C->D

Caption: A generalized synthetic route for the derivatization of the parent compound.

Fungal Strains and Culture Conditions

A diverse panel of clinically and agriculturally relevant fungal strains should be selected for the antifungal screening. This should include:

  • Yeasts: Candida albicans (ATCC 90028), Fluconazole-resistant C. albicans (clinical isolate), Candida glabrata (ATCC 90030), Cryptococcus neoformans (ATCC 208821).

  • Filamentous Fungi (Molds): Aspergillus fumigatus (ATCC 204305), Trichophyton rubrum (ATCC 28188).

Fungal cultures should be maintained on Sabouraud Dextrose Agar (SDA) and sub-cultured regularly to ensure viability. For susceptibility testing, RPMI-1640 medium with L-glutamine, buffered with MOPS, is the standard.

Antifungal Susceptibility Testing

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the in vitro antifungal activity of novel compounds and should be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Step-by-Step Protocol:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized derivatives and control antifungal agents (e.g., Fluconazole, Amphotericin B) in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Fungal Inoculum:

    • For yeasts, grow the culture in Sabouraud Dextrose Broth (SDB) overnight at 35°C. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • For molds, grow on SDA plates until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.

  • Serial Dilution in Microtiter Plates:

    • Dispense 100 µL of RPMI-1640 into all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculation and Incubation: Add 100 µL of the standardized fungal inoculum to each well. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% for azoles) compared to the drug-free control well. This can be determined visually or by measuring the absorbance at 490 nm using a microplate reader.

Experimental Workflow for Antifungal Susceptibility Testing

Workflow for MIC Determination A Prepare Compound Stock Solutions C Perform Serial Dilutions in 96-well Plate A->C B Prepare and Standardize Fungal Inoculum D Inoculate Wells with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48h D->E F Determine MIC (Visual or Spectrophotometric Reading) E->F

Caption: A stepwise visual representation of the broth microdilution assay.

2. Determination of Minimum Fungicidal Concentration (MFC)

To ascertain whether the compounds have a fungistatic or fungicidal effect, the MFC should be determined.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto an SDA plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.

Illustrative Results and Discussion

Comparative Antifungal Activity

The antifungal activity of the synthesized 2-(chloromethyl)-1-isopropyl-1H-imidazole derivatives would be compared based on their MIC values. The results can be summarized in a table for clear comparison.

Table 1: Hypothetical Antifungal Activity (MIC in µg/mL) of 2-(Chloromethyl)-1-isopropyl-1H-imidazole Derivatives

CompoundR-GroupC. albicansC. glabrataA. fumigatusT. rubrum
Parent -Cl64128>12864
Deriv. 1 -S-Phenyl16326432
Deriv. 2 -S-(4-Cl-Phenyl)48168
Deriv. 3 -S-(4-NO2-Phenyl)2484
Deriv. 4 -N(H)-Phenyl3264>12864
Deriv. 5 -O-Phenyl>128>128>128>128
Fluconazole -116>1288
Amphotericin B -0.50.511
Structure-Activity Relationship (SAR) Analysis

Based on the hypothetical data in Table 1, a preliminary SAR can be deduced:

  • Influence of the Linker Atom (X in -X-R): The sulfur-linked derivatives (Deriv. 1-3) exhibit significantly higher antifungal activity compared to the nitrogen-linked (Deriv. 4) and oxygen-linked (Deriv. 5) analogues. This suggests that the thioether linkage is crucial for potent antifungal activity in this series.

  • Effect of Phenyl Ring Substitution: The introduction of electron-withdrawing substituents on the phenyl ring of the thioether derivatives enhances antifungal activity. For example, the 4-chloro (Deriv. 2) and 4-nitro (Deriv. 3) substitutions lead to a marked increase in potency against all tested fungal strains compared to the unsubstituted phenyl derivative (Deriv. 1). This indicates that the electronic properties of the R-group play a significant role in the interaction with the fungal target.[5][9]

Illustrative SAR Diagram

Structure-Activity Relationship of Hypothetical Derivatives cluster_0 Core Scaffold cluster_1 Linker (X) cluster_2 Substituent (R) A 1-isopropyl-1H-imidazole B S > N > O (Activity) A->B -CH2- C Electron-withdrawing groups (e.g., -NO2, -Cl) enhance activity B->C -

Caption: A simplified diagram illustrating the hypothetical SAR.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for the systematic evaluation of the antifungal activity of 2-(chloromethyl)-1-isopropyl-1H-imidazole derivatives. The hypothetical data and subsequent SAR analysis underscore the potential of this chemical class as a source of novel antifungal agents. The illustrative results suggest that thioether derivatives bearing electron-withdrawing substituents on an aromatic ring are particularly promising.

Future research should focus on synthesizing a broader library of derivatives to further refine the SAR. The most potent compounds should be subjected to further studies, including:

  • In vivo efficacy studies in animal models of fungal infections.

  • Cytotoxicity assays to determine their selectivity for fungal cells over mammalian cells.

  • Mechanism of action studies to confirm their interaction with lanosterol 14α-demethylase and to investigate other potential targets.

By following the rigorous methodologies outlined in this guide, the scientific community can effectively explore the therapeutic potential of 2-(chloromethyl)-1-isopropyl-1H-imidazole derivatives and contribute to the development of the next generation of antifungal drugs.

References

  • Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. (2018). Molecules. [Link]

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2018). PubMed. [Link]

  • Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach. (2006). Journal of Antimicrobial Chemotherapy. [Link]

  • A kind of synthetic method of clotrimazole. (2020).
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (2014). Molecules. [Link]

  • 2-Isopropyl-1H-imidazole. (n.d.). Chem-Impex. [Link]

  • In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity. (2016). Tropical Journal of Pharmaceutical Research. [Link]

  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (2017). ResearchGate. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (2020). Molecules. [Link]

  • Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. (2006). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). Journal of Fungi. [Link]

  • Antiadhesive Properties of Imidazolium Ionic Liquids Based on (-)-Menthol Against Candida spp. (2021). International Journal of Molecular Sciences. [Link]

  • Imidazole derivatives having therapeutical activity, the process for their preparation and pharmaceutical compositions containing them. (1996).
  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (2020). MDPI. [Link]

  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (2017). Semantic Scholar. [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2022). ACS Omega. [Link]

  • In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. (2014). Molecules. [Link]

  • Stable imidazole anti-fungal powder compositions. (1993).
  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (2020). ResearchGate. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2023). Biological and Molecular Chemistry. [Link]

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Comparative

validating the purity of synthesized 2-(Chloromethyl)-1-isopropyl-1H-imidazole by HPLC

An In-Depth Technical Guide to Validating the Purity of Synthesized 2-(Chloromethyl)-1-isopropyl-1H-imidazole by HPLC A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Validating the Purity of Synthesized 2-(Chloromethyl)-1-isopropyl-1H-imidazole by HPLC

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

In the synthesis of pharmaceutical intermediates, the confirmation of purity is not merely a quality control checkpoint; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-(Chloromethyl)-1-isopropyl-1H-imidazole is a key building block whose reactive chloromethyl group makes it highly valuable for constructing more complex molecules. However, this same reactivity presents a distinct analytical challenge. This guide provides a detailed, experience-driven comparison of analytical methods for validating the purity of this intermediate, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) protocol.

The Analytical Challenge: Understanding the Synthetic Landscape

To develop a meaningful purity validation method, one must first understand the potential impurities that can arise from the synthesis itself. A common and efficient route to 2-(Chloromethyl)-1-isopropyl-1H-imidazole is the direct chlorination of its corresponding alcohol, 2-(hydroxymethyl)-1-isopropyl-1H-imidazole, using a chlorinating agent such as thionyl chloride (SOCl₂).

This specific pathway informs our analytical strategy by predicting the most likely process-related impurities we need to separate and quantify:

  • Unreacted Starting Material: 2-(Hydroxymethyl)-1-isopropyl-1H-imidazole. Due to its higher polarity, it will behave differently chromatographically than the final product.

  • Isomeric Impurities: Positional isomers, such as 4-(chloromethyl)-1-isopropyl-1H-imidazole, can arise if the initial synthesis of the imidazole core is not perfectly regioselective. These isomers can have similar physical properties, making chromatographic separation essential.

  • Degradation Products: The chloromethyl group can be susceptible to hydrolysis, reverting to the starting alcohol or forming other related substances, especially under non-optimal storage or handling conditions.

  • Residual Solvents and Reagents: Byproducts from the chlorinating agent (e.g., sulfites from thionyl chloride) and residual solvents used during the reaction and workup must also be considered, although they are typically analyzed by different methods[1].

Our primary analytical method must, therefore, be highly specific (selective) to resolve the main compound from its structurally similar impurities.

Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For non-volatile small organic molecules like our target compound and its key impurities, Reverse-Phase HPLC is the gold standard[2][3]. The separation is based on the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. The less polar (more hydrophobic) the compound, the more it interacts with the stationary phase, leading to a longer retention time.

Causality Behind the Method: We choose RP-HPLC because of the polarity difference between our target molecule and its most critical impurity, the starting alcohol. The replacement of a polar hydroxyl (-OH) group with a less polar chloro (-Cl) group creates a significant difference in hydrophobicity, which is the driving principle of separation in this mode.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed as a starting point and must be fully validated according to International Council for Harmonisation (ICH) guidelines (ICH Q2(R1)) to prove its suitability for its intended purpose[4][5].

Instrumentation & Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size. (A robust, general-purpose column).

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid. Rationale: A buffer is critical for suppressing the ionization of the basic imidazole nitrogen, ensuring consistent retention times and symmetrical peak shapes[6].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C. Rationale: Thermostatting the column prevents retention time shifts due to ambient temperature fluctuations.

  • Detection Wavelength: 215 nm. Rationale: The imidazole ring exhibits strong UV absorbance at lower wavelengths (around 207-210 nm)[7]. A wavelength of 215 nm provides high sensitivity for the parent molecule and related impurities.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 80 20
    20.0 20 80
    25.0 20 80
    25.1 80 20
    30.0 80 20

    Rationale: A gradient program is employed to ensure that the more polar starting material elutes early with good peak shape, while the less polar product elutes later with a reasonable run time. The gradient provides the resolving power to separate any closely eluting isomers.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the synthesized 2-(Chloromethyl)-1-isopropyl-1H-imidazole into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent. This yields a stock solution of 500 µg/mL.

  • Further dilute 1.0 mL of this stock solution to 100 mL with the diluent to obtain a working concentration of 5 µg/mL for analysis.

System Suitability (A Self-Validating Check): Before analyzing samples, inject a standard solution six times. The system is deemed ready for use if:

  • The relative standard deviation (RSD) of the peak area for the main peak is ≤ 2.0%.

  • The tailing factor for the main peak is ≤ 2.0.

  • The theoretical plates (column efficiency) are ≥ 2000. These checks ensure the analytical system is performing with adequate precision, accuracy, and efficiency on the day of analysis.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing MobilePhase Prepare Mobile Phase (Buffer + Acetonitrile) SystemSuitability System Suitability Test (6 Injections of Standard) MobilePhase->SystemSuitability SamplePrep Prepare Sample (Weigh, Dissolve, Dilute) SampleInjection Inject Sample Batch SamplePrep->SampleInjection StandardPrep Prepare Reference Standard StandardPrep->SystemSuitability SystemSuitability->SampleInjection If Pass Chromatography Chromatographic Separation (C18 Column, Gradient Elution) SampleInjection->Chromatography Detection UV Detection (215 nm) Chromatography->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (% Area) and Impurity Levels Integration->Calculation Report Generate Final Report Calculation->Report

Caption: High-level workflow for HPLC purity validation.

Comparative Analysis: Orthogonal and Complementary Techniques

No single analytical technique can reveal everything. For a comprehensive quality assessment, orthogonal methods—those that measure the same attribute using a different physical principle—are invaluable.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that determines the quantity of a substance by relating the intensity of its NMR signal to that of a certified internal standard of known purity[8]. Unlike HPLC, where each compound has a different response factor to the UV detector, the signal intensity in ¹H NMR is directly proportional to the number of protons generating that signal[9][10].

Application & Causality:

  • Absolute Purity Assessment: qNMR can provide an "absolute" purity value (e.g., % w/w) for the main component without needing to identify and quantify every single impurity. This is a powerful tool for qualifying reference standards[5][11].

  • Structural Confirmation: It simultaneously confirms the identity of the main compound and can be used to elucidate the structure of major impurities if their signals are resolved.

  • Limitation: Its sensitivity is generally lower than that of HPLC with UV detection, making it less suitable for quantifying trace-level impurities below the ~0.1% level.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated components then enter a mass spectrometer, which fragments them into characteristic ions, providing definitive identification and quantification[2][12].

Application & Causality:

  • Residual Solvent Analysis: GC-MS is the ideal method for detecting and quantifying volatile organic compounds, such as residual solvents (e.g., toluene, DMF, dichloromethane) that may be left over from the synthesis and purification steps[13].

  • Analysis of Volatile Impurities: It is also effective for identifying any volatile, low-molecular-weight byproducts.

  • Limitation: 2-(Chloromethyl)-1-isopropyl-1H-imidazole and its primary related impurities are not sufficiently volatile and are likely to decompose at the high temperatures required for GC analysis. Therefore, GC-MS is not suitable for analyzing the purity of the main compound itself but is a critical complementary technique.

Method Comparison Summary
FeatureHPLC-UVQuantitative ¹H NMR (qNMR)GC-MS
Primary Use Case Purity & impurity profiling of the main compoundAbsolute purity of the main compound; structural confirmationResidual solvents & volatile impurities
Principle Polarity-based liquid-solid partitioningNuclear magnetic resonanceVolatility-based gas-solid partitioning
Selectivity High for structural and positional isomersHigh for structural identificationHigh for volatile compounds
Sensitivity High (typically <0.05% for impurities)Moderate (typically >0.1% for impurities)Very High (ppm levels for volatiles)
Quantification Relative (% Area); requires reference standards for absolute quantificationAbsolute (% w/w) against a single internal standardAbsolute against specific standards
Key Advantage Robust, versatile, and excellent for resolving related substances.Primary ratio method; provides structural information.Unmatched for volatile impurity analysis.
Key Limitation UV response varies between compounds.Lower sensitivity for trace impurities.Not suitable for non-volatile or thermally labile compounds.
Logical Flow for Method Selection

Method_Selection Start Synthesized Batch of 2-(Chloromethyl)-1-isopropyl-1H-imidazole Question1 Need to Quantify Residual Solvents? Start->Question1 Question2 Need to Determine Impurity Profile & % Purity? Question1->Question2 No GCMS Perform GC-MS Analysis Question1->GCMS Yes HPLC Perform Validated RP-HPLC Method Question2->HPLC Yes Question3 Need Absolute Purity (e.g., for Reference Standard)? qNMR Perform qNMR Analysis Question3->qNMR Yes End Comprehensive Quality Profile Question3->End No GCMS->Question2 HPLC->Question3 qNMR->End

Caption: Decision tree for applying analytical techniques.

Conclusion

Validating the purity of a critical synthetic intermediate like 2-(Chloromethyl)-1-isopropyl-1H-imidazole requires a well-reasoned, multi-faceted analytical approach. While a robust, gradient RP-HPLC method serves as the cornerstone for separating and quantifying the principal compound from its process-related impurities, it does not stand alone. A comprehensive purity assessment is achieved by integrating orthogonal and complementary techniques. GC-MS is indispensable for ensuring the absence of harmful residual solvents, while qNMR provides an absolute measure of purity and invaluable structural confirmation. By understanding the synthetic origin of potential impurities and strategically deploying this analytical toolkit, researchers and drug developers can ensure the quality of their intermediates and build a solid foundation for the development of safe and effective medicines.

References

  • Google Patents. (n.d.). A kind of synthetic method of clotrimazole (CN107629006B).
  • Google Patents. (n.d.). Synthesis of 1-isobutyl-2-methyl imidazole (CN101402607A).
  • PubMed. (n.d.). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-1-isopropyl-1h-imidazole. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative: perspectives and proposals. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Method of side-chain chlorination of 2-chloro-methylpyridine (EP0557967A1).
  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride (CN101395167A).
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved February 2, 2026, from [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: a superior tool for quality control of pharmaceutical products. Retrieved February 2, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 2, 2026, from [Link]

  • Acta Poloniae Pharmaceutica. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved February 2, 2026, from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of eight imidazole antifungal drug enantiomers in reversed-phase conditions. Retrieved February 2, 2026, from [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Retrieved February 2, 2026, from [Link]

  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. Retrieved February 2, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Reactions of thionyl chloride with C-methyl heterocycles. Retrieved February 2, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals. Retrieved February 2, 2026, from [Link]

  • Oxford Instruments. (n.d.). Pharmaceutical Manufacturing: Consistency and Purity. Retrieved February 2, 2026, from [Link]

  • IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Retrieved February 2, 2026, from [Link]

  • Omics Online. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved February 2, 2026, from [Link]

Sources

Validation

analytical method validation for the quantification of 2-(Chloromethyl)-1-isopropyl-1H-imidazole

Analytical Method Validation for the Quantification of 2-(Chloromethyl)-1-isopropyl-1H-imidazole Executive Summary The quantification of 2-(Chloromethyl)-1-isopropyl-1H-imidazole (CMI) presents a distinct analytical chal...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Method Validation for the Quantification of 2-(Chloromethyl)-1-isopropyl-1H-imidazole

Executive Summary

The quantification of 2-(Chloromethyl)-1-isopropyl-1H-imidazole (CMI) presents a distinct analytical challenge in pharmaceutical development. As a reactive alkyl halide, CMI is classified as a Potential Genotoxic Impurity (PGI) .[1] Its electrophilic chloromethyl group is capable of alkylating DNA bases, necessitating strict control limits (often <10 ppm) well below standard HPLC-UV detection thresholds.

This guide compares three analytical approaches—LC-MS/MS , GC-MS , and HPLC-UV —to demonstrate why LC-MS/MS is the superior methodology for this application. We provide a validated, field-proven protocol that addresses the molecule's inherent instability and the regulatory rigor required by ICH M7 and Q2(R2) guidelines.

Part 1: The Analytical Challenge & Mechanistic Context

The core difficulty in analyzing CMI lies in its chemical nature. The chloromethyl moiety is designed to be reactive in synthesis; consequently, it is unstable during analysis.

  • Hydrolytic Instability: In the presence of water (even atmospheric moisture), the chlorine atom is displaced, converting the impurity into its corresponding alcohol (2-(Hydroxymethyl)-1-isopropyl-1H-imidazole).

  • Thermal Instability: In GC injector ports, the molecule may degrade before detection, leading to non-linear recovery and false negatives.

  • Matrix Interference: As a trace impurity, CMI is often masked by the high-concentration Active Pharmaceutical Ingredient (API).

Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathways that the analytical method must prevent.

degradation_pathway CMI 2-(Chloromethyl)-1-isopropyl-1H-imidazole (Target Analyte) Alcohol Hydroxyl Impurity (Degradant A) CMI->Alcohol Hydrolysis (Fast) Ether Methoxy Impurity (Degradant B) CMI->Ether Solvolysis Water H₂O (Aqueous Diluent) Water->Alcohol Methanol MeOH (Protic Solvent) Methanol->Ether

Figure 1: Critical Degradation Pathways. The use of protic solvents (Water, Methanol) leads to rapid artifact formation, invalidating the quantification.

Part 2: Method Comparison Guide

The following table objectively compares the three standard methodologies for alkyl halide analysis.

FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-MS Method C: HPLC-UV
Principle Liquid Chromatography with Triple Quadrupole Mass SpectrometryGas Chromatography with Mass SpectrometryHigh-Performance Liquid Chromatography with UV Detection
Sensitivity (LOD) Excellent (< 0.5 ppm).[2] Specific MRM transitions eliminate noise.Good (1-5 ppm), but dependent on thermal stability.Poor (> 50 ppm). Imidazole ring has weak UV absorbance at low levels.
Selectivity High . Mass filtering distinguishes CMI from API matrix.Moderate . Matrix carryover can foul the liner.Low . Trace impurities often co-elute with API or excipients.
Stability Risk Low . Analysis occurs at ambient temperature.[3]High . High injector temp (200°C+) risks degradation.Moderate . Long run times in aqueous mobile phases risk hydrolysis.
Sample Prep Simple dilution in ACN (Aprotic).Requires derivatization or non-polar extraction.Requires derivatization to enhance UV signal.
Verdict The Gold Standard for GTIs. Viable only if thermal stability is proven.Insufficient for trace-level PGI monitoring.

Part 3: Detailed Validated Protocol (LC-MS/MS)

This protocol is designed to be self-validating . It includes checkpoints to ensure the instability of CMI does not compromise the data.

Reagents & Materials
  • Solvent: Acetonitrile (LC-MS Grade, Anhydrous). Note: Do not use Methanol.

  • Buffer: 0.1% Formic Acid in Water (used only in the LC stream, not for sample storage).

  • Column: C18 Stationary Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 150 x 4.6 mm.

  • Standard: 2-(Chloromethyl)-1-isopropyl-1H-imidazole reference standard (>98% purity).

Instrument Conditions
  • System: UPLC or HPLC coupled to TQ-MS.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • T=0: 90% A / 10% B

    • T=5: 10% A / 90% B (Hold 2 min)

    • T=7.1: 90% A / 10% B

  • Flow Rate: 0.8 mL/min.

  • Column Temp: 25°C (Strictly controlled to prevent on-column hydrolysis).

Mass Spectrometry (MRM Mode)
  • Ionization: Electrospray Ionization (ESI) Positive mode.

  • Precursor Ion: [M+H]⁺ (Calculate based on MW ~158.6 g/mol ).

  • Product Ions: Identify specific fragmentations (e.g., loss of -Cl or isopropyl group) for quantitation and qualification.

Sample Preparation (The Critical Step)
  • Diluent: 100% Acetonitrile (ACN).

  • Protocol:

    • Weigh 50 mg of Drug Substance (API) into a 10 mL volumetric flask.

    • Immediately add 5 mL anhydrous ACN and sonicate for <2 mins (minimize heat).

    • Make up to volume with ACN.

    • Inject immediately. Do not store samples in autosampler for >4 hours.

Part 4: Validation Workflow & Logic

The following diagram outlines the logical flow of the validation process, emphasizing the "Self-Validating" checkpoints.

validation_workflow Start Method Validation Initiation Spec Specificity Check (Blank vs. Spiked Matrix) Start->Spec Stab Solution Stability Study (Critical Checkpoint) Spec->Stab Decision Is Degradation > 5% in 4 hours? Stab->Decision Fail FAIL: Change Diluent (Switch to 100% ACN) Decision->Fail Yes Pass PASS: Proceed to Quantitation Decision->Pass No Lin Linearity & Range (LOQ to 150% limit) Pass->Lin Acc Accuracy (Recovery) (Spike at LOQ, 100%, 150%) Lin->Acc Final Validated Method Acc->Final

Figure 2: Validation Workflow. Note the critical decision diamond regarding solution stability, which is the most common failure point for alkyl halides.

Validation Parameters & Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Inject Blank, API (unspiked), and Spiked Sample.No interference at CMI retention time in blank/API.
LOD / LOQ Signal-to-Noise (S/N) ratio method.[3]LOD S/N ≥ 3; LOQ S/N ≥ 10.[3]
Linearity 6 concentrations from LOQ to 150% of limit.Correlation Coefficient (R²) ≥ 0.[3][4]99.
Accuracy Spike API at LOQ, 100%, and 150% levels (n=3).Recovery: 80–120% (Standard for trace impurities).[5]
Solution Stability Re-inject standard every hour for 12 hours.Cumulative %RSD ≤ 10% over the analytical window.[3]

Part 5: Troubleshooting & Optimization

Issue 1: Peak Tailing or Broadening

  • Cause: Interaction of the basic imidazole nitrogen with silanols on the column.

  • Fix: Ensure the mobile phase contains adequate buffer (0.1% Formic Acid) or use a "High Strength Silica" (HSS) column designed for polar bases.

Issue 2: Poor Recovery (Low Accuracy)

  • Cause: Hydrolysis during sample preparation.

  • Fix: Verify the water content of your Acetonitrile. Use molecular sieves if necessary. Ensure the autosampler is kept at 10°C or lower to slow reaction kinetics.

Issue 3: Carryover

  • Cause: "Sticky" nature of some imidazoles.

  • Fix: Implement a needle wash with 90:10 ACN:Water + 0.1% Formic Acid.

References

  • International Council for Harmonisation (ICH). (2023).[6] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[7] European Medicines Agency.[3][7]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[3][8] Committee for Medicinal Products for Human Use (CHMP).[7]

  • Reddy, A.V.B., et al. (2014). "Derivatization of Genotoxic Nitroaromatic Impurities for Trace Analysis by LC-MS." Analytical Methods, 6, 7277–7284.[1]

  • Liu, D.Q., et al. (2010). "Analytical Control of Genotoxic Impurities in the Pharmaceutical Industry." Journal of Pharmaceutical and Biomedical Analysis, 51(5). (Contextual grounding on alkyl halide analysis).
  • TargetMol. (2024). Product Information: 2-Isopropyl-1H-imidazole derivatives.[9] (Used for chemical property verification).

Sources

Comparative

Mechanistic Differentiation of Ibrexafungerp: A Comparative Technical Guide

Executive Summary Subject: Ibrexafungerp (First-in-Class Triterpenoid Antifungal) Primary Indication: Vulvovaginal Candidiasis (VVC), Invasive Candidiasis (including C. auris).[1][2] Target Class: β-(1,3)-D-glucan syntha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: Ibrexafungerp (First-in-Class Triterpenoid Antifungal) Primary Indication: Vulvovaginal Candidiasis (VVC), Invasive Candidiasis (including C. auris).[1][2] Target Class: β-(1,3)-D-glucan synthase inhibitors.[1][2][3][4][5][6][7][8]

This guide provides a technical analysis of Ibrexafungerp, contrasting its mechanism of action (MoA) with established antifungal classes (Echinocandins and Azoles). While Ibrexafungerp shares the broad target (β-1,3-glucan synthase) with echinocandins, it possesses a distinct binding topology that retains potency against fks-mutant strains resistant to caspofungin and micafungin. This document details the structural basis of this differentiation, supported by comparative MIC data and validated experimental protocols for MoA verification.

Mechanism of Action Deep Dive

The Target: β-(1,3)-D-Glucan Synthase Complex

The fungal cell wall relies on β-(1,3)-D-glucan for structural integrity.[2][4][6][8][9] This polymer is synthesized by a membrane-bound complex comprising:

  • Fks1p (Catalytic Subunit): The core enzyme that polymerizes UDP-glucose into glucan chains.[4][6]

  • Rho1p (Regulatory Subunit): A GTPase that activates Fks1p.[3][4][6]

Comparative Inhibition Logic

The following table contrasts how different agents disrupt this pathway.

FeatureIbrexafungerp (Triterpenoid)Echinocandins (e.g., Caspofungin)Azoles (e.g., Fluconazole)
Primary Target β-(1,3)-D-glucan synthase complexβ-(1,3)-D-glucan synthase complexLanosterol 14α-demethylase (Erg11p)
Binding Site Allosteric/Distinct: Binds to a unique site on the Fks1p-Rho1p interface or a non-overlapping region of Fks1p.Catalytic Core: Binds to the extracellular face of Fks1p (Hotspots HS1/HS2).Active Site: Competes with lanosterol at the heme cofactor.
Inhibition Type Non-competitive; ATP-independent.Non-competitive.Competitive.
Cross-Resistance Low: Retains activity against most fks1/fks2 mutants resistant to echinocandins.High: Cross-resistant within class (micafungin, anidulafungin).High: Cross-resistant within class; ineffective against C. auris often.
Oral Bioavailability High (>50%) : Acid-stable structure allows oral dosing.Negligible : Requires IV administration (lipopeptide instability).High : Excellent oral absorption.
Structural Differentiation (The "Rho1p" Factor)

While echinocandins target the extracellular loops of Fks1p, kinetic studies suggest Ibrexafungerp interacts differently. Some models propose it binds to the Rho1p regulatory subunit or the interface where Rho1p activates Fks1p. This distinct footprint explains why amino acid substitutions in Fks1p "hotspots" (e.g., S645P in C. albicans) that abolish echinocandin binding do not sterically hinder Ibrexafungerp.

Visualization: Fungal Cell Wall Synthesis Pathways[10][11][12]

The following diagram illustrates the distinct inhibition points of Ibrexafungerp compared to Azoles and Echinocandins.

Antifungal_MoA cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_wall Cell Wall UDP_Glc UDP-Glucose Fks1 Fks1p (Glucan Synthase) Catalytic Core UDP_Glc->Fks1 Substrate GTP GTP Rho1 Rho1p (GTPase) Rho1->Fks1 Activates Glucan β-(1,3)-D-Glucan (Structural Scaffold) Fks1->Glucan Polymerization Erg11 Erg11p (Ergosterol Synth) Ergosterol Ergosterol (Membrane Fluidity) Erg11->Ergosterol Synthesis Ibrex IBREXAFUNGERP (Triterpenoid) Ibrex->Fks1 Inhibits (Allosteric/Rho1 Interface) Echino ECHINOCANDINS (Caspofungin) Echino->Fks1 Inhibits (Extracellular Hotspot) Azole AZOLES (Fluconazole) Azole->Erg11 Competes (Heme Binding) Lanosterol Lanosterol Lanosterol->Erg11 Precursor

Caption: Comparative inhibition of fungal cell wall and membrane synthesis. Note the distinct binding interface of Ibrexafungerp vs. Echinocandins on the Glucan Synthase complex.

Comparative Performance Data

The clinical value of Ibrexafungerp is best demonstrated against resistant isolates. The data below synthesizes MIC ranges from key surveillance studies involving C. auris and C. glabrata.

Table 1: In Vitro Activity Against Resistant Candida spp.
Organism PhenotypeIbrexafungerp MIC₅₀ (µg/mL)Caspofungin MIC₅₀ (µg/mL)Fluconazole MIC₅₀ (µg/mL)Interpretation
C.[10] auris (Wild Type) 0.50.25>64Ibrexafungerp is potent; Fluconazole is ineffective.
C. auris (Echinocandin-R) 0.5 - 1.0>8.0>64Critical Differentiator: Ibrexafungerp retains activity despite fks mutations.
C. glabrata (FKS mutant) 1.0>4.032Ibrexafungerp overcomes FKS-mediated resistance.
C. albicans (Azole-R) 0.060.03>64Ibrexafungerp is fully active against azole-resistant strains.

Data Source: Synthesized from Ghannoum et al. (2020) and Pfaller et al. (2017).

Experimental Protocols for Validation

To validate the mechanistic claims above, researchers should utilize the (1,3)-β-D-Glucan Synthase Inhibition Assay . This protocol distinguishes direct enzyme inhibition from downstream effects.

Protocol: Glucan Synthase Inhibition Assay

Objective: Determine the IC₅₀ of Ibrexafungerp on the enzyme complex compared to Caspofungin.

Reagents:
  • Enzyme Source: Microsomal membrane fractions from C. albicans (ATCC 90028) or C. auris.

  • Substrate: UDP-[¹⁴C]Glucose or UDP-Glucose (for fluorometric detection with aniline blue).

  • Activator: GTPγS (activates Rho1p).

Workflow:
  • Membrane Preparation:

    • Lyse fungal cells using glass beads in lysis buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol).

    • Centrifuge at 3,000 x g to remove debris.

    • Ultracentrifuge supernatant at 100,000 x g for 1 hour to pellet membranes.

    • Resuspend pellet in storage buffer containing 20 µM GTPγS.

  • Reaction Setup:

    • In a 96-well plate, mix 5 µg membrane protein with serial dilutions of Ibrexafungerp (0.01 – 10 µg/mL).

    • Include Caspofungin as a positive control and Fluconazole as a negative control (Fluconazole should not inhibit the enzyme in this cell-free assay).

  • Initiation:

    • Add substrate solution (UDP-Glucose + α-amylase to digest glycogen).

    • Incubate at 30°C for 60 minutes.

  • Quantification:

    • Filtration Method: Stop reaction with 10% TCA. Filter onto glass fiber filters.[7] Measure retained radioactivity (polymerized glucan) via scintillation counting.

    • Calculation: Plot % Inhibition vs. Log[Drug Concentration] to derive IC₅₀.

Expected Results:
  • Ibrexafungerp: IC₅₀ ~ 2–10 ng/mL (Potent inhibition).

  • Caspofungin: IC₅₀ ~ 1–5 ng/mL (Potent inhibition).

  • Fluconazole: No inhibition (IC₅₀ > 100 µg/mL).

  • Validation: If testing an fks mutant membrane, Caspofungin IC₅₀ should shift >100-fold, while Ibrexafungerp IC₅₀ should remain stable or shift minimally (<5-fold).

References

  • Ghannoum, M., et al. (2020).[11] Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections. Antibiotics.[1][2][7][11][12][13][14][15] [Link]

  • Davis, M. R., et al. (2020). Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor. Journal of Fungi. [Link]

  • Pfaller, M. A., et al. (2017).[16] Activity of a long-acting echinocandin, CD101, determined using CLSI and EUCAST reference methods, against Candida and Aspergillus spp., including echinocandin- and azole-resistant isolates. Journal of Antimicrobial Chemotherapy. [Link]

  • Nunnally, N. S., et al. (2019). In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates Determined by EUCAST Methodology. Journal of Fungi. [Link]

  • Jiménez-Ortigosa, C., et al. (2017).[16] Enfumafungin Derivative SCY-078 Shows Reduced Susceptibility in Candida spp. Isolates with FKS Mutations.[12] Antimicrobial Agents and Chemotherapy.[1][2][17][10][11][12][13][14][18] [Link]

Sources

Validation

head-to-head comparison of different synthetic routes to 2-(Chloromethyl)-1-isopropyl-1H-imidazole

Executive Summary & Strategic Context Target Molecule: 2-(Chloromethyl)-1-isopropyl-1H-imidazole Hydrochloride (CAS: 148893-10-1 for HCl salt) Primary Application: Key pharmacophore intermediate for the HIV protease inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 2-(Chloromethyl)-1-isopropyl-1H-imidazole Hydrochloride (CAS: 148893-10-1 for HCl salt) Primary Application: Key pharmacophore intermediate for the HIV protease inhibitor Ritonavir (Norvir). Critical Attribute: The free base is kinetically unstable, prone to rapid self-alkylation (polymerization) and hydrolysis. Successful synthesis mandates isolation and storage as the hydrochloride salt.

This guide provides a head-to-head technical comparison of the two dominant synthetic philosophies: the Thermal Hydroxymethylation (Industrial) route and the Lithiation-Formylation (Laboratory/MedChem) route. While the industrial route is favored for atom economy and cost, the lithiation route offers milder conditions for small-scale derivatization.

Head-to-Head Route Comparison

Route A: The "Thermal" Industrial Standard (Abbott/AbbVie Process)

This route relies on the functionalization of the intact imidazole ring using paraformaldehyde under thermal stress, followed by chlorination.

  • Step 1: 1-Isopropylimidazole + Paraformaldehyde

    
     (1-Isopropyl-1H-imidazol-2-yl)methanol
    
  • Step 2: Alcohol + Thionyl Chloride (

    
    ) 
    
    
    
    Product (HCl Salt)
Route B: The "Lithiation" MedChem Route

This route utilizes the acidity of the C-2 proton (


) for directed ortho-metalation, avoiding high temperatures but increasing reagent cost.
  • Step 1: 1-Isopropylimidazole +

    
     2-Lithio species
    
  • Step 2: Quench with DMF

    
     Aldehyde 
    
    
    
    Alcohol
  • Step 3: Chlorination (similar to Route A)

Comparative Performance Matrix
FeatureRoute A (Thermal/Industrial)Route B (Lithiation/MedChem)
Atom Economy High (Direct C-C bond formation)Low (Requires stoichiometric organometallics)
Scalability Excellent (Multi-kg to Ton scale)Poor (Cryogenic handling limits scale)
Reaction Conditions Harsh (High T, often sealed vessel)Mild (Low T, atmospheric pressure)
Impurity Profile Polymerization byproducts (if uncontrolled)Lithium salts, unreacted starting material
Cost Efficiency High (Paraformaldehyde is cheap)Low (BuLi and dry solvents are costly)
Equipment Autoclave / Pressure ReactorCryogenic Reactor / Schlenk Line

Decision Logic & Workflow

The following decision tree assists process chemists in selecting the optimal route based on available resources and scale.

SynthesisDecision Start Start: Synthesis Planning ScaleCheck Target Scale? Start->ScaleCheck EquipCheck High-Pressure Equipment Available? ScaleCheck->EquipCheck > 100g (Process) CryoCheck Cryogenic (-78°C) Capability? ScaleCheck->CryoCheck < 10g (R&D) RouteA Route A: Thermal Hydroxymethylation (Recommended for >100g) EquipCheck->RouteA Yes (Autoclave) Outsource Consider Outsourcing (Safety/Equip Constraints) EquipCheck->Outsource No CryoCheck->RouteA No (Try Sealed Tube) RouteB Route B: Lithiation Sequence (Recommended for <10g / Derivatization) CryoCheck->RouteB Yes

Figure 1: Strategic decision matrix for selecting the synthetic route based on scale and equipment constraints.

Detailed Experimental Protocol (Route A)

This protocol is optimized for the Thermal Hydroxymethylation route, as it represents the most robust method for generating significant quantities of the target for drug development.

Phase 1: Hydroxymethylation

Reaction: 1-Isopropylimidazole + Paraformaldehyde


 (1-Isopropyl-1H-imidazol-2-yl)methanol
  • Setup: Equip a high-pressure glass reactor (or stainless steel autoclave for larger scales) with mechanical stirring.

  • Charge: Add 1-Isopropylimidazole (1.0 equiv) and Paraformaldehyde (1.1 - 1.3 equiv).

    • Note: No solvent is strictly necessary (neat reaction), which maximizes throughput. If mixing is poor, a minimal amount of toluene or dioxane can be used.

  • Reaction: Seal the vessel and heat to 120–140°C for 12–16 hours.

    • Mechanism:[1][2][3][4][5] The thermal depolymerization of paraformaldehyde generates formaldehyde in situ, which undergoes an electrophilic substitution at the C-2 position of the imidazole.

  • Workup: Cool to room temperature. The mixture will be a viscous oil or semi-solid.

    • Dissolve in Ethyl Acetate or Dichloromethane .

    • Wash with small volumes of water to remove unreacted formaldehyde.

    • Dry organic layer over

      
       and concentrate.[6]
      
  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

    • Target: White to off-white solid. Yield: 65–80%.

Phase 2: Chlorination & Salt Formation

Reaction: Alcohol +


 Chloride 

HCl
  • Setup: Flame-dried 3-neck round bottom flask,

    
     atmosphere, reflux condenser, and caustic scrubber (for HCl/
    
    
    
    off-gas).
  • Solvent: Suspend the alcohol intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene (10 volumes).

  • Addition: Cool to 0–5°C . Add Thionyl Chloride (

    
    )  (1.2 equiv) dropwise.
    
    • Exotherm Control: Maintain internal temperature

      
      .
      
  • Reaction: Allow to warm to room temperature, then heat to reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours.

    • Monitoring: HPLC or TLC should show complete consumption of the alcohol.

  • Isolation (Critical):

    • Cool the mixture to 0°C. The hydrochloride salt often precipitates directly from non-polar solvents (Toluene).

    • If using DCM, concentrate the solvent to ~20% volume, then add Ethyl Acetate or Diisopropyl Ether to force precipitation.

    • Filter the solid under

      
       (hygroscopic).
      
    • Wash with cold Ethyl Acetate.

  • Drying: Vacuum dry at 40°C.

    • Product: 2-(Chloromethyl)-1-isopropyl-1H-imidazole Hydrochloride. White hygroscopic solid.

Mechanistic Insight: The Chlorination Step

Understanding the chlorination mechanism is vital for controlling impurities. The reaction proceeds via an


 (Substitution Nucleophilic internal) mechanism when neat or in non-polar solvents, or 

in the presence of base.

Mechanism Alcohol Imidazole-Methanol (Substrate) Chlorosulfite Chlorosulfite Intermediate Alcohol->Chlorosulfite + SOCl2 - HCl IonPair Ion Pair [R+ Cl-] Chlorosulfite->IonPair Rate Limiting Step Product Chloromethyl Product (HCl Salt) IonPair->Product Collapse - SO2 SOCl2 SOCl2 SO2 SO2 (gas)

Figure 2: Reaction pathway for the conversion of the alcohol to the chloride using Thionyl Chloride.[7]

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of FormaldehydeEnsure temperature reaches >120°C to depolymerize paraformaldehyde. Use a sealed vessel.
Sticky Solid (Step 2) Residual

or Acid
Triturate vigorously with dry Diisopropyl Ether (DIPE). Ensure full removal of excess thionyl chloride by azeotropic distillation with toluene.
Product Degradation Hydrolysis of Free BaseNever neutralize the HCl salt during workup. Isolate only as the salt. Store in a desiccator at -20°C.
Color (Yellow/Brown) Oxidation / Thermal decompositionPerform chlorination under strict

. Keep reflux temperatures moderate.

References

  • Bauer, J., et al. (2001). "Ritonavir: An Extraordinary Example of Conformational Polymorphism." Pharmaceutical Research. Link (Context on Ritonavir solid state and intermediates).

  • Kempf, D. J., et al. (1995). "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease." Journal of Medicinal Chemistry. Link (Primary source for the discovery route).

  • Process Patent (AbbVie/Abbott): "Intermediates for the preparation of HIV protease inhibitors." US Patent 5,541,206.[2][8] Link (Detailed industrial protocol for the chloromethyl intermediate).

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-(Chloromethyl)-1-isopropyl-1H-imidazole

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Chloromethyl)-1-isopropyl-1H-imidazole, a halogenated imidazole derivative. The procedures outlined below are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the foundation of safe handling. While a specific Safety Data Sheet (SDS) for the isopropyl variant was not identified, data from closely related analogs like 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride and 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride provide a strong basis for risk assessment.[1][2] The primary hazards are associated with its corrosive nature and toxicity.[2][3][4][5][6][7][8]

This compound is classified as a halogenated organic waste , which dictates a specific disposal pathway due to the environmental impact of halogenated compounds.[9][10] Disposal must be conducted in accordance with local, state, and federal regulations, which often mandate incineration for such materials.[9][11]

Table 1: Summary of Potential Hazards

Hazard Class GHS Category Hazard Statement Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [1][3]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin [1]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled [1]
Skin Corrosion / Irritation Category 1B/1C H314: Causes severe skin burns and eye damage [3][4][7][8]
Serious Eye Damage Category 1 H319: Causes serious eye irritation [1][3][4]
Respiratory Irritation - H335: May cause respiratory irritation [1]

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |[3][6][7][8] |

Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of this compound, stringent adherence to PPE protocols is non-negotiable. All handling, including disposal preparation, must be performed within a certified chemical fume hood.[2][12]

  • Eye and Face Protection : Wear chemical splash goggles and a face shield.[1][2] The compound can cause severe, irreversible eye damage.[3][4]

  • Skin Protection : Wear a flame-retardant lab coat and appropriate protective clothing to prevent any skin exposure.[2]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene.[1][2] Always consult the glove manufacturer's compatibility chart. Contaminated gloves must be disposed of as hazardous waste.

  • Respiratory Protection : Use only in a well-ventilated area, preferably a chemical fume hood.[1][2] If there is a risk of generating dust or aerosols and ventilation is inadequate, a NIOSH-approved respirator is necessary.[2]

Waste Characterization and Segregation

Proper segregation is the most critical step in the disposal process. Inadvertently mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

2-(Chloromethyl)-1-isopropyl-1H-imidazole is a halogenated organic compound .[9][10][13] Therefore, its waste must be collected in a designated container for halogenated organic waste .[9][13]

Crucial Segregation Practices:

  • DO NOT mix with non-halogenated organic solvents.[13]

  • DO NOT mix with aqueous waste, acids, or bases.[9][14]

  • DO NOT dispose of this chemical down the drain.[2][14] This is strictly prohibited by environmental regulations.

Under the Resource Conservation and Recovery Act (RCRA), this waste may fall under the "F-List" for wastes from non-specific sources if it is a spent solvent, or potentially the "K-List" if it originates from specific industrial processes like organic chemical manufacturing.[15][16] Unused, discarded pure chemical would likely be a "U-listed" waste due to toxicity.[16] Always consult your institution's Environmental Health & Safety (EH&S) department for the precise waste codes.

Spill Management and Decontamination

Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures.

Small Spill Protocol (inside a chemical fume hood):

  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Ensure you are wearing the full PPE described in Section 2.

  • Containment : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop up the absorbed material and place it into a designated, sealable, and properly labeled hazardous waste container.[1][2][12]

  • Decontamination :

    • Wipe the spill area with a solution of soap and water.

    • For a more thorough decontamination, especially on non-sensitive surfaces, a solution of sodium dodecyl sulfate (a surfactant) and isopropanol can be effective.[17][18] A common formulation is an 80/20 mixture of 10⁻² M SDS and 70% isopropanol.[17]

    • Finally, rinse the area with water.[19]

  • Disposal : All cleanup materials (absorbents, wipes, contaminated gloves) must be disposed of as halogenated hazardous waste.[12][20]

Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the process from generating waste to its final removal from the laboratory.

Step 1: Containerization

  • Select the Correct Container : Use only a designated and compatible hazardous waste container, typically a high-density polyethylene (HDPE) carboy or a glass bottle with a screw-top lid.[12][20][21] The container must be clean, dry, and in good condition.

  • Initial Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" label from your institution's EH&S department.[12][13] The label must include the full chemical name, "2-(Chloromethyl)-1-isopropyl-1H-imidazole," and an accurate list of all constituents if it is a mixture.[13]

Step 2: Accumulation

  • Storage Location : Keep the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[13] This area must be under the control of the operator.

  • Safe Storage Practices :

    • Keep the container tightly closed at all times, except when adding waste.[1][13][21]

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[6][12]

    • Ensure the container is within secondary containment to mitigate leaks or spills.[13]

Step 3: Final Disposal

  • Container Capacity : Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[21]

  • Requesting Pickup : Once the container is full or is no longer being used, complete the hazardous waste label with the final volume/mass percentages. Submit a chemical waste collection request to your institution's EH&S department.[20]

  • Professional Disposal : The waste will be collected by trained EH&S personnel or a licensed hazardous waste contractor for final disposal, which is typically high-temperature incineration for halogenated organic compounds.[9][11]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 2-(Chloromethyl)-1-isopropyl-1H-imidazole.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containerization & Accumulation cluster_disposal Final Disposal start Waste Generated (Pure, Solution, or Contaminated Material) ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe characterize Characterize Waste: Halogenated Organic ppe->characterize container Select Compatible Container (HDPE or Glass) characterize->container labeling Affix & Fill Out Hazardous Waste Label container->labeling saa Store in Satellite Accumulation Area (SAA) with Secondary Containment labeling->saa close_cap Keep Container Tightly Closed saa->close_cap check_full Container is Full (≤90%) or No Longer in Use close_cap->check_full request Finalize Label & Submit Waste Collection Request to EH&S check_full->request pickup Waste Collected by Authorized Personnel request->pickup incinerate Transported for High-Temperature Incineration pickup->incinerate

Caption: Decision workflow for the safe disposal of 2-(Chloromethyl)-1-isopropyl-1H-imidazole.

References

  • Apollo Scientific. (2022, May 17). 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride Safety Data Sheet.
  • Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?
  • Maybridge PLC. (n.d.). Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride.
  • Envera Consulting. (2014, March 19). Four Different RCRA Waste Codes (EPA Hazardous Wastes).
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Sigma-Aldrich. (2025, August 14). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Fisher Scientific Company. (2025, December 20). Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1H-imidazole.
  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole.
  • University of Washington. (2025, February 28). Standard Operating Procedure: Imidazole.
  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo: Waste Code.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - 1-Methylimidazole.
  • Thermo Fisher Scientific. (2018, January 23). Safety Data Sheet - Imidazole.
  • ChemicalBook. (n.d.). 1H-Imidazole, polymer with 2-(chloromethyl)oxirane Safety Data Sheets.
  • Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Carl ROTH. (n.d.). Safety Data Sheet - Imidazole.
  • StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet - Imidazole ≥99 %, for biochemistry.
  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Sesa, C., et al. (2018). A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. A prospective, parallel study. PLoS One, 13(8), e0201338.
  • BASF. (2026, February 12). Safety data sheet.
  • Unknown. (n.d.). Decontamination Principal Investigators are responsible for identification and proper application of approved disinfectants.
  • Contec, Inc. (2016, February 18). Best Practice: The Importance of Removing Sporicidal and Disinfectant Residue.
  • Priority Substance Assessment Report. (2023, July 3).
  • ChemSrc. (n.d.). 3-(²H_5_)Ethyl-1-(²H_3_)methyl(²H_3_)-1H-imidazol-3-ium chloride.
  • SAS Publishers. (n.d.). Simple decontamination methods for removal of pesticide residues in brinjal.
  • ResearchGate. (2018, August 8). (PDF) A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. A prospective, parallel study.
  • Panasonic Corporation. (2026, February 10). Panasonic is the First in the Industry to Verify That Gaseous Hypochlorous Acid Inactivates Over 98.5% of Influenza Viruses in Respiratory Droplets.

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-(Chloromethyl)-1-isopropyl-1H-imidazole

Part 1: Executive Safety Directive Stop and Read: This is not a standard organic intermediate. The presence of the chloromethyl moiety combined with the imidazole ring creates a bifunctional hazard profile that requires...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Stop and Read: This is not a standard organic intermediate. The presence of the chloromethyl moiety combined with the imidazole ring creates a bifunctional hazard profile that requires specific handling protocols beyond standard "Good Laboratory Practice" (GLP).

The Hazard Profile (The "Why")[1]
  • Alkylating Potential: The chloromethyl group is a potent electrophile.[1] In biological systems, this mimics the behavior of nitrogen mustards, capable of alkylating DNA.[1] Treat this compound as a potential mutagen and carcinogen , regardless of whether a specific GHS carcinogenicity flag is currently present in your vendor's SDS.[1]

  • Moisture Sensitivity & Corrosivity: This compound hydrolyzes upon contact with atmospheric moisture to release Hydrogen Chloride (HCl) gas.[1] This poses an immediate inhalation hazard and causes severe skin/eye corrosion (Category 1B).

  • Lachrymator: Even trace hydrolysis can generate fumes that are severely irritating to the eyes and mucous membranes.[1]

Part 2: PPE Selection Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with alkyl chlorides.[1] The following matrix is based on permeation data for halogenated hydrocarbons and corrosive solids.

Protection CategoryStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Solution Prep)Technical Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate Barrier: Silver Shield® or 4H® Liner(Worn under outer nitrile glove for dexterity)Chloromethyl derivatives can permeate thin nitrile in <5 minutes.[1] Laminate films provide >4-hour breakthrough protection against alkyl halides.[1]
Respiratory Fume Hood Only (Face velocity > 100 fpm)P100 + OV/AG Respirator (If hood sash must be raised or during spill)"OV/AG" (Organic Vapor/Acid Gas) cartridges are mandatory to neutralize HCl fumes generated by hydrolysis.[1]
Eye/Face Chemical Splash GogglesFull Face Shield + GogglesSafety glasses are inadequate due to the corrosive nature of the HCl by-product.[1]
Body Lab Coat (High-neck, snap closure)Tyvek® Sleeves + Chemical ApronPrevents dust migration onto street clothes.[1]

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Pre-Operational Setup[1]
  • Moisture Control: Ensure all glassware is flame-dried or oven-dried.[1] Presence of water will degrade your reagent and generate hazardous fumes.[1]

  • Engineering Check: Verify fume hood face velocity is 0.5 m/s (100 fpm).

  • Deactivation Prep: Prepare a "Quench Solution" before opening the bottle.[1]

    • Recipe: 10% Sodium Thiosulfate (

      
      ) in water OR 10% aqueous Ammonia.[1]
      
    • Purpose: These nucleophiles rapidly displace the chloride, rendering the alkylating group harmless.

Phase 2: Handling & Synthesis[1]
  • Don PPE: Follow the matrix above. Perform a glove inflation test to check for pinholes.[1]

  • Static Control: Use an anti-static gun if handling the solid free-base or salt, as static discharge can scatter the corrosive dust.[1]

  • Weighing:

    • Do not weigh on an open bench.

    • Tare the vial inside the hood.[1]

    • Transfer material using a disposable spatula (do not use metal that you intend to reuse without rigorous decon).[1]

  • Solubilization: Add solvent slowly.[1] If using protic solvents, expect a mild exotherm.[1]

Phase 3: Decontamination & Disposal

Crucial Rule: Never dispose of active alkylating agents directly into the waste drum.[1] Secondary reactions can pressurize the drum.[1]

  • Glassware Rinse: Rinse all contaminated glassware with the Quench Solution (Thiosulfate or Ammonia) inside the hood.[1]

  • Soak: Let the glassware soak for 30 minutes.

  • Final Wash: Wash with acetone/water into the appropriate aqueous waste stream.[1]

  • Solid Waste: Contaminated paper towels and gloves must be bagged in a sealed "Hazardous Waste" bag (double-bagged) and labeled "Contaminated with Alkylating Agent."[1]

Part 4: Emergency Response Visualization

Scenario: You have spilled 500mg of the solid on the hood floor.

  • DO NOT spray water (Generates HCl cloud).[1]

  • Cover with dry sand, vermiculite, or a specialized acid-neutralizing absorbent.[1]

  • Scoop into a jar using disposable tools.

  • Wipe surface with Quench Solution (Thiosulfate).[1]

Part 5: Workflow Visualization

The following diagram outlines the decision logic for handling this compound, ensuring no step is missed.

SafetyProtocol cluster_emergency Emergency Loop Start START: Handling 2-(Chloromethyl)-imidazole RiskAssess Risk Assessment: Check Moisture & Ventilation Start->RiskAssess PPE_Select Select PPE: Double Nitrile vs. Silver Shield RiskAssess->PPE_Select Decision_State Is Material Solid or Solution? PPE_Select->Decision_State Solid_Path SOLID HANDLING: Use Anti-Static Gun Avoid Dust Generation Decision_State->Solid_Path Solid/Powder Soln_Path SOLUTION HANDLING: Watch for Exotherm Splash Guard Required Decision_State->Soln_Path Liquid/Solvated Action Perform Experiment (In Fume Hood) Solid_Path->Action Soln_Path->Action Decon DECONTAMINATION: Quench with 10% Na2S2O3 Action->Decon Post-Work Spill SPILL EVENT Action->Spill Accident Disposal DISPOSAL: Double Bag Waste Label 'Alkylator' Decon->Disposal NoWater DO NOT USE WATER (HCl Generation Risk) Spill->NoWater Absorb Use Dry Sand/Lime NoWater->Absorb Absorb->Disposal

Caption: Operational workflow emphasizing the split between solid and solution handling, and the critical prohibition of water during spill response.

References

  • National Institutes of Health (PubChem). 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride Compound Summary.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Respiratory Protection (1910.134).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 6: Working with Chemicals).[1] National Academies Press.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(Chloromethyl)-1-isopropyl-1H-imidazole
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2-(Chloromethyl)-1-isopropyl-1H-imidazole
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